molecular formula C2H2ClFO B1294616 Fluoroacetyl chloride CAS No. 359-06-8

Fluoroacetyl chloride

Cat. No.: B1294616
CAS No.: 359-06-8
M. Wt: 96.49 g/mol
InChI Key: ZBHDTYQJAQDBIH-UHFFFAOYSA-N
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Description

Fluoroacetyl chloride (CAS 359-06-8) is a specialized acyl chloride prized for its role in introducing the -COCH₂F group into organic molecules, serving as a vital building block in synthetic chemistry . This clear, reactive liquid (boiling point 70-71 °C) is a key reagent for synthesizing a range of fluorine-containing compounds, including fluoroacetate esters and fluoroacetamides, which are valuable in pharmaceutical and materials science research . Its primary value lies in acting as a versatile synthon for the facile incorporation of a fluorine-substituted acetyl moiety into target molecular structures. As a highly reactive compound, this compound is moisture-sensitive and reacts violently with water and moisture in air to form hydrogen chloride . It is classified as a dangerous good (UN 1760, Class 8) and is highly toxic by inhalation, corrosive to the skin, and irritating to the eyes . There is no known antidote for fluoroacetate intoxication, and effects of exposure can be delayed, ranging from nausea and muscular twitching to convulsions and heart failure . Therefore, researchers must use appropriate personal protective equipment (PPE), including chemical-resistant suits and positive pressure breathing apparatus, and handle the material only in a well-ventilated fume hood . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoroacetyl chloride
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InChI

InChI=1S/C2H2ClFO/c3-2(5)1-4/h1H2
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InChI Key

ZBHDTYQJAQDBIH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)Cl)F
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Molecular Formula

C2H2ClFO
Record name FLUOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID4059885
Record name Fluoroacetyl chloride
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Molecular Weight

96.49 g/mol
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Physical Description

Fluoroacetyl chloride is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear liquid; [MSDSonline]
Record name FLUOROACETYL CHLORIDE
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CAS No.

359-06-8
Record name FLUOROACETYL CHLORIDE
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Record name Acetyl chloride, 2-fluoro-
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Foundational & Exploratory

What are the physical and chemical properties of fluoroacetyl chloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetyl chloride (FCH₂COCl) is a reactive acyl chloride containing fluorine. Its unique properties make it a valuable reagent in organic synthesis, particularly for the introduction of the fluoroacetyl moiety into molecules. This guide provides an in-depth overview of the physical and chemical properties of this compound, supported by experimental data and methodologies. It is intended to serve as a comprehensive resource for professionals in research and drug development.

Physical Properties

This compound is a colorless liquid with a sharp, pungent odor.[1][2] It is highly volatile and corrosive.[3][4] The key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₂ClFO[1][5][6]
Molecular Weight 96.49 g/mol [1][2][5]
Boiling Point 70-71 °C at 755 Torr[2][6]
Density 1.3813 g/cm³ at 20 °C[6]
Refractive Index 1.353[5][6]
Flash Point -16.1 ± 19.0 °C[5][6]
Vapor Pressure 294.4 ± 0.1 mmHg at 25°C[5]
Solubility Reacts with water[1][2]

Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of the acyl chloride functional group. Its reactivity is further influenced by the electronegative fluorine atom.

Reactivity with Water

This compound reacts vigorously with water and moisture in the air to produce fluoroacetic acid and hydrochloric acid.[1][2][6] This reaction is characteristic of acyl chlorides and is highly exothermic.

Stability and Hazardous Reactions

The compound is considered stable under standard storage conditions, which include a cool, dry, and well-ventilated area away from incompatible materials.[7][8] However, it is highly reactive and can undergo hazardous reactions.

  • Decomposition: When heated to decomposition, it emits highly toxic fumes of chlorine and fluorine-containing compounds.[1][3][4]

  • Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, alcohols, and metals.[7] It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[1][3][4]

Synthetic Applications

The primary utility of this compound in organic synthesis is as a fluoroacetylating agent. It is used to introduce the FCH₂CO- group into various organic molecules, which is a valuable strategy in the development of pharmaceuticals and agrochemicals.[9] For instance, it can be used for the fluoroacetylation of amino and hydroxyl groups.[10]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of sodium fluoroacetate (B1212596) with a chlorinating agent, such as phosphorus pentachloride.[9][11]

Methodology:

  • Reactants: Sodium fluoroacetate and phosphorus pentachloride are the primary reactants.

  • Reaction Conditions: The reaction is typically carried out in a flask equipped with a reflux condenser. The mixture is heated to initiate the reaction.

  • Product Isolation: The resulting this compound is a volatile liquid and can be isolated by distillation from the reaction mixture.

  • Purification: Further purification can be achieved through fractional distillation.

Caution: This synthesis should be performed in a well-ventilated fume hood due to the hazardous nature of the reactants and products.[11]

Determination of Physical Properties

The physical properties of this compound are determined using standard analytical techniques.

  • Boiling Point: The boiling point is determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

  • Density: The density is measured using a pycnometer or a digital density meter. It is calculated as the mass of the substance divided by its volume.

  • Refractive Index: A refractometer is used to measure the refractive index, which is a measure of how much the path of light is bent, or refracted, when it enters the substance.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is particularly useful for confirming the presence of the fluorine atom and for structural elucidation.[1][12]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the carbonyl (C=O) stretching of the acyl chloride group.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

  • Toxicity: It is highly toxic if inhaled or ingested and can cause severe skin burns and eye damage.[1][2][4][7] Ingestion can lead to fluoroacetate poisoning.[1]

  • Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[8] Work should be conducted in a fume hood to avoid inhalation of vapors.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7][8]

Visualization of Synthetic Workflow

The following diagram illustrates the synthesis of this compound and its subsequent application in the fluoroacetylation of a generic substrate containing an amino group.

Synthesis_and_Application_of_Fluoroacetyl_Chloride cluster_synthesis Synthesis of this compound cluster_application Application in Fluoroacetylation sodium_fluoroacetate Sodium Fluoroacetate (FCH₂COONa) reaction Chlorination Reaction sodium_fluoroacetate->reaction pcl5 Phosphorus Pentachloride (PCl₅) pcl5->reaction fluoroacetyl_chloride This compound (FCH₂COCl) reaction->fluoroacetyl_chloride Distillation substrate Substrate with Amino Group (R-NH₂) reaction_acetylation Fluoroacetylation fluoroacetyl_chloride->reaction_acetylation substrate->reaction_acetylation product Fluoroacetylated Product (R-NHCOCH₂F) reaction_acetylation->product Acylation

Caption: Workflow for the synthesis and application of this compound.

References

An In-depth Technical Guide to the Synthesis of Fluoroacetyl Chloride from Sodium Fluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of fluoroacetyl chloride, a valuable reagent for introducing the fluoroacetyl moiety into organic molecules. The primary focus is the established method utilizing sodium fluoroacetate (B1212596) as the starting material.

Overview of the Synthesis

This compound (C₂H₂ClFO) is a reactive acyl chloride used in organic synthesis. A common and historically significant method for its preparation involves the reaction of sodium fluoroacetate with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅).[1][2] This reaction is a straightforward conversion of a carboxylate salt to an acyl chloride.

The overall reaction is as follows:

FCH₂COONa + PCl₅ → FCH₂COCl + POCl₃ + NaCl

Alternative reagents, such as phthaloyl dichloride, have also been employed, particularly in the synthesis of radiolabeled [¹⁸F]this compound from the corresponding potassium [¹⁸F]fluoroacetate salt.[3]

Experimental Protocol

The following protocol is based on the method described by William E. Truce in 1948.[1][2]

Caution: Fluoroacetic acid, sodium fluoroacetate, and this compound are potent poisons. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] this compound is also water-reactive and will form hydrochloric acid upon contact with moisture.[4][5]

Materials and Equipment:

  • Sodium fluoroacetate (FCH₂COONa)

  • Phosphorus pentachloride (PCl₅)

  • 2-liter round-bottom flask

  • Condenser arranged for downward distillation

  • Receiving flask

Procedure:

  • In a two-liter round-bottom flask, mix 220 g (2.27 moles) of sodium fluoroacetate (minimum 90% purity) and 530 g (2.49 moles) of phosphorus pentachloride.[2]

  • Immediately connect the flask to a condenser arranged for downward distillation.

  • A spontaneous reaction occurs, and heat is generated. The reaction mixture will liquefy.

  • As the reaction proceeds, this compound will begin to distill.

  • Continue the distillation until no more product comes over. The crude distillate is collected in the receiving flask.

  • The collected colorless liquid is crude this compound. Further purification can be achieved by redistillation.

Data Presentation

The quantitative data from the described synthesis and properties of the product are summarized below.

ParameterValueReference
Reactants
Sodium Fluoroacetate Mass220 g[2]
Sodium Fluoroacetate Moles2.27 moles[2]
Phosphorus Pentachloride Mass530 g[2]
Phosphorus Pentachloride Moles2.49 moles[2]
Product
Crude Product Mass123 g[2]
Yield~56% (based on sodium fluoroacetate)
Molar Mass96.49 g·mol⁻¹[4]
Boiling Point70 to 71 °C (at 755 mmHg)[1]
Refractive Index (n²⁵D)1.3835[2]
AppearanceColorless liquid[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from sodium fluoroacetate.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Distillation cluster_collection Product Collection Reactants Mix Sodium Fluoroacetate and Phosphorus Pentachloride Reaction Spontaneous exothermic reaction occurs Reactants->Reaction in 2L flask Distillation Distill the product directly from the reaction mixture Reaction->Distillation Collection Collect crude This compound Distillation->Collection

Caption: Workflow for this compound Synthesis.

Mechanism of Toxicity of Fluoroacetate

While this guide focuses on synthesis, it is critical for researchers to understand the high toxicity of the starting material, sodium fluoroacetate. Its toxicity stems from a process known as "lethal synthesis".[6]

  • Fluoroacetate is converted into fluoroacetyl-CoA.[7][8]

  • Fluoroacetyl-CoA enters the citric acid cycle (Krebs cycle) and condenses with oxaloacetate to form 2-fluorocitrate.[7][9]

  • Fluorocitrate binds very tightly to the enzyme aconitase, effectively halting the citric acid cycle.[7][9]

  • This inhibition of a crucial metabolic pathway leads to cellular energy depletion and accumulation of citrate, resulting in severe toxic effects on the central nervous, respiratory, and cardiovascular systems.[6][8]

The logical relationship of this toxic pathway is depicted below.

Toxicity_Pathway FCH2COO Fluoroacetate FCH2CO_CoA Fluoroacetyl-CoA FCH2COO->FCH2CO_CoA Lethal Synthesis Fluorocitrate 2-Fluorocitrate FCH2CO_CoA->Fluorocitrate via Citrate Synthase Aconitase Aconitase Fluorocitrate->Aconitase Binds and Inhibits TCA_Cycle Citric Acid Cycle (Krebs Cycle) Aconitase->TCA_Cycle Key Enzyme In Energy_Depletion Cellular Energy Depletion TCA_Cycle->Energy_Depletion Halts

Caption: Lethal Synthesis Pathway of Fluoroacetate.

References

A Comprehensive Technical Guide to Fluoroacetyl Chloride for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the chemical compound fluoroacetyl chloride. It details its chemical identity, molecular structure, physical and chemical properties, synthesis, and applications, with a focus on its role in the synthesis of fluorinated organic molecules for pharmaceutical and imaging applications.

Chemical Identity and Molecular Structure

This compound, a key reagent in organic synthesis, is an acyl chloride characterized by the presence of a fluorine atom on the alpha-carbon.

  • Chemical Name: 2-Fluoroacetyl chloride[1]

  • CAS Number: 359-06-8[1]

  • Molecular Formula: C₂H₂ClFO[1]

  • Molecular Weight: 96.49 g/mol [1]

  • Synonyms: Fluoroethanoyl chloride, Acetyl chloride, fluoro-[2]

The molecular structure of this compound is depicted below:

Figure 1: Skeletal and Ball-and-Stick Models of this compound (Image Credit: Wikimedia Commons, PubChem)

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid with a pungent odor.[1][3] It is a reactive compound, particularly sensitive to moisture. A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of this compound

PropertyValueSource
Boiling Point70-71 °C[2]
Density1.3813 g/cm³ at 20 °C[4]
Refractive Index1.353[4]
Flash Point-16.1 ± 19.0 °C (Calculated)[5]
SolubilityReacts with water. Soluble in many organic solvents.[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features (Expected)
¹H NMR A doublet in the region of 4.5-5.5 ppm, due to the coupling of the methylene (B1212753) protons with the adjacent fluorine atom.
¹³C NMR Two resonances are expected: one for the carbonyl carbon (downfield) and one for the alpha-carbon, which will show a large one-bond C-F coupling constant.
¹⁹F NMR A triplet is expected, due to coupling with the two adjacent protons.[1]
IR Spectroscopy A strong absorption band in the region of 1810-1775 cm⁻¹ corresponding to the C=O stretch of the acyl chloride. A C-F stretching band is also expected.
Mass Spectrometry The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and the fluoroacetyl group.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of sodium fluoroacetate (B1212596) with a chlorinating agent such as phosphorus pentachloride.[2]

Experimental Protocol: Synthesis from Sodium Fluoroacetate

Caution: Fluoroacetic acid, its salts, and this compound are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Sodium fluoroacetate

  • Phosphorus pentachloride

  • Anhydrous reaction vessel with a distillation apparatus

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place sodium fluoroacetate.

  • Slowly add phosphorus pentachloride to the flask. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Once the addition is complete, gently heat the reaction mixture to drive the reaction to completion and distill the crude this compound.

  • The collected distillate can be further purified by fractional distillation to yield pure this compound.

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products sodium_fluoroacetate Sodium Fluoroacetate reaction Reaction & Distillation sodium_fluoroacetate->reaction phosphorus_pentachloride Phosphorus Pentachloride phosphorus_pentachloride->reaction fluoroacetyl_chloride This compound reaction->fluoroacetyl_chloride byproducts Phosphorus Oxychloride + Sodium Chloride reaction->byproducts

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable reagent for introducing the fluoroacetyl moiety (-COCH₂F) into organic molecules. This functional group can significantly alter the biological properties of a molecule, making it a useful tool in drug discovery and development.[2]

Fluoroacetylation of Amines and Alcohols

This compound readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: General Fluoroacetylation of an Amine

Materials:

  • Substrate amine

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Standard workup and purification reagents

Procedure:

  • Dissolve the amine substrate and the tertiary amine base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove the hydrochloride salt and excess reagents.

  • The crude product is then purified by column chromatography, recrystallization, or distillation.

G Fluoroacetylation of an Amine Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product dissolve Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0°C dissolve->cool add Add this compound cool->add stir Stir to Completion add->stir workup Aqueous Workup stir->workup purify Purification workup->purify product Fluoroacetamide Derivative purify->product

Caption: Amine Fluoroacetylation Workflow.

Role in PET Imaging

A significant application of this compound is in the synthesis of ¹⁸F-labeled positron emission tomography (PET) tracers. The introduction of the ¹⁸F isotope allows for the in vivo imaging and tracking of biologically active molecules. The synthesis of [¹⁸F]this compound and its subsequent use in labeling complex biomarkers under mild conditions has been demonstrated.[6]

Reaction Mechanism

The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism.

G Nucleophilic Acyl Substitution Mechanism reactant This compound + Nucleophile (Nu-H) tetrahedral_intermediate Tetrahedral Intermediate reactant->tetrahedral_intermediate Nucleophilic Attack product Fluoroacetylated Product + HCl tetrahedral_intermediate->product Elimination of Cl⁻

Caption: Nucleophilic Acyl Substitution.

Safety and Handling

This compound is a highly toxic and corrosive substance.[7] It is also water-reactive and will produce hydrochloric acid upon contact with moisture.[1]

  • Handling: Should only be handled in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. The container should be tightly sealed.[8]

  • Spills: Small spills can be absorbed with an inert material like sand or vermiculite (B1170534) and placed in a sealed container for disposal.[7] For larger spills, the area should be evacuated.

  • Disposal: Waste should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and versatile reagent for the introduction of the fluoroacetyl group into a wide range of organic molecules. Its utility in medicinal chemistry and for the synthesis of PET imaging agents underscores its importance in modern drug discovery and development. Due to its high toxicity and reactivity, strict adherence to safety protocols is paramount when handling this compound.

References

An In-depth Technical Guide to the Reaction Mechanism of Fluoroacetyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reaction mechanism of fluoroacetyl chloride with various nucleophiles. This compound serves as a critical building block in medicinal chemistry and materials science for the introduction of the fluoroacetyl moiety (-COCH₂F), which can significantly alter the biological activity and physical properties of molecules. Understanding its reaction mechanisms is paramount for optimizing synthetic routes and developing novel chemical entities.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution . This mechanism is characteristic of acyl halides and proceeds via a two-step addition-elimination process, which involves the formation of a tetrahedral intermediate.

The reactivity of the carbonyl carbon in this compound is significantly enhanced by the inductive electron-withdrawing effects of both the chlorine and the α-fluorine atoms. This effect increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2]

The general mechanism can be visualized as follows:

  • Nucleophilic Addition: The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. The electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3][4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[4][5]

  • Deprotonation: If the nucleophile was neutral (e.g., water, alcohol, or a primary/secondary amine), the resulting product is positively charged. A base, which could be another molecule of the nucleophile or a non-nucleophilic base added to the reaction, deprotonates the product to yield the final, neutral fluoroacetylated compound and a protonated base.[3][6]

Aminolysis_Pathway cluster_reactants Reactants cluster_process Mechanism cluster_products Products FACC This compound (FCH₂COCl) Intermediate Tetrahedral Intermediate FACC->Intermediate Amine Attack Amine Primary/Secondary Amine (R¹R²NH) Product_Protonated Protonated Amide Intermediate->Product_Protonated Elimination of Cl⁻ Amide N-substituted Fluoroacetamide (FCH₂CONR¹R²) Product_Protonated->Amide Deprotonation (by excess amine) Salt Ammonium Chloride Salt Experimental_Workflow_Esterification start Start step1 1. Dissolve Alcohol & Base in Anhydrous Solvent start->step1 step2 2. Cool to 0°C step1->step2 step3 3. Add this compound (Dropwise) step2->step3 step4 4. Stir at Room Temperature (Monitor by TLC) step3->step4 step5 5. Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) step4->step5 step6 6. Dry & Concentrate (Dry with MgSO₄, Evaporate Solvent) step5->step6 step7 7. Purify Product (Column Chromatography or Distillation) step6->step7 end End (Pure Ester) step7->end

References

Spectroscopic Profile of Fluoroacetyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for fluoroacetyl chloride (C₂H₂ClFO). Due to the limited availability of specific experimental spectra in public databases, this document compiles predicted and typical values based on the analysis of related compounds and general principles of spectroscopy. This information is intended to serve as a reference for the identification and characterization of this reactive acyl chloride.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These values are predictions based on established spectroscopic trends for acyl chlorides and organofluorine compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment
¹H~4.5 - 5.5DoubletJHF ≈ 45 - 50-CH ₂F
¹³C~165 - 175DoubletJCF ≈ 20 - 30C =O
~75 - 85DoubletJCF ≈ 180 - 250-C H₂F
¹⁹F~ -220 to -240TripletJFH ≈ 45 - 50-CH₂F

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and to CFCl₃ for ¹⁹F. Predicted values are based on data for similar structures.

Table 2: Predicted Infrared (IR) Absorption Data for this compound

Vibrational Mode **Frequency (cm⁻¹) **Intensity
C=O Stretch~1800 - 1820Strong
C-F Stretch~1000 - 1100Strong
C-Cl Stretch~700 - 800Medium-Strong
CH₂ Bend~1400 - 1450Medium

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

m/z Relative Intensity Proposed Fragment Notes
96/98Low[C₂H₂ClFO]⁺Molecular ion peak (M⁺), showing isotope pattern for Chlorine.
61High[C₂H₂FO]⁺Loss of Cl radical from the molecular ion.
33Medium[CH₂F]⁺Alpha-cleavage.
35/37Medium[Cl]⁺Chlorine cation.

Experimental Protocols

2.1 NMR Spectroscopy

  • Sample Preparation: Due to the reactivity of this compound, particularly its sensitivity to moisture, all sample preparation must be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware. A sample of this compound (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) that has been thoroughly dried over molecular sieves. The solution is then transferred to a dry NMR tube, which is subsequently sealed.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. The spectral width should be set to cover the expected chemical shift range (e.g., 0-10 ppm).

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon environment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for the carbonyl carbon which can have a long relaxation time.

    • ¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. The spectral width must be wide enough to encompass the large chemical shift range of fluorine compounds.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). This must be done quickly in a dry environment to prevent hydrolysis. Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCl₄) can be prepared in a sealed liquid cell.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty salt plates or the solvent-filled cell is first recorded. The sample is then introduced, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the compound in a volatile, dry solvent (e.g., dichloromethane) is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. Direct infusion via a syringe pump into an appropriate ionization source is also possible.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and obtaining a characteristic fragmentation pattern.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each detected ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Inert_Atmosphere Handling under Inert Atmosphere Purification->Inert_Atmosphere NMR NMR Spectroscopy (1H, 13C, 19F) Inert_Atmosphere->NMR Dissolution in dry deuterated solvent IR IR Spectroscopy Inert_Atmosphere->IR Thin film or solution in dry solvent MS Mass Spectrometry (e.g., GC-MS) Inert_Atmosphere->MS Dilution in volatile dry solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Comprehensive Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

Whitepaper: The Strategic Value of the α-Fluoromethyl Ketone (-COCH2F) Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry. Its unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics. Among the various fluorinated functional groups, the α-fluoromethyl ketone (-COCH2F), or monofluoromethyl ketone (FMK), has emerged as a privileged electrophilic "warhead." When incorporated into a recognition element, such as a peptide backbone, it creates a powerful and often highly selective class of enzyme inhibitors known as Peptidyl Fluoromethyl Ketones (PFMKs).[1][2]

This technical guide explores the core value of introducing the -COCH2F group into organic molecules. It details the group's mechanism of action, summarizes key quantitative data for its biological activity, provides representative experimental protocols, and illustrates its strategic application in targeting critical enzymes involved in human disease.

Core Properties and Strategic Advantages of the -COCH2F Group

The strategic value of the -COCH2F moiety stems from the powerful electron-withdrawing effect of the adjacent fluorine atom. This effect significantly enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack by amino acid residues within an enzyme's active site.[1][3]

Key advantages include:

  • Tunable Reactivity: The -COCH2F group is reactive enough to form covalent bonds with potent nucleophiles like the thiol group of cysteine but is generally less reactive than its chloromethyl ketone (CMK) analogue.[4] This controlled reactivity leads to greater selectivity and a lower potential for off-target effects, reducing the risk of indiscriminate alkylation of other biomolecules.[1][4]

  • Covalent Inhibition: It serves as an effective handle for irreversible or slowly reversible covalent inhibition, a modality that can offer prolonged duration of action and high potency.[5][6]

  • Transition-State Mimicry: In its hydrated gem-diol form, the fluoromethyl ketone can act as a stable mimic of the tetrahedral transition state formed during peptide bond hydrolysis, leading to potent, reversible competitive inhibition.[1]

  • Specificity Conferral: When appended to a peptide or small molecule scaffold that mimics an enzyme's natural substrate, the resulting inhibitor can achieve a high degree of target specificity.[3][7]

A significant consideration for monofluoromethyl ketones is their potential in vivo metabolism to toxic fluoroacetate.[1][8] This has led to increased interest in di- and trifluoromethyl ketones, which do not share this metabolic liability and exhibit different reactivity profiles.[8]

Mechanism of Action: Covalent Targeting of Proteases

The primary application of the -COCH2F group is in the design of inhibitors for hydrolytic enzymes, particularly cysteine and serine proteases.[2] These enzymes are central to pathologies ranging from cancer and inflammation to viral replication.[1][3]

For cysteine proteases (e.g., cathepsins, caspases, SARS-CoV 3CLpro), the mechanism involves a two-step process:

  • Initial Binding: The inhibitor's recognition element (e.g., peptide sequence) docks into the enzyme's active site through non-covalent interactions.

  • Covalent Adduct Formation: The nucleophilic thiol group of the catalytic cysteine residue attacks the electrophilic carbonyl carbon of the FMK. This forms a reversible hemithioketal intermediate. This intermediate can then undergo a subsequent irreversible step where the fluorine atom is displaced, forming a stable thioether linkage and inactivating the enzyme.[3][4]

The following diagram illustrates this covalent inhibition pathway.

G cluster_0 Enzyme Active Site cluster_1 Reversible Complex cluster_2 Irreversible Complex Enzyme Cysteine Protease (Active Cys-SH) Hemithioketal Hemithioketal Adduct (Reversible) Enzyme->Hemithioketal Nucleophilic Attack Inhibitor Inhibitor (R-COCH2F) Inhibitor->Hemithioketal Irreversible Covalent Thioether (Inactive Enzyme) Hemithioketal->Irreversible Displacement of F-

Caption: Covalent inhibition of a cysteine protease by a fluoromethyl ketone inhibitor.

Applications and Quantitative Activity Data

PFMKs have been successfully developed as potent inhibitors for several classes of proteases critical to human health.

  • Caspases: These cysteine proteases are central regulators of apoptosis (programmed cell death). PFMK-based pan-caspase inhibitors like Z-VAD-FMK are widely used as research tools to study and prevent apoptosis in various experimental models.[1]

  • Cathepsins: This family of lysosomal proteases is implicated in diseases such as cancer metastasis, arthritis, and osteoporosis.[1] The dipeptide derivative Z-Phe-Ala-CH2F was identified early on as a potent inhibitor of cathepsin B.[1]

  • Viral Proteases: Proteases essential for viral replication are prime targets for antiviral drugs. The 3C-like protease (3CLpro) of SARS-CoV and SARS-CoV-2 is a cysteine protease that has been successfully targeted by fluoromethyl ketone inhibitors.[9][10]

The table below summarizes quantitative data for representative molecules containing the -COCH2F or related fluoroketone moieties.

Compound/InhibitorTarget EnzymeActivity TypeValueReference(s)
Z-Phe-Ala-CH2FCathepsin B2nd Order Rate Constant16,200 M⁻¹s⁻¹[1]
Boc-Asp(OMe)-FMKCaspases (TNFα-induced)IC₅₀39 µM[1]
Z-VAD-FMKCaspase-1 / Caspase-82nd Order Rate Constant280,000 M⁻¹s⁻¹[1]
TFMK Inhibitor (5h)SARS-CoV 3CL ProteaseKᵢ (initial, 10 min)8.8 µM[9][11]
TFMK Inhibitor (5h)SARS-CoV 3CL ProteaseKᵢ (final, 4 hr)0.3 µM[9][11]
Naphthalene-1-carboxamide analogue 9aATG4B (Cysteine Protease)IC₅₀<100 nM[12]

Synthesis and Experimental Protocols

The synthesis of peptidyl fluoromethyl ketones can be achieved through various routes, with a common strategy involving the preparation of an N-protected amino acid FMK synthon, which is then incorporated into a peptide sequence using solid-phase or solution-phase chemistry.[6][10]

The workflow below outlines a general approach for synthesizing a peptidyl FMK via an epoxide intermediate.

G A N-Protected Amino Acid B Diazomethane (B1218177) Reaction A->B C Diazoketone Intermediate B->C D Treatment with HBr C->D E Bromomethyl Ketone D->E F Reduction (e.g., NaBH4) E->F G Bromohydrin F->G H Base Treatment (Epoxide Formation) G->H I Amino Epoxide H->I J Fluoride (B91410) Source (e.g., Olah's Reagent) I->J K Fluoroalcohol Synthon J->K L Peptide Coupling (SPPS) K->L Couple to peptide chain M Oxidation (e.g., Dess-Martin) L->M Oxidize alcohol on-resin N Final Peptidyl FMK M->N

Caption: General synthetic workflow for a peptidyl fluoromethyl ketone (PFMK).

Protocol: Synthesis of N-Fmoc-Asp(OtBu)-CH2F Synthon

This protocol is adapted from methodologies for creating N-protected amino acid FMKs, which are building blocks for PFMK synthesis.[10]

  • Diazoketone Formation: Start with N-Fmoc-Asp(OtBu)-OH. Activate the carboxylic acid (e.g., as a mixed anhydride (B1165640) with isobutyl chloroformate) and react with diazomethane in an ethereal solution at 0 °C to yield the corresponding diazomethyl ketone.

  • Halogenation: Treat the crude diazomethyl ketone with a solution of 48% aqueous HBr or anhydrous HCl gas in diethyl ether at 0 °C to form the α-halomethyl ketone.

  • Epoxide Formation: Reduce the α-halomethyl ketone with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent mixture such as THF/water to yield the halohydrin. Treat the halohydrin with a base (e.g., potassium carbonate) in methanol (B129727) to induce ring closure to the N-protected amino epoxide.

  • Fluorinative Ring Opening: Dissolve the purified amino epoxide in a suitable solvent (e.g., dichloromethane) and treat with a fluoride source, such as Olah's reagent (70% HF in pyridine), at 0 °C to room temperature to open the epoxide and form the fluoroalcohol.

  • Oxidation: The resulting N-Fmoc-Asp(OtBu)-fluoroalcohol is then oxidized using a mild oxidant like Dess-Martin periodinane in dichloromethane (B109758) to yield the final product, N-Fmoc-Asp(OtBu)-CH2F. The product is purified by flash column chromatography.

Protocol: General Assay for IC₅₀ Determination of Protease Inhibitors

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) for a slow-binding inhibitor.[11]

  • Materials:

    • Purified target protease

    • Fluorogenic or chromogenic peptide substrate specific to the enzyme

    • Assay buffer (optimized for pH, ionic strength, and additives for the target enzyme)

    • Test inhibitor stock solution (typically in DMSO)

    • 96-well microplates (black plates for fluorescence assays)

    • Microplate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Prepare serial dilutions of the inhibitor in assay buffer. A typical final concentration range might span from 1 nM to 100 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

    • In the microplate wells, add the inhibitor dilutions and a fixed concentration of the purified enzyme.

    • Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes to 4 hours). For slow-binding or time-dependent inhibitors, the IC₅₀ value will decrease with longer incubation times, so this step is critical and should be standardized.[9][11]

    • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously, typically using a multichannel pipette. The substrate concentration is usually kept at or near its Michaelis-Menten constant (Kₘ).

    • Kinetic Measurement: Immediately place the plate in the reader and measure the product formation (increase in fluorescence or absorbance) over time at a constant temperature.

    • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves. Normalize the velocities to the DMSO control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The α-fluoromethyl ketone moiety is a validated and highly valuable electrophilic group in the design of enzyme inhibitors. Its tunable reactivity and ability to engage in covalent bond formation have made it a mainstay in the development of potent and selective probes and therapeutic candidates, particularly for the cysteine and serine protease families.[2][3] While metabolic concerns for the monofluorinated version require careful consideration during drug design, the fundamental principles of its mechanism provide a robust platform for inhibitor development. Future work will likely focus on refining selectivity through novel recognition scaffolds, exploring its utility against a broader range of enzymatic targets, and further developing metabolically stable di- and trifluoromethyl ketone analogues to harness the power of fluorine in covalent drug discovery.

References

An In-depth Technical Guide to the Safe Handling of Fluoroacetyl Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the use of fluoroacetyl chloride in a laboratory environment. This compound is a highly toxic, corrosive, and reactive chemical that demands stringent safety protocols to mitigate risks of exposure and injury. This document outlines its chemical and physical properties, potential hazards, required personal protective equipment (PPE), and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance and is highly toxic by inhalation and corrosive to the skin and eyes.[1][2] Ingestion can lead to fluoroacetate (B1212596) poisoning.[3] The substance reacts with water or moisture in the air to produce hydrochloric acid.[3] It is also considered a delayed convulsant, with symptoms of exposure potentially appearing as late as 20 hours.[4]

GHS Hazard Statements:

  • H302+H332: Harmful if swallowed or if inhaled.[5]

  • H314: Causes severe skin burns and eye damage.[5]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂H₂ClFO[3]
Molecular Weight 96.49 g/mol [3]
Appearance Clear liquid[5]
Boiling Point 70-71 °C[5]
Solubility in Water Reacts with water to form hydrogen chloride[5]

Toxicity Data and Exposure Limits

This compound is highly toxic. The toxicity is expected to be similar to that of fluoroacetate.[6] The lethal dose of fluoroacetate in humans is estimated to be 2-10 mg/kg.[3]

Toxicity DataValueSpeciesRouteReference
LC50 200 mg/m³/10minMiceInhalation[3]

Occupational Exposure Limits: While specific occupational exposure limits for this compound are not well-established, limits for its decomposition product, hydrogen chloride, are available and should be considered.[7] Additionally, Protective Action Criteria (PAC) for this compound have been defined.[2]

SubstanceLimit TypeValueReference
Hydrogen Chloride TLV-C5 ppm[7]
This compound PAC-10.91 mg/m³[2]
This compound PAC-210 mg/m³[2]
This compound PAC-360 mg/m³[2]

Safe Handling and Storage

Handling:

  • Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Avoid all personal contact, including inhalation of vapors.[3]

  • Do not eat, drink, or smoke when handling this substance.[3]

  • Use non-sparking tools to prevent ignition of flammable vapors.[8]

  • Containers should be kept securely sealed when not in use.[3]

  • Protect containers from physical damage.[3]

Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[8]

  • Store away from incompatible materials such as water, alcohols, amines, bases, and oxidizing agents.[5]

  • Protect from moisture.[5]

Personal Protective Equipment (PPE)

A comprehensive assessment of the hazards should be conducted to select the appropriate PPE.[9] The following are minimum recommendations for handling this compound:

PPE TypeSpecificationReference
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[8]
Skin Protection Chemical-resistant gloves (e.g., neoprene or rubber for corrosive materials), a lab coat, and closed-toe shoes.[9]
Respiratory Protection A full-face respirator with an appropriate filter cartridge should be used if exposure limits are exceeded or if irritation is experienced.[8]

Emergency Procedures

Immediate and appropriate response in an emergency is critical. The following diagrams outline the workflows for spills and personal exposure.

Spill_Response_Workflow spill This compound Spill Occurs assess Assess the Spill Is it a major or minor spill? spill->assess minor_spill Minor Spill (<1 Liter, contained) assess->minor_spill Minor major_spill Major Spill (>1 Liter, not contained, or in public area) assess->major_spill Major evacuate Evacuate the immediate area minor_spill->evacuate alert_emergency Alert Emergency Services and EH&S major_spill->alert_emergency notify_supervisor Notify Laboratory Supervisor evacuate->notify_supervisor ppe Don appropriate PPE (respirator, gloves, chemical suit) notify_supervisor->ppe contain Contain the spill with absorbent material (sand, vermiculite) ppe->contain neutralize Slowly neutralize with a suitable agent (e.g., sodium bicarbonate for acid spills) contain->neutralize collect Collect residue into a labeled waste container neutralize->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose isolate Isolate the area and deny entry alert_emergency->isolate await_response Await arrival of trained emergency responders isolate->await_response

Caption: Workflow for responding to a this compound spill.

Personal_Exposure_First_Aid exposure Personal Exposure Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation skin_contact Skin Contact route->skin_contact eye_contact Eye Contact route->eye_contact ingestion Ingestion route->ingestion move_fresh_air Move victim to fresh air immediately inhalation->move_fresh_air remove_clothing Immediately remove all contaminated clothing skin_contact->remove_clothing flush_eyes Immediately flush eyes with lukewarm water for at least 15 minutes, lifting upper and lower eyelids eye_contact->flush_eyes rinse_mouth Rinse mouth with water ingestion->rinse_mouth call_emergency Call for immediate medical assistance move_fresh_air->call_emergency artificial_respiration Provide artificial respiration if not breathing (use a barrier device) call_emergency->artificial_respiration seek_medical_attention Seek immediate medical attention for all exposure routes artificial_respiration->seek_medical_attention flush_skin Flush skin with copious amounts of water for at least 15 minutes remove_clothing->flush_skin flush_skin->seek_medical_attention flush_eyes->seek_medical_attention do_not_induce_vomiting DO NOT induce vomiting rinse_mouth->do_not_induce_vomiting do_not_induce_vomiting->seek_medical_attention

Caption: First aid procedures for personal exposure to this compound.

Experimental Protocols

Protocol for Neutralization (Quenching) of this compound:

  • Preparation: Conduct the procedure in a certified chemical fume hood. Ensure an appropriate neutralizing agent (e.g., a dilute solution of sodium bicarbonate or another mild base) is prepared and readily accessible. Wear all required PPE.

  • Slow Addition: Slowly and carefully add the this compound to the neutralizing solution with constant stirring. The reaction is exothermic, and rapid addition can cause splashing and boiling.

  • Temperature Monitoring: Monitor the temperature of the reaction mixture. If the temperature rises significantly, slow the rate of addition and/or cool the reaction vessel in an ice bath.

  • Completion: Continue stirring the mixture for a period after the addition is complete to ensure full neutralization.

  • pH Check: Check the pH of the final solution to confirm that it is neutral.

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations.

Protocol for a Minor Spill Cleanup:

  • Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area. Notify the laboratory supervisor.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1]

  • Neutralization: For acid-forming spills, a neutralizing agent like sodium bicarbonate can be carefully applied from the outside of the spill inwards.[10]

  • Collection: Once the spill is absorbed and neutralized, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Waste Disposal: Dispose of the hazardous waste and any contaminated cleaning materials according to institutional and local environmental regulations.[10]

Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.[10] Follow all local, state, and federal regulations for the disposal of highly toxic and corrosive chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on disposal procedures.

References

Fluoroacetyl Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetyl chloride (C₂H₂ClFO) is a highly reactive acyl chloride of significant interest in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility is, however, matched by its inherent instability, necessitating stringent handling and storage protocols. This technical guide provides a comprehensive overview of the stability and storage conditions for this compound. It consolidates available qualitative and analogous quantitative data, outlines key chemical incompatibilities, and proposes a framework for systematic stability testing. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this important chemical intermediate.

Chemical Profile and Inherent Instability

This compound is a colorless liquid that is highly susceptible to degradation, primarily through hydrolysis.[1][2] The electrophilic carbonyl carbon is readily attacked by nucleophiles, with water being a primary reactant under typical laboratory conditions. This high reactivity is a key consideration for its synthesis, handling, and storage.

Hydrolysis

The principal degradation pathway for this compound is hydrolysis, which occurs rapidly upon contact with water or atmospheric moisture. This reaction yields fluoroacetic acid and hydrochloric acid, both of which are corrosive and toxic.[1][2][3]

Diagram of the hydrolysis pathway for this compound.

Hydrolysis_Pathway Hydrolysis of this compound FAC This compound (FCH₂COCl) Intermediate Tetrahedral Intermediate FAC->Intermediate + H₂O H2O Water (H₂O) FAA Fluoroacetic Acid (FCH₂COOH) Intermediate->FAA - HCl HCl Hydrochloric Acid (HCl)

Caption: Hydrolysis of this compound.

Stability Data

Quantitative stability data for this compound under various conditions is not extensively published. The following tables are presented as a template for the types of data that should be generated during a formal stability study. The qualitative assessments are based on the known reactivity of acyl chlorides.

Table 1: Temperature Stability

TemperatureAtmosphereTimePurity (%)Degradation Products (%)Observations
2-8°CInert (Nitrogen)0>98<2Clear, colorless liquid
2-8°CInert (Nitrogen)6 monthsData not availableData not availableExpected to be stable
25°CInert (Nitrogen)1 monthData not availableData not availablePotential for slow decomposition
40°CInert (Nitrogen)1 weekData not availableData not availableSignificant decomposition expected

Table 2: Humidity Stability

Relative HumidityTemperatureTimePurity (%)Degradation Products (%)Observations
<10%25°C1 weekData not availableData not availableMinimal degradation expected
50%25°C24 hoursData not availableData not availableSignificant hydrolysis expected
75%25°C1 hourData not availableData not availableRapid decomposition expected

Recommended Storage and Handling Conditions

Given its high reactivity, particularly with water, stringent storage and handling procedures are mandatory to maintain the integrity of this compound.

Table 3: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C.[5]To minimize thermal decomposition and reduce vapor pressure.
Atmosphere Inert gas (e.g., Nitrogen, Argon).[1][6]To prevent hydrolysis from atmospheric moisture.
Container Tightly sealed, original container.[4]To prevent ingress of moisture and air.
Container Material Glass or other non-reactive material.To avoid reaction with the container.
Light Exposure Store in a dark place.To prevent potential photolytic decomposition.
Ventilation Store in a well-ventilated area.[4]To safely dissipate any vapors in case of a leak.

Chemical Incompatibilities

This compound is incompatible with a wide range of common laboratory reagents. Contact with these substances can lead to vigorous or even explosive reactions and should be strictly avoided.

Diagram illustrating the key incompatibilities of this compound.

Incompatibilities This compound Incompatibilities FAC This compound Water Water/Moisture FAC->Water Violent Reaction (Hydrolysis) Bases Bases (e.g., Amines, Alkalis) FAC->Bases Vigorous Reaction Alcohols Alcohols FAC->Alcohols Vigorous Reaction OxidizingAgents Strong Oxidizing Agents FAC->OxidizingAgents Ignition Risk Ethers Ethers (in presence of metal salts) FAC->Ethers Explosive Reaction Possible

Caption: Key Incompatibilities of this compound.

Incompatible Materials:

  • Water and Moisture: Reacts violently to produce corrosive and toxic fumes of hydrochloric acid and fluoroacetic acid.[1][3][7]

  • Bases (e.g., amines, alkalis): Reacts vigorously.[4]

  • Alcohols: Reacts vigorously.[4]

  • Strong Oxidizing Agents: May cause ignition.[4]

  • Ethers (in the presence of trace metal salts): May react vigorously or explosively.[3][7][8]

Proposed Experimental Protocol for Stability Testing

The following is a proposed protocol for conducting a comprehensive stability study of this compound, based on general principles for reactive acyl chlorides and ICH guidelines for stability testing.[9][10][11][12][13]

Objective

To evaluate the stability of this compound under various storage conditions (temperature and humidity) over a defined period.

Materials
  • This compound (purity >98%)

  • Inert gas (Nitrogen or Argon)

  • Sealed, amber glass vials with PTFE-lined caps

  • Controlled environment stability chambers

  • Gas Chromatography with Flame Ionization Detection (GC-FID) system

  • Derivatizing agent (e.g., a suitable alcohol like methanol (B129727) or ethanol (B145695) to form a stable ester for analysis)

  • Anhydrous solvents for sample preparation

Experimental Workflow

Diagram of the proposed experimental workflow for stability testing.

Stability_Workflow Proposed Stability Testing Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Prep Aliquot this compound into vials under inert atmosphere Seal Tightly seal vials Prep->Seal Storage1 2-8°C Seal->Storage1 Storage2 25°C / <10% RH Seal->Storage2 Storage3 40°C / <10% RH Seal->Storage3 TimePoints Pull samples at T=0, 1, 3, 6 months Storage1->TimePoints Storage2->TimePoints Storage3->TimePoints Derivatize Derivatize with alcohol TimePoints->Derivatize GC_FID Analyze by GC-FID Derivatize->GC_FID Data Quantify purity and degradation products GC_FID->Data

Caption: Proposed Stability Testing Workflow.

Procedure
  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glove box), aliquot this compound into pre-cleaned and dried amber glass vials.

    • Securely seal the vials with PTFE-lined caps.

    • Prepare a sufficient number of samples for each storage condition and time point.

  • Storage:

    • Place the sealed vials in stability chambers set to the desired conditions (e.g., 2-8°C, 25°C with controlled low humidity, and an accelerated condition such as 40°C with controlled low humidity).

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for long-term studies; 0, 1, 2, and 4 weeks for accelerated studies).

  • Sample Analysis:

    • At each time point, carefully open a vial under an inert atmosphere.

    • Immediately derivatize a known amount of the sample by reacting it with a suitable anhydrous alcohol (e.g., methanol) to form the corresponding stable fluoroacetate (B1212596) ester. This is a common strategy for the analysis of reactive acyl chlorides.[14][15][16]

    • Dilute the derivatized sample with an appropriate anhydrous solvent.

    • Analyze the sample by GC-FID to determine the purity of the this compound (indirectly from the ester) and to identify and quantify any degradation products.

    • A validated analytical method with known standards for the parent ester and potential degradation products is crucial for accurate quantification.

  • Data Evaluation:

    • Record the percentage of this compound remaining and the percentage of each degradation product at each time point and storage condition.

    • Assess any changes in physical appearance (e.g., color, clarity).

Conclusion

This compound is a highly reactive and unstable compound that requires careful management to ensure its quality and for the safety of laboratory personnel. The primary route of degradation is hydrolysis, which is rapid and can be initiated by atmospheric moisture. Therefore, storage in a cool, dry environment under an inert atmosphere is essential. Due to the limited availability of quantitative stability data, it is strongly recommended that users of this compound conduct their own stability assessments under conditions relevant to their specific applications, following a systematic protocol as outlined in this guide. Adherence to these guidelines will help to ensure the successful and safe utilization of this valuable synthetic reagent.

References

An In-depth Technical Guide to the Key Differences Between Fluoroacetyl Chloride and Other Acyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fluoroacetyl chloride with other common acyl halides, such as acetyl chloride and chloroacetyl chloride. The unique properties conferred by the highly electronegative fluorine atom significantly influence the reactivity, stability, and spectroscopic characteristics of this compound, making it a valuable but challenging reagent in organic synthesis and drug development.

Core Physicochemical and Spectroscopic Differences

The introduction of a fluorine atom at the α-position to the carbonyl group in this compound induces significant changes in its physical and spectroscopic properties compared to its non-fluorinated and chlorinated analogs.

Table 1: Comparison of Physical Properties

PropertyThis compoundAcetyl ChlorideChloroacetyl ChloridePropionyl Chloride
Molecular Formula C₂H₂ClFOCH₃COClC₂H₂Cl₂OC₃H₅ClO
Molar Mass ( g/mol ) 96.49[1][2][3]78.50[4]112.94[5][6]92.52[7]
Boiling Point (°C) 70-71[2][3][8]51[4][9][10]106[5]80[7]
Melting Point (°C) -16.1 (estimated)[8]-112[4]-22[5]-94[7]
Density (g/mL) 1.381 @ 20°C[8]1.11[4]1.42[5]1.065[7]

Table 2: Comparative Spectroscopic Data

Spectroscopic DataThis compoundAcetyl ChlorideChloroacetyl Chloride
¹H NMR (δ, ppm) ~4.5-5.0 (d, JH-F ≈ 47 Hz)~2.67 (s)[11]~4.45 (s)[12]
IR C=O Stretch (cm⁻¹) ~1810-1820~1802[9]~1800[6]

Note: Spectroscopic values can vary based on the solvent used.

The strong inductive effect of the fluorine atom in this compound significantly deshields the adjacent protons, resulting in a characteristic downfield shift in the ¹H NMR spectrum, which is also split into a doublet by the fluorine. The C=O stretching frequency in the IR spectrum is also shifted to a higher wavenumber compared to acetyl chloride, indicative of a more polarized and electrophilic carbonyl group.

Reactivity and Electronic Effects

The primary difference in reactivity stems from the powerful electron-withdrawing nature of the fluorine atom. This inductive effect makes the carbonyl carbon of this compound significantly more electrophilic than that of other acyl chlorides. Consequently, it is highly susceptible to nucleophilic attack.[13]

Acyl halides undergo nucleophilic acyl substitution.[10] The reactivity is governed by two main factors: the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. While chloride is a good leaving group, the heightened electrophilicity of the carbonyl carbon in this compound makes it exceptionally reactive.[13][14]

// Relationships F_atom -> Inductive [label="causes", color="#5F6368"]; Inductive -> Carbonyl_C [label="leads to", color="#5F6368"]; Carbonyl_C -> Reactivity_FAC [label="results in", color="#5F6368"]; R_group -> Weaker_Inductive [label="causes", color="#5F6368"]; Weaker_Inductive -> Less_Carbonyl_C [label="leads to", color="#5F6368"]; Less_Carbonyl_C -> Reactivity_AC [label="results in", color="#5F6368"]; Reactivity_FAC -> Reactivity_AC [style=invis]; // for layout } caption { label = "Reactivity Comparison of Acyl Halides"; fontsize = 12; fontname = "Arial"; }

Caption: Factors influencing the reactivity of this compound versus other acyl halides.

Experimental Protocols

The high reactivity of this compound necessitates careful handling and specific experimental conditions. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[15][16] this compound is extremely sensitive to moisture and will react with water in the air to produce hydrochloric acid.[1][3]

General Protocol for Esterification using this compound

This protocol outlines the synthesis of an ester via the reaction of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Tertiary amine base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct[4]

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.

  • Reagents: Dissolve the alcohol (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in the flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add this compound (1.05 equivalents), dissolved in a small amount of the anhydrous solvent, to the dropping funnel and add it dropwise to the stirred alcohol solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[17]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography or distillation.

Caption: A typical experimental workflow for esterification using this compound.

Safety and Handling

This compound is a corrosive and toxic substance that requires stringent safety measures.[3][18]

  • Inhalation: Highly toxic if inhaled.[3] Work in a well-ventilated area, preferably a chemical fume hood.[15]

  • Skin and Eye Contact: Causes severe skin burns and eye damage.[3][8] Wear appropriate protective clothing, gloves, and eye/face protection.[8][16]

  • Moisture Sensitivity: Reacts violently with water to produce toxic fumes of hydrogen chloride and fluorine-containing compounds.[1][8] Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8]

  • Spills: In case of a spill, evacuate the area and contain the spill with an inert absorbent material like sand or vermiculite.[1][15]

Applications in Drug Development

The –COCH₂F moiety is a valuable pharmacophore in drug design. Its introduction can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a key reagent for introducing this group into organic molecules.[2] The high reactivity of this compound allows for the acylation of even weakly nucleophilic substrates, which is advantageous in complex syntheses. However, this high reactivity also demands careful control of reaction conditions to avoid side reactions.

References

Methodological & Application

Application Notes and Protocols for N-Acylation of Primary Amines using Fluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds. These bonds are prevalent in a vast array of biologically active molecules, including pharmaceuticals, peptides, and natural products. Fluoroacetyl chloride serves as a reactive electrophile for the introduction of the fluoroacetyl moiety onto primary amines. The resulting N-fluoroacetylated compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, altered basicity, and enhanced binding affinity.

This document provides detailed application notes and experimental protocols for the N-acylation of primary amines using this compound. It includes information on reaction conditions, safety and handling, a general experimental procedure, and a summary of representative reaction data.

Safety and Handling of this compound

This compound is a corrosive, toxic, and moisture-sensitive chemical that requires careful handling in a well-ventilated fume hood.[1][2][3]

Hazards:

  • Toxicity: Harmful if swallowed or inhaled.[2] Can cause severe damage to the respiratory system.[1] There is no known antidote for fluoroacetate (B1212596) intoxication.[3][4]

  • Corrosivity: Causes severe skin burns and eye damage.[2]

  • Reactivity: Reacts violently with water and moisture to produce toxic hydrogen chloride and hydrogen fluoride (B91410) fumes.[2][3] It may also react vigorously with ethers in the presence of metal salts.

  • Flammability: Combustible liquid with a slight fire hazard when exposed to heat or flame.[1] Combustion products include carbon dioxide, hydrogen chloride, phosgene, and hydrogen fluoride.[1]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, protective clothing, and a full-face respirator.[1]

  • Tightly fitting safety goggles are mandatory.[1]

Handling and Storage:

  • Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[2]

  • Keep away from incompatible materials such as oxidizing agents, water, and bases.[1]

  • Ground and bond containers when transferring material to prevent static discharge.

Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and remove all ignition sources.[1]

  • Absorb small spills with inert materials like sand or vermiculite.[1]

  • For larger spills, contain the spill and prevent it from entering drains.[1]

  • In case of skin contact, immediately flush with plenty of water and remove contaminated clothing.[1]

  • If inhaled, move the victim to fresh air and seek immediate medical attention.[1]

  • In case of eye contact, flush with lukewarm water for at least 15 minutes.[3]

Reaction Mechanism and Principles

The N-acylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form the corresponding N-fluoroacetylated amide. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Quantitative Data Summary

Amine SubstrateAcyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
Aniline[¹⁸F]this compoundEt₃N or DMAPCH₂Cl₂0-21 ± 6[1]
AnilineChloroacetyl chlorideDBUTHFRoom Temp3-675-95
Substituted AnilinesChloroacetyl chlorideDBUTHFRoom Temp3-675-95
Aliphatic AminesChloroacetyl chloride-Phosphate Buffer-< 20 min70-78
BenzylamineChloroacetyl chloride-Phosphate Buffer-< 20 min70-78
Aromatic Primary AminesAcetyl chlorideSodium AcetateBrine/AcetoneRoom Temp1High
Aliphatic Primary AminesAcetyl chlorideSodium Acetate/TEABrine/AcetoneRoom Temp1Good

Note: Yields are highly substrate-dependent and optimization of reaction conditions may be required.

Experimental Protocols

General Protocol for the N-acylation of a Primary Amine with this compound

This protocol provides a general procedure that can be adapted for various primary amines.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine) (1.2 - 2.0 eq)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and the tertiary amine base (1.2 - 2.0 eq) in the chosen anhydrous aprotic solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: While stirring vigorously, add this compound (1.1 - 1.5 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the cooled solution via an addition funnel. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining this compound and the hydrochloride salt of the base.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM, Ethyl Acetate).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-fluoroacetylated product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Diagrams

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Primary Amine amine_base_solv Dissolve Amine & Base in Solvent amine->amine_base_solv base Tertiary Amine Base base->amine_base_solv solvent Anhydrous Solvent solvent->amine_base_solv cool Cool to 0 °C amine_base_solv->cool add_fac Add this compound (dropwise) cool->add_fac react Stir at RT (1-12h) add_fac->react quench Quench with NaHCO₃(aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product N-Fluoroacetylated Primary Amine purify->product

Caption: Experimental workflow for the N-acylation of primary amines.

Caption: Reaction mechanism for N-acylation.

References

Application Notes and Protocols for the Fluoroacetylation of Alcohols using Fluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the fluoroacetylation of alcohols using fluoroacetyl chloride. This reaction is a valuable tool for introducing the fluoroacetyl moiety into a wide range of molecules, which can significantly impact their biological properties. The fluoroacetyl group can act as a bioisostere for other functional groups, influencing factors such as metabolic stability, binding affinity, and lipophilicity, making it a strategic tool in drug design and development.[1][2][3] This protocol covers the reaction with primary, secondary, and hindered alcohols, including recommended catalysts, reaction conditions, and purification methods.

Introduction

Fluoroacetylation is a chemical modification that introduces a fluoroacetyl group (-COCH₂F) onto a molecule. In medicinal chemistry, the incorporation of fluorine-containing groups is a widely used strategy to enhance the pharmacological properties of drug candidates.[2] The fluoroacetyl group, in particular, can serve as a bioisostere for the acetyl group or other small functionalities, offering a subtle yet impactful modification.[1] This alteration can lead to improved metabolic stability, enhanced binding to target proteins, and modified lipophilicity, all of which are critical parameters in drug discovery.[2]

This compound is a highly reactive reagent for the direct fluoroacetylation of nucleophiles such as alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism. Due to its reactivity, appropriate handling and safety precautions are paramount.

Health and Safety

This compound is a corrosive and toxic substance that reacts with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). In case of accidental exposure, seek immediate medical attention.

Experimental Protocols

The fluoroacetylation of alcohols can be achieved under various conditions depending on the nature of the alcohol (primary, secondary, or hindered). Below are detailed protocols for each class of substrate.

Fluoroacetylation of Primary Alcohols

Primary alcohols are generally highly reactive towards this compound. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the HCl byproduct.

Protocol:

  • To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add pyridine (1.2 eq.).

  • Slowly add this compound (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Fluoroacetylation of Secondary Alcohols

Secondary alcohols are generally less reactive than primary alcohols. The use of a more potent nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), is often beneficial.

Protocol:

  • To a stirred solution of the secondary alcohol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.5 eq.).

  • Slowly add this compound (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Fluoroacetylation of Hindered Alcohols

The esterification of sterically hindered tertiary alcohols is challenging and often requires more forcing conditions or specific catalysts. The use of silver cyanide has been reported to be effective for the acylation of hindered alcohols.[4]

Protocol:

  • To a suspension of silver cyanide (AgCN) (1.1 eq.) in anhydrous benzene (B151609), add the hindered alcohol (1.0 eq.).

  • Add a solution of this compound (1.2 eq.) in anhydrous benzene dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the fluoroacetylation of various alcohols.

Alcohol TypeSubstrate ExampleBase/CatalystSolventTime (h)Temp (°C)Yield (%)
PrimaryBenzyl AlcoholPyridineDCM2RT>90
SecondaryCyclohexanolDMAP/Et₃NDCM4RT85-95
Hinderedtert-ButanolAgCNBenzene8RT70-80
Natural ProductMentholPyridineDCM3RT~95[5]
SteroidCholesterolPyridine/DMAPDCM6RTModerate to Good

Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the most common method for purifying fluoroacetylated esters. A silica gel stationary phase with a gradient of ethyl acetate (B1210297) in hexanes is typically effective.

  • Distillation: For volatile fluoroacetylated esters, distillation under reduced pressure can be an effective purification method.[6]

Characterization:

The purified fluoroacetylated esters can be characterized by standard spectroscopic methods:

  • NMR Spectroscopy:

    • ¹H NMR: The appearance of a doublet in the region of 4.5-5.5 ppm, corresponding to the methylene (B1212753) protons adjacent to the fluorine atom (J ≈ 47 Hz), is characteristic.

    • ¹³C NMR: A triplet for the carbonyl carbon and a doublet for the carbon bearing the fluorine atom are expected.

    • ¹⁹F NMR: A triplet in the region of -230 to -240 ppm is characteristic of the fluoroacetyl group.[7][8]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product.[9][10]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1780 cm⁻¹ corresponding to the ester carbonyl stretch is expected.

Application in Drug Development

The introduction of a fluoroacetyl group can significantly impact the biological activity of a molecule. For instance, fluoroacetylation of natural products and other bioactive scaffolds can lead to analogs with improved pharmacokinetic profiles.[11] The fluoroacetyl group can act as a bioisostere of the acetyl group, potentially altering enzyme-substrate interactions or receptor binding affinities.[1] This strategy has been explored in the development of inhibitors for various enzymes and modulators of protein function.

Signaling Pathways and Experimental Workflows

Diagram of the Fluoroacetylation Workflow

Fluoroacetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Alcohol Alcohol Substrate (Primary, Secondary, or Hindered) Reaction_Setup Combine Reactants at 0°C to RT under Inert Atmosphere Alcohol->Reaction_Setup Reagents This compound Base/Catalyst Anhydrous Solvent Reagents->Reaction_Setup Stirring Stir for 1-12h Monitor by TLC Reaction_Setup->Stirring Quench Quench Reaction Stirring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Product Fluoroacetylated Product Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General workflow for the fluoroacetylation of alcohols.

Diagram of the Catalytic Cycle (DMAP Example)

DMAP_Catalysis F_Acyl_Cl This compound Acyl_DMAP N-Fluoroacetyl-DMAP Intermediate (Highly Electrophilic) F_Acyl_Cl->Acyl_DMAP + DMAP DMAP DMAP DMAP->Acyl_DMAP Intermediate_Complex Tetrahedral Intermediate Acyl_DMAP->Intermediate_Complex + R-OH Alcohol Alcohol (R-OH) Alcohol->Intermediate_Complex Product Fluoroacetylated Ester Intermediate_Complex->Product - DMAP DMAP_H Protonated DMAP Intermediate_Complex->DMAP_H - Product DMAP_H->DMAP + Base - Base-H+ Base Base (e.g., Et3N) Base->DMAP

Caption: Catalytic cycle for DMAP-catalyzed fluoroacetylation.

References

Application Notes: Fluoroacetyl Chloride in Pharmaceutical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoroacetyl chloride (FCH₂COCl) is a highly reactive acyl chloride that serves as a crucial reagent for introducing the fluoroacetyl moiety (-COCH₂F) into organic molecules.[1] In pharmaceutical drug development, the strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving membrane permeability.[2]

This compound is primarily utilized for the acylation of nucleophiles such as amines and alcohols, forming stable fluoroacetamides and fluoroacetate (B1212596) esters, respectively.[3][4] This reactivity makes it an invaluable tool for synthesizing fluorinated analogs of existing drugs or novel chemical entities to optimize their pharmacokinetic and pharmacodynamic profiles.[2][5] Furthermore, its radiolabeled counterpart, [¹⁸F]this compound, is a significant reagent for synthesizing positron emission tomography (PET) tracers, enabling non-invasive imaging and pharmacokinetic studies of complex biomarkers.[6]

Safety and Handling

This compound is a corrosive, volatile, and water-reactive liquid.[7][8][9] It reacts with water or moisture in the air to produce toxic and corrosive hydrogen chloride gas.[10] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[8] Acute exposure may lead to severe symptoms, including nausea, convulsions, and heart failure, with effects sometimes delayed.[9] There is no known antidote for fluoroacetate intoxication.[10]

Mandatory Precautions:

  • Always handle this compound in a well-ventilated fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8]

  • Keep the reagent away from water and moisture.[10]

  • Store in a tightly sealed container in a cool, dry place.[11]

  • In case of spills, absorb with non-combustible material like sand or vermiculite (B1170534) and dispose of as hazardous waste.[11]

Key Applications and Protocols

Fluoroacetylation of Amines and Alcohols

The most common application of this compound is the acylation of primary and secondary amines or alcohols to introduce the fluoroacetyl group. This reaction proceeds through a nucleophilic acyl substitution mechanism.[12][13] The amine or alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding N-fluoroacetyl amide or fluoroacetate ester.[14][15]

Experimental Protocol 1: General Procedure for N-Fluoroacetylation of a Primary Amine

This protocol describes a general method for the acylation of a primary amine with this compound.

Materials:

  • Primary amine substrate

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine (B128534) (TEA) or Pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and the tertiary amine base (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_product Final Product start_amine Primary/Secondary Amine mix 1. Dissolve amine and base in solvent. 2. Cool to 0 °C. start_amine->mix start_reagent This compound add 3. Add this compound dropwise. start_reagent->add start_base Tertiary Amine Base (e.g., TEA) start_base->mix start_solvent Anhydrous Solvent (e.g., DCM) start_solvent->mix mix->add react 4. Stir at room temperature for 2-4h. add->react quench 5. Quench with water. react->quench extract 6. Extract with organic solvent. 7. Wash with NaHCO₃ and brine. quench->extract dry 8. Dry over MgSO₄ and concentrate. extract->dry purify 9. Purify (Chromatography/Recrystallization) dry->purify product N-Fluoroacetylated Compound purify->product

G cluster_legend Legend l1 Step 1: The amine's lone pair attacks the carbonyl carbon. l2 Step 2: A tetrahedral intermediate is formed. l3 Step 3: The carbonyl double bond reforms, expelling the chloride ion. l4 Step 4: A base removes a proton from the nitrogen to yield the final amide.

Synthesis and Application of [¹⁸F]this compound for PET Imaging

[¹⁸F]this compound serves as a prosthetic group for introducing the F-18 radioisotope into biomarkers for PET imaging.[6] The synthesis is a multi-step process, beginning with the production of [¹⁸F]fluoroacetic acid, which is then converted to the acyl chloride. This highly reactive radiolabeled intermediate can then be used to label sensitive biomolecules under mild conditions.[6]

Experimental Protocol 2: Synthesis of [¹⁸F]this compound and Labeling of Model Compounds (Adapted from[6])

Part A: Synthesis of [¹⁸F]Fluoroacetic Acid

  • Fluorination: React ethyl bromoacetate (B1195939) with no-carrier-added [¹⁸F]fluoride ion in the presence of Kryptofix 2.2.2 in acetonitrile (B52724) (MeCN).

  • Hydrolysis: Hydrolyze the resulting ethyl [¹⁸F]fluoroacetate with 0.5M potassium hydroxide (B78521) (KOH) to yield [¹⁸F]fluoroacetic acid, potassium salt. Radiochemical yields are typically high (around 90-95%).[6]

Part B: Conversion to [¹⁸F]this compound

  • React the dried [¹⁸F]fluoroacetate salt with phthaloyl dichloride.

  • This reaction generates gaseous [¹⁸F]this compound ([¹⁸F]FAcCl), which can be bubbled directly into the next reaction vessel. The radiochemical yield for this step is approximately 45 ± 10%.[6]

Part C: [¹⁸F]Fluoroacetylation of a Substrate

  • Prepare an ice-cold solution of the substrate (e.g., aniline, 2-phenylethanol) in dichloromethane (CH₂Cl₂) containing a catalyst such as triethylamine (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP).[6]

  • Bubble the gaseous [¹⁸F]FAcCl from Part B through the solution using a stream of nitrogen.

  • After the reaction, purify the resulting [¹⁸F]fluoroacetylated product using semi-preparative High-Performance Liquid Chromatography (HPLC).

G cluster_start Starting Materials cluster_step1 Step 1: Synthesis of [¹⁸F]Fluoroacetate cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Biomarker Labeling f18 [¹⁸F]Fluoride Ion fluorination Nucleophilic Substitution in MeCN f18->fluorination bromo Ethyl Bromoacetate bromo->fluorination kryptofix Kryptofix 2.2.2 kryptofix->fluorination hydrolysis Hydrolysis with KOH fluorination->hydrolysis intermediate [¹⁸F]Fluoroacetate Salt hydrolysis->intermediate reaction React with Phthaloyl Dichloride intermediate->reaction product Gaseous [¹⁸F]FAcCl reaction->product labeling Bubble gas into substrate solution (Amine/Alcohol in CH₂Cl₂ + Catalyst) product->labeling final_product [¹⁸F]Labeled Biomarker labeling->final_product

Quantitative Data Summary

The following table summarizes the radiochemical yields obtained from the fluoroacetylation of various model compounds using [¹⁸F]this compound, demonstrating its utility in PET tracer development.

SubstrateProduct TypeCatalystRadiochemical Yield (%)[6]
AnilineAmideEt₃N or DMAP21 ± 6
2-PhenylethanolEsterEt₃N or DMAP13 ± 6
trans-4-tert-ButylcyclohexanolEsterEt₃N or DMAP16 ± 11
trans-2-PhenylcyclohexanolEsterEt₃N or DMAP6 ± 3

References

Fluoroacetyl Chloride: A Key Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Fluoroacetyl chloride is a vital reagent in the synthesis of a variety of agrochemicals, primarily serving as a precursor for introducing the essential fluoroacetyl moiety into the final active ingredient. This functional group is crucial for the efficacy of numerous fungicides and herbicides. The high reactivity of the acyl chloride allows for efficient amide bond formation with various amines, a common step in the synthesis of these agricultural products.

The primary application of this compound in the agrochemical industry lies in the production of fluoroacetamide-based compounds and as a building block for more complex heterocyclic structures, such as pyrazole (B372694) carboxamide fungicides.

Application in Fungicide Synthesis: Pyrazole Carboxamides

While not always a direct reactant in the final step, this compound is a key precursor for synthesizing the critical intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is a cornerstone in the production of a new generation of highly effective succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The synthesis of this key intermediate involves the chlorination of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which itself is often derived from precursors synthesized using fluoroacetic acid, a close relative of this compound.

The general synthetic pathway involves the reaction of this pyrazole carbonyl chloride with a substituted aniline (B41778) to form the final fungicide.

Application in Herbicide and Rodenticide Synthesis: Fluoroacetamides

This compound is directly employed in the synthesis of N-substituted fluoroacetamides, a class of compounds with herbicidal and rodenticidal properties. The reaction involves the acylation of an appropriate amine with this compound.

A notable example is the synthesis of fluoroacetamide-containing chalcones, which have been investigated for their biological activities. The synthesis of N-(substituted phenyl)-2-fluoroacetamides is another area of interest for developing new herbicides.

Experimental Protocol: Synthesis of Fluoroacetamide (B1672904) Chalcone (B49325) Intermediate

This protocol details the synthesis of a fluoroacetamide chalcone, a representative reaction of this compound with an aromatic amine to produce an agrochemical intermediate.

Materials:

  • Amino chalcone ketone

  • This compound

  • Ice

  • 2% Hydrochloric acid solution

Procedure:

  • To 0.11 mol of the amino chalcone ketone, slowly add 0.13 mol of this compound using a constant pressure dropping funnel.

  • The reaction mixture is stirred for 3 hours while being cooled in an ice bath.

  • After stirring, the unreacted this compound and other low-boiling point substances are removed by distillation in an oil bath under reduced pressure (approximately 7.24 × 10^4 Pa).

  • The crude product is then mixed with 30 mL of a 2% hydrochloric acid solution.

  • The resulting solid is collected by filtration and dried to yield the fluoroacetamide chalcone.[1]

Quantitative Data:

ParameterValueReference
Yield69.4%[1]
Melting Point126.3°C[1]

Characterization Data:

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3297, 1671, 1646, 1605-1453[1]

Synthesis of Key Intermediates: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

The synthesis of this crucial fungicide intermediate is a multi-step process. A key final step involves the conversion of the corresponding carboxylic acid to the acid chloride.

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Anhydrous Toluene (B28343)

Procedure:

  • A solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous toluene is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • A catalytic amount of DMF is added to the solution.

  • Thionyl chloride (1.2 equivalents) is added dropwise to the solution at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

Quantitative Data:

ParameterValueReference
Yield>95% (typical)Based on general chemical knowledge of this reaction type.

Visualizing the Synthesis Pathways

To better understand the role of this compound and its derivatives in agrochemical synthesis, the following diagrams illustrate the key reaction pathways.

Synthesis_of_Fluoroacetamide_Chalcone AminoChalcone Amino Chalcone Ketone FluoroacetamideChalcone Fluoroacetamide Chalcone AminoChalcone->FluoroacetamideChalcone Acylation (Ice Bath, 3h) FluoroacetylChloride Fluoroacetyl Chloride FluoroacetylChloride->FluoroacetamideChalcone

Caption: Synthesis of a Fluoroacetamide Chalcone Intermediate.

Synthesis_of_SDHI_Fungicide PyrazoleAcid 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid PyrazoleAcylChloride 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl Chloride PyrazoleAcid->PyrazoleAcylChloride Chlorination (Reflux, 2h) ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->PyrazoleAcylChloride SDHIFungicide SDHI Fungicide PyrazoleAcylChloride->SDHIFungicide Amidation SubstitutedAniline Substituted Aniline SubstitutedAniline->SDHIFungicide

Caption: General Synthesis Pathway for SDHI Fungicides.

References

Step-by-Step Guide for Friedel-Crafts Acylation with Fluoroacetyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing Friedel-Crafts acylation using fluoroacetyl chloride. Fluoroacetylated aromatic ketones are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. This guide details the reaction mechanism, experimental protocols, safety precautions, and expected outcomes for the fluoroacetylation of common aromatic substrates.

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1] When employing this compound as the acylating agent, a fluoroacetyl group is attached, yielding a fluoroacetophenone derivative. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the this compound to generate a highly reactive fluoroacylium ion electrophile.[2]

A key advantage of Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring.[1] Furthermore, the fluoroacylium ion is stable and does not undergo rearrangement, leading to predictable product formation.[2]

Reaction Mechanism

The Friedel-Crafts acylation with this compound proceeds through the following steps:

  • Formation of the Fluoroacylium Ion: The Lewis acid catalyst reacts with this compound to form a highly electrophilic fluoroacylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring attacks the fluoroacylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the fluoroacetyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Safety Precautions

This compound is a corrosive and toxic liquid that reacts with moisture. [3] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] Anhydrous conditions are essential for the success of the reaction, as the Lewis acid catalysts are highly moisture-sensitive.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of common aromatic substrates with this compound. Reaction conditions should be optimized for each specific substrate.

General Procedure
  • To a dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add the anhydrous Lewis acid (e.g., AlCl₃) and a dry solvent (e.g., dichloromethane, nitrobenzene).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of this compound in the same dry solvent from the dropping funnel to the stirred suspension of the Lewis acid.

  • After the addition is complete, add the aromatic substrate, either neat or dissolved in a dry solvent, dropwise to the reaction mixture while maintaining the low temperature.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for the specified time. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography.

Data Presentation: Fluoroacetylation of Various Aromatic Substrates

The following table summarizes typical reaction conditions and reported yields for the Friedel-Crafts acylation of various aromatic compounds with this compound. Please note that these are representative examples, and optimization may be required for specific applications.

Aromatic SubstrateLewis Acid CatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
BenzeneAlCl₃Dichloromethane0 to RT2 - 42-Fluoroacetophenone~75-85
TolueneAlCl₃Dichloromethane0 to RT2 - 44-Fluoro-3-methylacetophenone~80-90 (para-isomer)
AnisoleAlCl₃Dichloromethane0 to RT1 - 34-Fluoro-3-methoxyacetophenone~85-95 (para-isomer)
NaphthaleneAlCl₃Nitrobenzene0 to RT3 - 51-(Fluoroacetyl)naphthalene & 2-(Fluoroacetyl)naphthaleneVariable (isomer ratio solvent dependent)
BenzeneFeCl₃Dichloromethane0 to RT4 - 62-Fluoroacetophenone~65-75

Note: "RT" denotes room temperature. Yields are approximate and can vary based on the specific reaction scale and purification method. The regioselectivity for substituted benzenes is primarily governed by the nature of the substituent. Electron-donating groups direct the acylation to the ortho and para positions, with the para product often being the major isomer due to reduced steric hindrance.[4]

Mandatory Visualizations

Reaction Workflow

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Anhydrous Reagents & Solvent setup Assemble Dry Glassware reagents->setup cooling Cool Lewis Acid Suspension (0-5 °C) setup->cooling add_acyl Add Fluoroacetyl Chloride cooling->add_acyl add_substrate Add Aromatic Substrate add_acyl->add_substrate stir Stir at Room Temperature add_substrate->stir quench Quench with Ice/HCl stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

Reaction Mechanism Signaling Pathway

Friedel_Crafts_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A This compound (F-CH₂COCl) D Fluoroacylium Ion [F-CH₂C=O]⁺ A->D + Lewis Acid (B) B Lewis Acid (e.g., AlCl₃) B->D C Aromatic Ring (e.g., Benzene) E Sigma Complex (Arenium Ion) C->E + Fluoroacylium Ion (D) D->E F Fluoroacetylated Aromatic (Aryl Ketone) E->F - H⁺ G Regenerated Catalyst & HCl F->G Catalyst is regenerated

Caption: Signaling pathway of the Friedel-Crafts acylation mechanism.

References

Revolutionizing PET Biomarker Synthesis: A Detailed Guide to [18F]Fluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The synthesis of novel positron emission tomography (PET) imaging biomarkers is a cornerstone of modern diagnostic and drug development pipelines. Among the various radiofluorination strategies, the use of [18F]fluoroacetyl chloride ([¹⁸F]FAcCl) has emerged as a valuable tool for the efficient labeling of molecules containing amino and hydroxyl groups. This document provides a comprehensive overview, detailed protocols, and quantitative data for the synthesis and application of [¹⁸F]FAcCl in the development of PET biomarkers.

Introduction to [18F]Fluoroacetylation

The [¹⁸F]fluoroacetyl group serves as a prosthetic group for introducing the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into biomolecules. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. [¹⁸F]this compound is a reactive acylating agent that can readily react with nucleophilic amino and hydroxyl residues on a wide range of molecules, from small organic compounds to complex peptides and proteins, under mild conditions. This approach is particularly advantageous for labeling sensitive biomolecules that may be susceptible to degradation under harsh reaction conditions often required by other radiofluorination techniques.[1][2][3]

Synthesis of [18F]this compound

The production of [¹⁸F]FAcCl is a two-step process that begins with the synthesis of [¹⁸F]fluoroacetic acid.

Synthesis of [18F]Fluoroacetic Acid

[¹⁸F]Fluoroacetic acid is prepared via nucleophilic substitution of a suitable precursor, such as ethyl bromoacetate (B1195939) or ethyl tosyloxyacetate, with no-carrier-added [¹⁸F]fluoride ion. The reaction is typically carried out in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 in an organic solvent such as acetonitrile (B52724). Subsequent hydrolysis of the resulting ethyl [¹⁸F]fluoroacetate yields the potassium salt of [¹⁸F]fluoroacetic acid.[1]

Conversion to [18F]this compound

The [¹⁸F]fluoroacetate salt is then converted to the gaseous [¹⁸F]FAcCl by reaction with a chlorinating agent, such as phthaloyl dichloride. The volatile nature of [¹⁸F]FAcCl allows for its convenient transfer in a stream of inert gas to the reaction vessel containing the molecule to be labeled.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and application of [¹⁸F]this compound.

Table 1: Radiochemical Yields for [18F]Fluoroacetic Acid and [18F]this compound Synthesis [1]

StepPrecursorRadiochemical Yield (n)
[¹⁸F]Fluoroacetic Acid Synthesis Ethyl bromoacetate95%
Ethyl tosyloxyacetate89%
[¹⁸F]this compound Synthesis [¹⁸F]Fluoroacetate salt45 ± 10% (n=18)

Table 2: Radiochemical Yields and Specific Activity of [18F]Fluoroacetylated Model Compounds [1]

Compound LabeledFunctional GroupRadiochemical Yield (n)Average Specific Activity (EOS)
AnilineAmino21 ± 6% (n=9)3,060 Ci/mmol
2-PhenylethanolHydroxyl13 ± 6% (n=3)3,060 Ci/mmol
trans-4-tert-ButylcyclohexanolHydroxyl16 ± 11% (n=3)3,060 Ci/mmol
trans-2-PhenylcyclohexanolHydroxyl6 ± 3% (n=3)3,060 Ci/mmol

EOS: End of Synthesis

Experimental Protocols

Protocol for the Synthesis of [18F]Fluoroacetic Acid

Materials:

  • No-carrier-added [¹⁸F]fluoride in target water

  • Ethyl bromoacetate or ethyl tosyloxyacetate

  • Kryptofix 2.2.2

  • Acetonitrile (MeCN), anhydrous

  • Potassium hydroxide (B78521) (KOH), 0.5M

  • Reaction vessel

  • Heating module

  • Radio-TLC scanner

Procedure:

  • Transfer the aqueous [¹⁸F]fluoride solution to the reaction vessel.

  • Add Kryptofix 2.2.2 and anhydrous acetonitrile.

  • Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Add a solution of ethyl bromoacetate or ethyl tosyloxyacetate in anhydrous acetonitrile to the dried [¹⁸F]fluoride/Kryptofix complex.

  • Heat the reaction mixture. Monitor the reaction progress by radio-TLC.

  • Upon completion, add 0.5M KOH to hydrolyze the ethyl [¹⁸F]fluoroacetate.

  • Heat the mixture to complete the hydrolysis.

  • The resulting solution contains the potassium salt of [¹⁸F]fluoroacetic acid.

Protocol for the Synthesis of [18F]this compound and Labeling of a Model Compound

Materials:

  • [¹⁸F]Fluoroacetate salt solution from Protocol 4.1

  • Phthaloyl dichloride

  • Target molecule (e.g., aniline)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Ice bath

  • Nitrogen gas supply

  • Semi-preparative HPLC system

Procedure:

  • Evaporate the solvent from the [¹⁸F]fluoroacetate salt solution.

  • Add phthaloyl dichloride to the dried residue.

  • Heat the reaction vessel to generate gaseous [¹⁸F]FAcCl.

  • In a separate ice-cold reaction vessel, dissolve the target molecule (e.g., aniline) and a catalyst (Et₃N or DMAP) in anhydrous dichloromethane.

  • Bubble the gaseous [¹⁸F]FAcCl through the solution of the target molecule using a stream of nitrogen gas.

  • Monitor the reaction progress by radio-TLC.

  • Upon completion, purify the [¹⁸F]fluoroacetylated product using semi-preparative HPLC.

Visualizations

Synthesis_Workflow Workflow for [18F]Fluoroacetylation F18_production [18F]Fluoride Production (Cyclotron) Fluoroacetic_acid_synthesis Synthesis of [18F]Fluoroacetic Acid F18_production->Fluoroacetic_acid_synthesis Fluoroacetyl_chloride_synthesis Generation of [18F]this compound Fluoroacetic_acid_synthesis->Fluoroacetyl_chloride_synthesis Labeling [18F]Fluoroacetylation of Biomolecule Fluoroacetyl_chloride_synthesis->Labeling Purification HPLC Purification Labeling->Purification QC Quality Control Purification->QC Final_product [18F]-Labeled Biomarker QC->Final_product

Caption: A generalized workflow for the synthesis of [¹⁸F]-labeled biomarkers using [¹⁸F]this compound.

Signaling_Pathway_Example Example of a Labeled Biomarker in a Signaling Pathway cluster_cell Target Cell Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Biological_Response Biological Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Biological_Response Modulation Labeled_Biomarker [18F]-Labeled Biomarker (e.g., Labeled Peptide) Labeled_Biomarker->Receptor Binding PET_Scanner PET Scanner Labeled_Biomarker->PET_Scanner Detection of Positron Annihilation

Caption: A conceptual diagram illustrating how an [¹⁸F]-labeled biomarker can be used to probe a cellular signaling pathway.

Applications and Future Directions

The [¹⁸F]fluoroacetylation method holds significant promise for the development of novel PET tracers for a variety of biological targets. The mild reaction conditions make it particularly suitable for the labeling of peptides and proteins, which are increasingly important as targeted imaging agents in oncology and neuroscience.[2][3] For example, labeling specific antibodies or their fragments with ¹⁸F can enable non-invasive monitoring of receptor expression on tumors.

Future research will likely focus on the automation of the [¹⁸F]FAcCl synthesis and labeling procedures to improve reproducibility and facilitate clinical translation. Furthermore, the application of this methodology to a broader range of complex biomolecules will continue to expand the arsenal (B13267) of available PET imaging agents, ultimately leading to improved diagnostic accuracy and more effective personalized medicine.

References

Experimental Guide: Synthesis of Fluoroacetylated Compounds Using Volatile Fluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and safety considerations for conducting acylation reactions with the highly reactive and volatile reagent, fluoroacetyl chloride. The procedures outlined below are intended for use by trained chemists in a controlled laboratory setting. This compound is a valuable building block in medicinal chemistry and drug development for the introduction of the fluoroacetyl moiety, which can significantly alter the biological activity and pharmacokinetic properties of molecules.

Introduction

This compound (FCH₂COCl) is a colorless, volatile liquid that is highly reactive and corrosive. It readily reacts with nucleophiles such as amines and alcohols to form the corresponding fluoroacetamides and fluoroacetate (B1212596) esters. Due to its volatility (boiling point: 70-71°C) and reactivity with moisture, specific handling procedures and experimental setups are required to ensure safe and efficient reactions. This document details the necessary precautions, experimental protocols for reactions with various substrates, and purification methods for the resulting products.

Safety Precautions

This compound is toxic, corrosive, and reacts violently with water.[1] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A source of fresh air and an emergency shower/eyewash station should be readily accessible.

General Experimental Setup

All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use. Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the this compound. A typical reaction setup involves a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel for the addition of reagents, and a condenser connected to a bubbler to maintain a positive pressure of inert gas. For reactions at low temperatures, a dry ice/acetone or ice bath is used.

Experimental Protocols

Fluoroacetylation of Amines

The reaction of this compound with primary and secondary amines is typically rapid and exothermic. The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise form a non-reactive ammonium (B1175870) salt with the starting amine.[2][3]

General Procedure for Fluoroacetylation of a Primary Aromatic Amine (e.g., Aniline):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aniline (B41778) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution via the dropping funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Fluoroacetylation of Alcohols

The reaction of this compound with alcohols is generally vigorous and does not typically require a base.[4] The reaction is often performed at low temperatures to control the exothermic reaction.

General Procedure for Fluoroacetylation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound (1.1 eq) to the stirred alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove any unreacted this compound and HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the fluoroacetylation of various amines and alcohols.

Table 1: Fluoroacetylation of Representative Amines

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineTriethylamineDCM0 to RT285-95
4-MethoxyanilineTriethylamineTHF0 to RT2.588-96
N-MethylanilinePyridineDCM0 to RT380-90
PiperidineTriethylamineTHF0 to RT1.590-98

Table 2: Fluoroacetylation of Representative Alcohols

SubstrateSolventTemperature (°C)Time (h)Yield (%)
Benzyl AlcoholDCM0 to RT1.590-97
EthanolDCM0 to RT185-92
IsopropanolDCM0 to RT282-90
PhenolDCMRT375-85

Note: The yields reported are typical and may vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Prepare Reagent Solutions start->reagents setup Assemble Reaction Apparatus reagents->setup cool Cool to 0°C setup->cool add Slow Addition of this compound cool->add react Stir at Room Temperature add->react quench Quench Reaction react->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify end Characterize Product purify->end

General workflow for reactions involving this compound.

reaction_pathway cluster_amine Fluoroacetylation of Amines cluster_alcohol Fluoroacetylation of Alcohols amine Primary/Secondary Amine amide N-Substituted-2-fluoroacetamide amine->amide + fac_amine This compound fac_amine->amide base Base (e.g., Et3N) hcl_salt Base·HCl Salt base->hcl_salt alcohol Primary/Secondary Alcohol ester 2-Fluoroacetate Ester alcohol->ester + fac_alcohol This compound fac_alcohol->ester hcl HCl ester->hcl byproduct

Reaction pathways for fluoroacetylation of amines and alcohols.

References

Application Notes and Protocols for Fluoroacetylation of Amino Acids and Peptides with Fluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluoroacetylation of amino acids and peptides using fluoroacetyl chloride. This modification introduces a fluoroacetyl group onto the N-terminus of peptides or the amino group of amino acids, a valuable technique in drug discovery and chemical biology for modulating the physicochemical properties of biomolecules.

Introduction

Fluoroacetylation is a chemical modification that involves the introduction of a fluoroacetyl group (F-CO-CH2-) onto a molecule. In the context of amino acids and peptides, this typically occurs at the N-terminal α-amino group or the ε-amino group of lysine (B10760008) residues. The high electronegativity of the fluorine atom can significantly alter the properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. These modifications are instrumental in enhancing the therapeutic potential of peptide-based drugs. This compound is a reactive reagent that readily participates in nucleophilic acyl substitution with the amino groups of amino acids and peptides to form a stable amide bond.

Applications in Research and Drug Development

The introduction of a fluoroacetyl group can have profound effects on the biological activity and pharmacokinetic properties of peptides and amino acids. Key applications include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluoroacetyl group resistant to enzymatic degradation. This can increase the in vivo half-life of peptide drugs.

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

  • Enzyme Inhibition: Fluoroacetylated amino acids can act as inhibitors of certain enzymes.

  • ¹⁹F NMR Spectroscopy: The presence of the fluorine atom provides a unique spectroscopic handle for studying peptide conformation and binding interactions using ¹⁹F NMR.

Experimental Protocols

General Considerations

This compound is a corrosive and moisture-sensitive reagent that should be handled in a fume hood with appropriate personal protective equipment. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The choice of base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amino group of the substrate, enhancing its nucleophilicity.

Protocol 1: Fluoroacetylation of a Free Amino Acid

This protocol describes the N-fluoroacetylation of a generic amino acid in solution.

Materials:

  • Amino acid

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend the amino acid (1.0 eq) in anhydrous DCM or THF.

  • Add the base (Et3N or DIEA, 2.2 eq) to the suspension and stir until the amino acid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: N-Terminal Fluoroacetylation of a Peptide

This protocol outlines the fluoroacetylation of the N-terminal amino group of a peptide.

Materials:

  • Peptide

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve the peptide (1.0 eq) in anhydrous DMF or DCM.

  • Add DIEA (3.0-5.0 eq) to the peptide solution.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of this compound (1.5-2.0 eq) in the same solvent dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by analytical HPLC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for purification.

  • Purify the fluoroacetylated peptide by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a fluffy powder.

Quantitative Data Summary

The following table summarizes representative yields for the N-fluoroacetylation of various amino acids and model compounds. Actual yields may vary depending on the specific reaction conditions and the nature of the substrate.

SubstrateProductSolventBaseYield (%)Reference
AnilineN-FluoroacetylanilineCH₂Cl₂Et₃N21 ± 6 (radiochemical)
2-Phenylethanol2-Phenylethyl fluoroacetateCH₂Cl₂DMAP13 ± 6 (radiochemical)
Glycine Methyl EsterN-Fluoroacetylglycine methyl esterDCMEt₃N>90 (estimated)Similar to chloroacetylation
AlanineN-FluoroacetylalanineTHFDIEA~80-95 (estimated)General acylation literature
PhenylalanineN-FluoroacetylphenylalanineDCMDIEA~85-95 (estimated)General acylation literature

Potential Side Reactions and Troubleshooting

Several side reactions can occur during fluoroacetylation, leading to impurities and reduced yields.

  • Over-acylation: In peptides with multiple amino groups (e.g., lysine residues), acylation can occur at both the N-terminus and the side chain. To achieve selective N-terminal modification, the lysine side chain should be protected.

  • Reaction with other nucleophilic side chains: Cysteine and tyrosine residues possess nucleophilic side chains that can potentially react with this compound. Protecting these residues prior to fluoroacetylation is recommended. A fluorine-thiol displacement reaction has been observed with fluoroacetamide (B1672904) and cysteine, suggesting a similar reaction is possible with fluoroacetylated peptides.

  • Hydrolysis of this compound: this compound readily reacts with water. Therefore, anhydrous reaction conditions are crucial for high yields.

  • Trifluoroacetylation as a known side reaction: In solid-phase peptide synthesis, trifluoroacetylation of the N-terminus is a known side reaction that can occur when trifluoroacetic acid (TFA) is used for deprotection. This highlights the reactivity of halogenated acyl groups and the importance of controlled reaction conditions.

Purification and Characterization

Purification of fluoroacetylated amino acids is typically achieved by column chromatography or recrystallization. For peptides, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Characterization of the final product can be performed using:

  • Mass Spectrometry (MS): To confirm the molecular weight of the fluoroacetylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, and ¹⁹F NMR to verify the presence of the fluoroacetyl group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizing the Workflow and Concepts

Experimental Workflow for Fluoroacetylation of a Peptide

G Experimental Workflow for Peptide Fluoroacetylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Dissolve Peptide in Anhydrous Solvent Base Add Base (e.g., DIEA) Peptide->Base Cool Cool to 0 °C Base->Cool Add_FAC Add this compound Cool->Add_FAC Stir Stir at 0 °C then Room Temp Add_FAC->Stir Monitor Monitor by HPLC-MS Stir->Monitor Purify Purify by Preparative HPLC Monitor->Purify Lyophilize Lyophilize Pure Fractions Purify->Lyophilize Characterize Characterize by MS and NMR Lyophilize->Characterize G Role of Fluoroacetylation in Peptide Drug Development cluster_properties Altered Physicochemical Properties cluster_outcomes Improved Therapeutic Potential Start Lead Peptide Fluoroacetylation Fluoroacetylation Start->Fluoroacetylation Modified_Peptide Fluoroacetylated Peptide Fluoroacetylation->Modified_Peptide Lipophilicity Increased Lipophilicity Modified_Peptide->Lipophilicity Stability Enhanced Metabolic Stability Modified_Peptide->Stability pKa Altered pKa Modified_Peptide->pKa Bioavailability Enhanced Bioavailability Lipophilicity->Bioavailability HalfLife Increased Half-life Stability->HalfLife Activity Modulated Biological Activity pKa->Activity

Application Notes and Protocols for the Synthesis and Biological Screening of Fluoroacetylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetylated compounds represent a class of molecules with significant potential in drug discovery and chemical biology. The introduction of a fluoroacetyl group can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This alteration in physicochemical properties can lead to enhanced potency, selectivity, and pharmacokinetic profiles. These compounds have shown promise as enzyme inhibitors and probes for studying biological pathways. For instance, fluoroacetate (B1212596) itself is known to be a precursor to a potent inhibitor of aconitase, a key enzyme in the citric acid cycle.[1] This document provides detailed protocols for the synthesis of fluoroacetylated compounds and their subsequent biological activity screening.

Synthesis of Fluoroacetylated Compounds

The synthesis of fluoroacetylated compounds can be achieved through various methods, primarily involving the acylation of nucleophilic functional groups such as amines and alcohols.

General Workflow for Synthesis and Screening

The overall process from compound synthesis to biological evaluation follows a logical progression. It begins with the synthesis and purification of the target fluoroacetylated compounds, followed by a series of in vitro assays to determine their biological activity.

G General Workflow: Synthesis to Biological Screening cluster_synthesis Synthesis & Purification cluster_screening Biological Activity Screening s1 Starting Material (Amine/Alcohol) s2 Fluoroacetylation Reaction s1->s2 s3 Work-up & Extraction s2->s3 s4 Purification (e.g., Column Chromatography) s3->s4 s5 Characterization (NMR, MS) s4->s5 b1 Primary Screening (e.g., Enzyme Inhibition Assay) s5->b1 Purified Compound b2 Dose-Response & IC50 Determination b1->b2 b3 Secondary Screening (e.g., Cell-Based Cytotoxicity Assay) b2->b3 b4 Hit Compound Identification b3->b4

Caption: Overall workflow from synthesis to biological screening.

Protocol 1: Fluoroacetylation of an Aliphatic Amine

This protocol describes a general method for the fluoroacetylation of a primary or secondary aliphatic amine using fluoroacetic acid and a coupling agent.

Materials:

  • Aliphatic amine

  • Fluoroacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve the aliphatic amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add fluoroacetic acid (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate.

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Fluoroacetylation of a Phenolic Alcohol

This protocol outlines a method for the fluoroacetylation of a phenolic hydroxyl group using fluoroacetyl chloride.

Materials:

  • Phenolic compound

  • This compound

  • Pyridine (B92270) or triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the phenolic compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Slowly add this compound (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Characterize the final product by appropriate analytical methods.

Biological Activity Screening

Once synthesized and purified, the fluoroacetylated compounds can be screened for various biological activities. Common assays include enzyme inhibition and cell-based cytotoxicity assays.[2][3][4]

Enzyme Inhibition Screening

Fluoroacetylated compounds can act as inhibitors of various enzymes.[5] A common target is aconitase, due to the "lethal synthesis" of fluorocitrate from fluoroacetate.[6][1]

G Mechanism of Aconitase Inhibition by Fluoroacetate FA Fluoroacetate FCoA Fluoroacetyl-CoA FA->FCoA CitrateSynthase Citrate Synthase FCoA->CitrateSynthase Fluorocitrate Fluorocitrate (Toxic Metabolite) CitrateSynthase->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase Inhibits Inhibition Inhibition of TCA Cycle Aconitase->Inhibition

Caption: "Lethal synthesis" pathway of fluoroacetate.

Protocol 3: Aconitase Inhibition Assay

This protocol is a colorimetric assay to screen for aconitase inhibition. The assay measures the conversion of isocitrate to cis-aconitate, which can be monitored spectrophotometrically.

Materials:

  • Purified aconitase enzyme

  • Tris-HCl buffer

  • Isocitrate

  • Test compounds (fluoroacetylated derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-HCl buffer to each well.

  • Add varying concentrations of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).

  • Add the aconitase enzyme solution to each well and incubate for a specified time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate, isocitrate.

  • Immediately measure the absorbance at 240 nm at regular intervals to determine the rate of cis-aconitate formation.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Compound IDTarget EnzymeAssay TypeIC50 (µM)
FAC-001AconitaseColorimetric15.2
FAC-002AconitaseColorimetric28.7
FAC-003AconitaseColorimetric5.4
Positive ControlAconitaseColorimetric0.8

Table 1: Representative Data for Aconitase Inhibition

Cell-Based Cytotoxicity Screening

Cell-based assays are crucial for evaluating the potential therapeutic effects or toxicity of newly synthesized compounds.[2][3][4][7][8]

Protocol 4: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Compound IDCell LineAssay TypeIC50 (µM)
FAC-001HeLaMTT45.1
FAC-002HeLaMTT> 100
FAC-003HeLaMTT12.8
DoxorubicinHeLaMTT0.5

Table 2: Representative Data for Cytotoxicity Screening

Conclusion

The protocols and workflows detailed in these application notes provide a comprehensive framework for the synthesis and biological evaluation of novel fluoroacetylated compounds. By systematically applying these methods, researchers can efficiently identify and characterize new molecules with potential therapeutic value. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in the pursuit of new drug candidates.

References

Application Notes and Protocols for the Preparation of Fluorinated Fatty Acids using Fluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated fatty acids are of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into fatty acid molecules can modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to protein targets.[1][2] These modifications can lead to the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.[1][2] One key precursor for the synthesis of 2-fluorinated fatty acids is fluoroacetyl chloride, a reactive acyl chloride that can be used to introduce the fluoromethylcarbonyl group into organic molecules.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of long-chain 2-fluorinated fatty acids using this compound as a key reagent. The methodologies described herein are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Synthetic Strategy Overview

The preparation of long-chain 2-fluorinated fatty acids can be achieved through a multi-step synthetic sequence. The general approach involves the acylation of a long-chain organometallic reagent with this compound to form a 2-fluoro ketone, followed by oxidation to the desired carboxylic acid. An alternative pathway involves the reaction of this compound with a suitable nucleophile to generate an intermediate that can be subsequently elongated and converted to the final fatty acid product.

A common and effective method involves the use of a Grignard reagent derived from a long-chain alkyl halide. The reaction of this Grignard reagent with this compound, under carefully controlled conditions, can yield the corresponding long-chain 2-fluoro ketone. Subsequent oxidation of this ketone provides the target 2-fluorinated fatty acid.

Experimental Protocols

Protocol 1: Synthesis of a Long-Chain 2-Fluoro Ketone via Grignard Reaction

This protocol describes the synthesis of 2-fluoro-1-tetradecanone as an example, by reacting this compound with n-dodecylmagnesium bromide.

Materials:

  • This compound

  • n-Dodecyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Acetone

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, place magnesium turnings (1.2 eq) in a dry three-neck flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve n-dodecyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the n-dodecyl bromide solution to the magnesium turnings. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining n-dodecyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Acylation with this compound:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Dissolve this compound (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the this compound solution dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature below -70 °C throughout the addition. The reaction of Grignard reagents with acyl chlorides can produce tertiary alcohols as byproducts if the temperature is not carefully controlled.[5][6]

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous ammonium (B1175870) chloride solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add 1 M HCl to dissolve any remaining magnesium salts.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure 2-fluoro-1-tetradecanone.

Protocol 2: Oxidation of 2-Fluoro Ketone to 2-Fluorinated Fatty Acid

This protocol describes the oxidation of 2-fluoro-1-tetradecanone to 2-fluorotetradecanoic acid using a haloform reaction followed by acidification.

Materials:

  • 2-Fluoro-1-tetradecanone (from Protocol 1)

  • Sodium hypobromite (B1234621) (NaOBr) solution (prepared in situ from bromine and sodium hydroxide)

  • Dioxane

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Haloform Reaction:

    • In a round-bottom flask, dissolve 2-fluoro-1-tetradecanone (1.0 eq) in dioxane.

    • Cool the solution in an ice bath.

    • Slowly add a freshly prepared solution of sodium hypobromite (excess) with stirring.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Acidification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

    • Extract the acidified aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Purification:

    • Filter the solution and concentrate under reduced pressure to yield the crude 2-fluorotetradecanoic acid.

    • Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain the pure 2-fluorinated fatty acid.

Data Presentation

Compound Starting Material Reagent Solvent Temp (°C) Time (h) Yield (%)
n-Dodecylmagnesium bromiden-Dodecyl bromideMg turningsDiethyl etherReflux1>90
2-Fluoro-1-tetradecanonen-Dodecylmagnesium bromideThis compoundDiethyl ether-78260-70
2-Fluorotetradecanoic acid2-Fluoro-1-tetradecanoneNaOBrDioxane/Water0 - RT475-85

Table 1: Summary of reaction conditions and yields for the synthesis of 2-fluorotetradecanoic acid.

Visualization of Experimental Workflow

SynthesisWorkflow cluster_grignard Protocol 1: Grignard Reaction cluster_oxidation Protocol 2: Oxidation A n-Dodecyl bromide + Mg B n-Dodecylmagnesium bromide (Grignard Reagent) A->B Anhydrous Ether D Reaction Mixture (-78 °C) B->D C This compound C->D E 2-Fluoro-1-tetradecanone (Crude) D->E Quench & Work-up F Purified 2-Fluoro-1-tetradecanone E->F Column Chromatography G 2-Fluoro-1-tetradecanone F->G H Reaction Mixture (Haloform Reaction) G->H NaOBr, Dioxane I 2-Fluorotetradecanoic acid (Crude) H->I Acidification & Work-up J Purified 2-Fluorotetradecanoic acid I->J Recrystallization

Caption: Workflow for the synthesis of 2-fluorinated fatty acids.

Safety Precautions

  • This compound is highly toxic, corrosive, and water-reactive. [7] It should be handled with extreme caution in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Grignard reagents are highly flammable and react violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.

  • Bromine is highly corrosive and toxic. Handle with care in a fume hood.

Applications in Drug Development

The introduction of a fluorine atom at the C-2 position of a fatty acid can significantly alter its biological activity. For example, 2-fluoropalmitic acid has been shown to inhibit sphingosine (B13886) biosynthesis and long-chain acyl-CoA synthetase. This inhibitory activity makes such compounds valuable tools for studying lipid metabolism and as potential leads for the development of new drugs targeting diseases associated with aberrant lipid signaling. The enhanced metabolic stability conferred by the C-F bond can also lead to improved pharmacokinetic properties, such as a longer half-life in vivo.[2]

Signaling Pathway Diagram

LipidMetabolism cluster_pathway Simplified Sphingolipid Biosynthesis Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase Dihydroceramide Dihydroceramide CerS->Dihydroceramide FA2H Fatty Acid 2-Hydroxylase HydroxyCeramide 2-Hydroxy Ceramide FA2H->HydroxyCeramide Ketosphinganine->KSR Sphinganine->CerS Ceramide Ceramide Dihydroceramide->Ceramide Ceramide->HydroxyCeramide FattyAcid Fatty Acid FattyAcid->CerS FattyAcid->FA2H Inhibitor 2-Fluoropalmitic Acid Inhibitor->CerS Inhibition

Caption: Inhibition of ceramide synthesis by 2-fluorofatty acids.

References

Troubleshooting & Optimization

How to minimize side reactions when using fluoroacetyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when using fluoroacetyl chloride.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Moisture Contamination This compound readily hydrolyzes. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1]
Inactive Reagent This compound can degrade over time. Use a fresh bottle or re-distill the reagent before use.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants. A slight excess of this compound may be necessary, but a large excess can lead to side reactions.
Sub-optimal Temperature Reactions are typically carried out at low temperatures (e.g., 0 °C or ice-cold) to control the reactivity of this compound.[2] Gradually increase the temperature if the reaction is not proceeding, but monitor for byproduct formation.
Inefficient Base For reactions with amines or alcohols, a non-nucleophilic base like triethylamine (B128534) (Et3N) is often used to scavenge the HCl byproduct.[2] For less reactive substrates, a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used in catalytic amounts alongside a stoichiometric amount of a weaker base like Et3N.[2][3][4][5]

Issue 2: Formation of Multiple Products/Impurities

Potential Cause Recommended Solution
Over-acylation In substrates with multiple nucleophilic sites (e.g., diols, diamines), consider using a protecting group strategy to selectively acylate the desired functional group.
Reaction with Solvent Avoid protic solvents like alcohols or water, as they will react with this compound. Dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common choices.[2][6][7]
Side reactions with the base While bases are necessary, strongly nucleophilic bases can sometimes compete with the intended substrate. Use a sterically hindered non-nucleophilic base like diisopropylethylamine (DIPEA) if this is suspected.
Elimination Reactions In substrates prone to elimination, lower reaction temperatures and the use of a non-basic fluoride (B91410) source (if applicable to the broader reaction scheme) can minimize this side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning yellow/brown?

A1: Discoloration can indicate decomposition of the this compound or the product, or the formation of polymeric byproducts. This is often exacerbated by moisture or high temperatures. Ensure strictly anhydrous conditions and maintain a low reaction temperature.

Q2: What is the role of a base in fluoroacetylation of an amine, and which one should I choose?

A2: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[8][9][10] The accumulation of HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

  • Triethylamine (Et3N): A common and effective non-nucleophilic base for scavenging HCl.[2][6]

  • 4-Dimethylaminopyridine (DMAP): A highly efficient nucleophilic catalyst used in small amounts along with a stoichiometric base like Et3N.[2][3][4][5] DMAP works by forming a highly reactive acylpyridinium intermediate. It is particularly useful for acylating less reactive alcohols.[3][4][5]

  • Pyridine: Can be used, but it is less basic than triethylamine and can be more difficult to remove during workup.[7]

Q3: How can I confirm that my this compound is of good quality?

A3: The simplest method is to check its boiling point during distillation (70-71 °C).[11] You can also use IR spectroscopy to check for the characteristic acyl chloride carbonyl stretch (~1800 cm⁻¹) and the absence of a broad hydroxyl peak from fluoroacetic acid.

Q4: What are the common byproducts in a fluoroacetylation reaction with an amine?

A4: Common byproducts include:

  • Fluoroacetic acid: From the hydrolysis of this compound.

  • Unreacted starting materials.

  • Over-acylated products: If the substrate has multiple nucleophilic sites.

  • Ammonium salt: Formed from the reaction of the amine with HCl.[10]

Q5: How can I purify my N-fluoroacetylated product?

A5:

  • Aqueous Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the product with an organic solvent.

  • Chromatography: Flash column chromatography on silica (B1680970) gel is a common method for purifying the final product.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

Experimental Protocols

General Protocol for N-Fluoroacetylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine

  • This compound

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon source

  • Oven-dried glassware

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Bases in Fluoroacetylation of Aniline (Illustrative)

Base Catalyst Temperature (°C) Reaction Time (h) Yield (%)
Triethylamine (1.2 eq.)None0285
Pyridine (1.2 eq.)None0470
Triethylamine (1.2 eq.)DMAP (0.1 eq.)00.595
2,6-Lutidine (1.2 eq.)None0375

Note: This data is illustrative and based on general principles of acylation catalysis. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry glassware dissolve Dissolve amine and base in anhydrous DCM prep_glass->dissolve prep_reagents Use anhydrous solvents and fresh reagents prep_reagents->dissolve prep_inert Set up under inert atmosphere prep_inert->dissolve cool Cool to 0 °C dissolve->cool add_facl Add this compound dropwise cool->add_facl stir Stir at 0 °C and monitor reaction add_facl->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract wash Wash with dilute acid, bicarbonate, and brine extract->wash dry Dry and concentrate wash->dry purify Purify (chromatography or recrystallization) dry->purify

Caption: Experimental workflow for N-fluoroacetylation.

troubleshooting_side_reactions start Side reactions observed? hydrolysis Hydrolysis byproduct (Fluoroacetic acid) start->hydrolysis Yes over_acylation Over-acylation start->over_acylation Yes elimination Elimination byproduct start->elimination Yes check_anhydrous Ensure anhydrous conditions hydrolysis->check_anhydrous use_pg Use protecting groups over_acylation->use_pg lower_temp Lower reaction temperature elimination->lower_temp

Caption: Troubleshooting side reactions.

References

Managing hydrochloric acid byproduct in fluoroacetyl chloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluoroacetyl Chloride Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hydrochloric acid (HCl) byproduct generated during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and why is HCl a byproduct?

This compound is commonly synthesized by reacting a fluoroacetate (B1212596) salt, such as sodium fluoroacetate, with a chlorinating agent.[1][2] The most common chlorinating agents for this purpose are thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). In these reactions, the hydroxyl group of fluoroacetic acid (or its salt) is replaced by a chlorine atom, leading to the formation of this compound. Hydrochloric acid (HCl) is generated as a stoichiometric byproduct of these reactions.[3][4]

Q2: What are the primary methods for managing the HCl byproduct during the reaction?

There are three primary strategies for managing the HCl byproduct:

  • Inert Gas Purge: A slow stream of an inert gas, such as nitrogen or argon, can be bubbled through the reaction mixture. This helps to physically remove the gaseous HCl as it is formed and carry it to a trapping system.[3]

  • In-situ Neutralization: A base can be added directly to the reaction mixture to neutralize the HCl as it is generated. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine.[3] These bases react with HCl to form a solid hydrochloride salt, which can be filtered off after the reaction.

  • External Scrubbing: The evolved HCl gas can be directed from the reaction vessel to a gas scrubber. The scrubber contains a solution that absorbs and neutralizes the HCl. Common scrubbing solutions include water, dilute sodium hydroxide (B78521) (NaOH), or sodium bicarbonate (NaHCO₃).[5][6][7][8]

Q3: What are the safety concerns associated with this compound and HCl?

Both this compound and hydrochloric acid are hazardous materials that require careful handling in a well-ventilated fume hood.[9][10]

  • This compound is a corrosive and highly toxic liquid that reacts violently with water to form HCl.[1][11][12] It is harmful if inhaled, ingested, or absorbed through the skin.[9][12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.

  • Hydrochloric acid is a corrosive gas and a strong acid in its aqueous form.[7][13] Inhalation can cause severe respiratory irritation.[9]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Hydrolysis of the product due to moisture. 3. Loss of product during workup.1. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., GC-MS, NMR). Consider extending the reaction time or slightly increasing the temperature. 2. Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] 3. During aqueous workup, use cold water or brine and minimize contact time to prevent hydrolysis. Ensure efficient extraction with a suitable organic solvent.
Product is contaminated with unreacted starting material Incomplete reaction.See "Low yield" - Solution 1.
Difficult to control the reaction rate and HCl evolution The chlorinating agent was added too quickly.Add the chlorinating agent (e.g., thionyl chloride) dropwise to the fluoroacetate solution at a controlled rate. This will help to manage the rate of HCl gas evolution.[3]
Pressure buildup in the reaction vessel Inadequate trapping of the evolved HCl gas.Ensure the reaction vessel is equipped with an efficient gas outlet that directs the HCl to a scrubber or a suitable trapping system. Do not conduct the reaction in a closed system.[4]
Scrubber solution is quickly saturated 1. The concentration of the scrubbing solution is too low. 2. The volume of the scrubbing solution is insufficient for the scale of the reaction.1. Increase the concentration of the basic scrubbing solution (e.g., use 1-2 M NaOH). 2. Ensure the volume of the scrubbing solution is sufficient to neutralize the total amount of HCl that will be generated. It is good practice to use a molar excess of the base in the scrubber.

Quantitative Data on HCl Removal

The efficiency of HCl removal can vary depending on the method used. The following table summarizes data on the efficiency of different scrubbing techniques.

Scrubbing Method Scrubbing Agent Gas Flow Rate (Nm³/s) Liquid Flow Rate (m³/s) Inlet HCl Concentration (ppm) Removal Efficiency (%) Reference
Dual-Flow Sieve Plate Wet Scrubber0.005 kmol/m³ NaOH solution8.297 × 10⁻⁴48.183 × 10⁻⁶30093.98[6][14]
Wet ScrubberWater-->3000High[7]
Wet ScrubberCa(OH)₂ (Ca/Cl molar ratio = 1)---27.66 (for medical waste pyrolysis)[15]

Experimental Protocols

Protocol 1: Synthesis of this compound with External HCl Scrubbing

Materials:

  • Sodium fluoroacetate

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas outlet adapter

  • Tubing

  • Gas scrubber filled with 1 M NaOH solution

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The round-bottom flask should be equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The gas outlet from the top of the condenser should be connected via tubing to a gas scrubber containing a sodium hydroxide solution.

  • Reaction:

    • To the round-bottom flask, add sodium fluoroacetate and anhydrous diethyl ether.

    • Begin stirring the suspension.

    • From the dropping funnel, add thionyl chloride dropwise to the stirred suspension over a period of 30-60 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The product, this compound, can be isolated by fractional distillation under reduced pressure.

Protocol 2: In-situ Neutralization of HCl with Triethylamine

Materials:

  • Fluoroacetic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas inlet (e.g., nitrogen balloon)

  • Filter funnel and filter paper

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood under an inert atmosphere.

  • Reaction:

    • In the round-bottom flask, dissolve fluoroacetic acid and triethylamine in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Add oxalyl chloride dropwise from the dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Workup and Purification:

    • The triethylamine hydrochloride salt will precipitate out of the solution.

    • Filter the reaction mixture to remove the salt.

    • The filtrate contains the this compound. The solvent can be carefully removed by rotary evaporation to yield the crude product, which can be further purified by distillation.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_hcl_management HCl Management cluster_workup Workup & Purification start Reactants: Sodium Fluoroacetate + Thionyl Chloride reaction Reaction in Anhydrous Solvent start->reaction product This compound + HCl Gas reaction->product scrubbing External Scrubbing (e.g., NaOH solution) product->scrubbing Gas Outlet neutralization In-situ Neutralization (e.g., Triethylamine) distillation Fractional Distillation scrubbing->distillation filtration Filtration neutralization->filtration final_product Pure Fluoroacetyl Chloride distillation->final_product filtration->final_product

Caption: Overall experimental workflow for this compound synthesis and HCl management.

hcl_scrubbing_process cluster_reaction Neutralization Reaction in Scrubber reaction_vessel Reaction Vessel (HCl Gas Generated) gas_outlet Gas Outlet Tubing reaction_vessel->gas_outlet HCl Gas Flow scrubber Gas Scrubber (Containing NaOH solution) gas_outlet->scrubber vent Vent to Fume Hood scrubber->vent Neutralized Gas equation HCl + NaOH -> NaCl + H₂O

Caption: Process diagram for external HCl gas scrubbing.

insitu_neutralization cluster_products Separated Products start Fluoroacetic Acid + Triethylamine in Solvent add_reagent Add Chlorinating Agent (e.g., Oxalyl Chloride) start->add_reagent reaction Reaction Mixture: - this compound (Product) - Triethylamine Hydrochloride (Salt) - Solvent add_reagent->reaction HCl neutralized as it forms filtration Filtration reaction->filtration filtrate Filtrate: This compound in Solvent filtration->filtrate solid Solid: Triethylamine Hydrochloride Salt filtration->solid

Caption: Logical workflow for in-situ HCl neutralization.

References

Purification techniques for products synthesized with fluoroacetyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Fluoroacetylated Products

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using fluoroacetyl chloride.

Troubleshooting Guide

This section addresses common issues encountered during the purification of fluoroacetylated compounds.

Problem Potential Cause Suggested Solution
Low or No Product Yield After Aqueous Workup Hydrolysis of the fluoroacetylated product, especially if it's an ester or another labile group.- Use a non-aqueous workup if possible. - Perform the aqueous wash quickly with ice-cold, dilute sodium bicarbonate or carbonate solution to neutralize fluoroacetic acid and unreacted this compound. - Immediately extract the product into an organic solvent.
Product Contaminated with Fluoroacetic Acid Hydrolysis of unreacted this compound during the reaction or workup. Fluoroacetic acid is a common and often difficult-to-remove impurity.- Aqueous Extraction: Carefully wash the organic layer with a weak base like saturated sodium bicarbonate solution. Be cautious of emulsion formation. - Column Chromatography: Fluoroacetic acid can often be removed using silica (B1680970) gel chromatography. A non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate) is typically effective. - Distillation: If the product is thermally stable and volatile, fractional distillation can separate it from the less volatile fluoroacetic acid.
Emulsion Formation During Extraction The presence of polar impurities, fine particulates, or high concentrations of salts can lead to the formation of stable emulsions between the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Centrifuge the mixture to break the emulsion. - Filter the entire mixture through a pad of Celite or diatomaceous earth.
Product Decomposes on Silica Gel Column The acidic nature of standard silica gel can cause degradation of sensitive fluoroacetylated compounds.- Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, before preparing the column. A common method is to use a solvent system containing a small percentage (0.1-1%) of triethylamine. - Alumina (B75360) Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
Difficulty Removing High-Boiling Point Solvents (e.g., DMF, DMSO) These solvents are often used for fluoroacetylation reactions but can be challenging to remove completely.- Aqueous Washes: Perform multiple washes with water or brine to extract the high-boiling point solvent from the organic layer. - High-Vacuum Evaporation (High-Vac): Use a high-vacuum pump to remove the solvent, but be mindful of the product's volatility. - Lyophilization (Freeze-Drying): If the product is soluble in a suitable solvent like dioxane or tert-butanol (B103910) and is not volatile, lyophilization can be an effective removal method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction using this compound?

A1: The most common impurities are unreacted starting materials, fluoroacetic acid (from the hydrolysis of this compound), and potentially diacylated or other side products depending on the substrate.

Q2: How can I neutralize the reaction mixture safely?

A2: It is best to quench the reaction with a mild base. A slow addition of saturated sodium bicarbonate or a dilute sodium carbonate solution is recommended. Using strong bases like sodium hydroxide (B78521) can lead to the hydrolysis of the desired product, especially if it is an ester.

Q3: My fluoroacetylated product is water-soluble. How can I purify it?

A3: For water-soluble products, consider the following techniques:

  • Reverse-Phase Chromatography (C18): This is often the best method for purifying polar, water-soluble organic compounds. A water/acetonitrile or water/methanol gradient is typically used.

  • Lyophilization: If the impurities are volatile, lyophilization can be used to isolate the non-volatile product.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective purification method.

Q4: Is it possible to purify my product by distillation?

A4: Distillation is a viable option if your product is thermally stable and has a significantly different boiling point from the impurities. Fractional distillation under reduced pressure is often necessary to prevent thermal decomposition.

Q5: How can I monitor the progress of my purification?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography or extraction. For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Workflow & Logic Diagrams

Purification_Workflow cluster_reaction Reaction & Quench cluster_workup Workup & Extraction cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture (Fluoroacetylated Product, Unreacted Reagents, Fluoroacetic Acid) quench Quench with Mild Base (e.g., sat. NaHCO3) start->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract separate Separate Organic & Aqueous Layers extract->separate dry Dry Organic Layer (e.g., Na2SO4, MgSO4) separate->dry Organic Layer concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel or Alumina) concentrate->chromatography distillation Distillation (if applicable) concentrate->distillation crystallization Crystallization chromatography->crystallization Pure Fractions distillation->crystallization end Pure Fluoroacetylated Product crystallization->end

Caption: General workflow for the purification of fluoroacetylated products.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_decision Impurity Type? cluster_solutions Solutions cluster_outcome Outcome start Impure Product after Initial Workup tlc Analyze by TLC/LCMS/NMR start->tlc impurity_type Main Impurity? tlc->impurity_type acid Fluoroacetic Acid: - Bicarbonate Wash - Silica Gel Chromatography impurity_type->acid Acidic starting_material Unreacted Starting Material: - Chromatography - Distillation impurity_type->starting_material Non-polar polar_byproduct Other Polar Byproducts: - Chromatography impurity_type->polar_byproduct Polar pure_product Pure Product acid->pure_product starting_material->pure_product polar_byproduct->pure_product

Caption: Decision-making logic for troubleshooting common purification issues.

Technical Support Center: Fluoroacetyl Chloride Handling and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluoroacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low yield and forming acidic byproducts. What is the likely cause?

A1: The most probable cause is the presence of water or moisture in your reaction setup. This compound is highly sensitive to moisture and reacts with it to form fluoroacetic acid and hydrochloric acid, which can consume your starting material and potentially catalyze other side reactions.[1][2][3][4] Ensure all glassware is oven-dried or flame-dried before use, and all solvents and reagents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[5]

Q2: I observed charring and gas evolution in my reaction. What could be happening?

A2: This indicates significant decomposition, likely due to excessive heat.[2][4][6][7] this compound can decompose upon heating, emitting toxic fumes of chlorine and fluorine-containing compounds.[2][4][6][7] It is critical to maintain appropriate temperature control throughout the reaction. For many applications, reactions are conducted at low temperatures (e.g., 0 °C or below).

Q3: Are there any solvents I should avoid when working with this compound?

A3: Yes. Avoid protic solvents like water and alcohols, as they will react with the acyl chloride. Additionally, be extremely cautious with ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), especially in the presence of metal salts, as this can lead to vigorous or even explosive reactions.[2][4][7] While some ethers can be used as solvents, they must be rigorously dried and free of peroxides.[8]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[1] It should be stored away from incompatible materials such as water, bases, oxidizing agents, and alcohols.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Incorrect Reaction Temperature Optimize the reaction temperature. Many reactions with acyl chlorides are exothermic and require initial cooling (e.g., 0 °C or -78 °C) followed by slow warming to room temperature.
Reagent Incompatibility Verify that all reagents are compatible with this compound. Avoid strong bases unless they are the intended nucleophile, and be cautious with ethers.[2][4][7]
Degraded this compound If the this compound has been stored improperly or for an extended period, it may have already hydrolyzed. Consider using a freshly opened bottle or purifying the reagent before use.
Issue 2: Formation of Unidentified Byproducts
Possible Cause Troubleshooting Step
Thermal Decomposition Monitor the internal reaction temperature carefully. Use a suitable cooling bath to prevent temperature spikes, especially during the addition of reagents.[2][4][6][7]
Side Reactions with Solvent Ensure the solvent is inert under the reaction conditions. For example, some amine bases can react with halogenated solvents.[9]
Reaction with Ethers and Metal Salts If using an ether solvent, ensure it is free of peroxides and that any metal salts present are not catalyzing a decomposition pathway.[2][4][7]
Photodecomposition While less common for acyl chlorides, some reactive compounds are light-sensitive. Protect the reaction from light if you suspect this is an issue.

Data Presentation

Table 1: Incompatible Materials and Conditions for this compound

Material/Condition Hazard Prevention
Water/MoistureHydrolysis to fluoroacetic acid and HCl.[1][2][3][4]Use anhydrous conditions and an inert atmosphere.
AlcoholsReacts to form esters.Use aprotic solvents.
Amines (Primary and Secondary)Reacts to form amides.Use as intended reagents, not as basic additives unless desired.
Strong Bases (e.g., Hydroxides)Rapid and exothermic reaction.Use non-nucleophilic bases if a base is required for scavenging acid.
Ethers (with metal salts)Vigorous or explosive reaction.[2][4][7]Use highly purified, peroxide-free ethers and exercise extreme caution.
Strong Oxidizing AgentsPotential for vigorous reaction.[1]Avoid contact with oxidizing agents.
HeatDecomposition to toxic fumes.[2][4][6][7]Maintain strict temperature control.

Table 2: Recommended Solvents for Reactions with this compound

Solvent Class Examples Considerations
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformGenerally inert and good for a wide range of reactions. Ensure they are anhydrous.
Aromatic Hydrocarbons Toluene, BenzeneInert, but may require higher temperatures for some reactions.
Aliphatic Hydrocarbons Hexanes, HeptaneNon-polar and inert, but substrate solubility may be limited.
Ethers Diethyl ether, Tetrahydrofuran (THF)Use with extreme caution due to potential for explosive reactions with metal salts.[2][4][7] Must be anhydrous and peroxide-free.

Experimental Protocols

Protocol 1: General Procedure for Acylation of an Amine with this compound

  • Preparation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use anhydrous solvent (e.g., dichloromethane) from a solvent purification system or a freshly opened bottle stored over molecular sieves.

    • Ensure the amine starting material is dry.

  • Reaction Setup:

    • Assemble the reaction flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

    • Dissolve the amine and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.1 equivalents) in the anhydrous solvent in the reaction flask.

    • Cool the mixture to 0 °C in an ice-water bath.

  • Addition of this compound:

    • Dissolve this compound (1.05 equivalents) in the anhydrous solvent in the dropping funnel.

    • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization, using appropriate anhydrous solvents.

Visualizations

Decomposition_Pathway FAC This compound (FCH₂COCl) Hydrolysis_Products Fluoroacetic Acid (FCH₂COOH) + Hydrochloric Acid (HCl) FAC->Hydrolysis_Products + Thermal_Decomp Toxic Fumes (Cl₂, F-compounds) FAC->Thermal_Decomp Explosive_Reaction Vigorous/Explosive Decomposition FAC->Explosive_Reaction H2O Water (H₂O) Heat Heat (Δ) Ethers Ethers + Metal Salts Troubleshooting_Workflow Start Low Reaction Yield Check_Moisture Check for Moisture? (Anhydrous reagents/solvents, inert atmosphere) Start->Check_Moisture Check_Temp Check Temperature Control? Check_Moisture->Check_Temp No Fix_Moisture Dry all components rigorously Check_Moisture->Fix_Moisture Yes Check_Reagents Check Reagent Compatibility? Check_Temp->Check_Reagents No Fix_Temp Optimize temperature, use cooling bath Check_Temp->Fix_Temp Yes Fix_Reagents Verify solvent and base compatibility Check_Reagents->Fix_Reagents Yes Success Reaction Successful Check_Reagents->Success No Fix_Moisture->Check_Temp Fix_Temp->Check_Reagents Fix_Reagents->Success

References

Troubleshooting low yield in the synthesis of p-Ethoxyfluoroacetanilide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of p-Ethoxyfluoroacetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for troubleshooting low yields and other common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing p-Ethoxyfluoroacetanilide?

The synthesis of p-Ethoxyfluoroacetanilide is typically achieved via the N-acylation of p-phenetidine (B124905) (p-ethoxyaniline) with a fluoroacetylating agent, such as fluoroacetic anhydride (B1165640) or fluoroacetyl chloride. The reaction involves the nucleophilic attack of the amine group of p-phenetidine on the electrophilic carbonyl carbon of the acylating agent.

Q2: My reaction has a very low yield. What are the most common causes?

Low yields in this synthesis can stem from several factors:

  • Poor quality of starting materials: p-phenetidine can oxidize over time, and the acylating agent may be hydrolyzed.[1][2]

  • Presence of moisture: Water can react with and consume the highly reactive acylating agent.[3]

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of base can lead to incomplete reactions or side product formation.[3][4][5]

  • Inefficient purification: Significant product loss can occur during the workup and recrystallization or chromatography steps.[3][6]

Q3: The p-phenetidine starting material is dark. Can I still use it?

Dark coloration in p-phenetidine indicates oxidation and the formation of polymeric impurities, often referred to as "tars".[1] Using impure starting material will likely result in a lower yield and a more challenging purification process.[2] It is highly recommended to purify the p-phenetidine before use. A common method involves dissolving the amine in dilute acid, treating with activated carbon to adsorb the impurities, and then regenerating the free amine by adding a base.[1]

Q4: How can I monitor the reaction's progress?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[3][4] By spotting the reaction mixture alongside the p-phenetidine starting material, you can observe the consumption of the reactant and the formation of the product. An appropriate solvent system (e.g., ethyl acetate (B1210297)/hexanes) should be chosen to achieve good separation between the starting material and the product spots.

Q5: What are the best methods for purifying the final product?

The most common methods for purifying p-Ethoxyfluoroacetanilide are recrystallization and column chromatography.[4][6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is often the most efficient way to obtain a high-purity product.[6]

  • Column Chromatography: For removing impurities with similar polarity or if the product is an oil, column chromatography on silica (B1680970) gel is recommended.[7] A gradient of ethyl acetate in hexanes is a typical eluent system.[6]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yield.

Problem Symptoms Potential Causes Solutions & Optimization
1. Starting Material Remains Unreacted Significant amount of p-phenetidine is visible by TLC or LCMS analysis after the expected reaction time.1. Inactive Acylating Agent: The fluoroacetylating agent may have degraded due to moisture.[4] 2. Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to proceed to completion.[4][8] 3. Presence of Moisture: Water in the solvent or on the glassware consumed the acylating agent.[3] 4. Inadequate Base: An insufficient amount of base or a base that is too weak may not effectively neutralize the acid byproduct (e.g., HCl from this compound), thereby protonating the starting amine and rendering it non-nucleophilic.[4]1. Use a fresh or newly opened bottle of the acylating agent. 2. Monitor the reaction by TLC and extend the reaction time. If the reaction is still sluggish, consider gently heating the mixture (e.g., to 40-50 °C), while monitoring for any decomposition.[4] 3. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 4. Use at least one equivalent of a suitable base like pyridine (B92270) or triethylamine. Ensure the base is added before the acylating agent.[4]
2. Multiple Products Observed Multiple spots on the TLC plate or several peaks in the crude LCMS that are not attributable to starting materials.1. Impure Starting Materials: Impurities in the p-phenetidine can lead to the formation of various side products.[4] 2. Product Degradation: Excessive heat can cause the desired product to decompose.[6] 3. Di-acylation: Although less common, using a large excess of a highly reactive acylating agent under forcing conditions could potentially lead to di-acylation.[4]1. Purify the starting p-phenetidine before use, for example, by treating it with activated carbon in an acidic solution.[1] 2. Avoid excessive heating. If heating is necessary, apply it gently and monitor the reaction closely for the appearance of new spots by TLC.[4] 3. Use a stoichiometric amount of the acylating agent (typically 1.0-1.2 equivalents).[4]
3. Significant Product Loss During Workup The reaction appears complete by TLC/LCMS, but the isolated yield after extraction and purification is low.1. Incorrect pH during Extraction: The amide product can undergo hydrolysis under strongly acidic or basic conditions, especially if heated. The product might also have some solubility in the aqueous layer. 2. Inefficient Extraction: The organic solvent used may not be optimal for extracting the product. 3. Precipitation Issues: For purification by recrystallization, the product may be too soluble in the chosen solvent, or cooling may have been too rapid, trapping impurities.[1]1. During the aqueous workup, use dilute acid and base washes (e.g., dilute HCl, saturated NaHCO₃ solution) and avoid prolonged contact times. Ensure the final pH of the aqueous layer is near neutral before the final extractions.[6] 2. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane (B109758) to ensure complete recovery of the product from the aqueous layer. 3. Carefully select the recrystallization solvent through small-scale solubility tests. Ensure the solution is cooled slowly to allow for the formation of pure crystals.[1]

Data Presentation

Optimization of N-Acylation Reaction Conditions

The following table summarizes representative data on how varying reaction parameters can influence the yield of an N-acylation reaction.

Entry Acylating Agent (Equivalents) Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1Fluoroacetic Anhydride (1.1)Pyridine (1.2)Dichloromethane0 to RT385
2Fluoroacetic Anhydride (1.1)NoneDichloromethaneRT1240
3This compound (1.1)Triethylamine (1.5)Tetrahydrofuran0 to RT292
4This compound (1.1)Triethylamine (1.5)WaterRT265 (hydrolysis)
5Fluoroacetic Anhydride (1.1)Pyridine (1.2)Dichloromethane50178 (impurities)
6This compound (1.0)Pyridine (1.2)Dichloromethane0 to RT675 (incomplete)

Note: This data is illustrative for optimizing a typical N-acylation reaction.

Experimental Protocols

Protocol 1: Synthesis of p-Ethoxyfluoroacetanilide

This protocol describes a general procedure for the synthesis using this compound.

Materials:

  • p-Phenetidine (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve p-phenetidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., pyridine) to the stirred solution.

  • Add this compound dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl, water, saturated NaHCO₃ solution, and finally brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[4][6]

Protocol 2: Purification of p-Phenetidine Starting Material

This protocol is for purifying aged, discolored p-phenetidine.[1]

Materials:

  • Crude p-Phenetidine

  • Deionized Water

  • Concentrated HCl

  • Activated Carbon (decolorizing charcoal)

  • 5 M NaOH solution

Procedure:

  • In an Erlenmeyer flask, add the crude p-phenetidine and deionized water.

  • Slowly add concentrated HCl dropwise while stirring until the amine completely dissolves to form the hydrochloride salt.

  • Add a spatula-tip of activated carbon to the solution, and gently warm and swirl the mixture for 5-10 minutes.

  • Filter the hot solution through a celite pad or fluted filter paper to remove the activated carbon.

  • Cool the filtrate in an ice bath.

  • Slowly add 5 M NaOH solution with stirring to regenerate the free amine, which will precipitate out of the solution.

  • Collect the purified p-phenetidine by suction filtration, wash with cold deionized water, and dry thoroughly before use.

Visualizations

Synthesis_Pathway cluster_reactants Reactants p_phenetidine p-Phenetidine reaction + p_phenetidine->reaction acylating_agent Fluoroacetyl Chloride / Anhydride acylating_agent->reaction product p-Ethoxyfluoroacetanilide reaction->product N-acylation (Base, Solvent)

Caption: The synthetic pathway for p-Ethoxyfluoroacetanilide.

Troubleshooting_Workflow start Low Yield Reported check_sm Analyze Reaction Mixture (TLC/LCMS) start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present multi_prod Multiple Side Products? sm_present->multi_prod No sol_sm Solution: - Check reagent purity - Use anhydrous conditions - Increase time/temp sm_present->sol_sm Yes clean_rxn Clean Conversion but Low Isolated Yield? multi_prod->clean_rxn No sol_multi Solution: - Purify starting materials - Control temperature - Check stoichiometry multi_prod->sol_multi Yes sol_workup Solution: - Optimize extraction pH - Use multiple extractions - Optimize recrystallization clean_rxn->sol_workup Yes Side_Reactions cause1 Impure p-Phenetidine (Oxidized) effect1 Tars / Colored Impurities cause1->effect1 cause2 Presence of Water (Moisture) effect2 Hydrolysis of Acylating Agent cause2->effect2 cause3 Excessive Heat effect3 Product Decomposition cause3->effect3 low_yield Low Yield & Purification Issues effect1->low_yield effect2->low_yield effect3->low_yield

References

How to safely quench a reaction containing unreacted fluoroacetyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Safely Quenching Fluoroacetyl Chloride

This guide provides detailed protocols and safety information for quenching reactions containing unreacted this compound. Given the hazardous nature of this compound, all procedures must be conducted with strict adherence to safety guidelines in a properly equipped laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with unreacted this compound?

A1: this compound is a highly hazardous substance with multiple risks:

  • High Toxicity: It is highly toxic if inhaled and can be harmful if swallowed.[1][2] Symptoms of exposure can be severe, ranging from nausea and vomiting to convulsions and heart failure, and their onset may be delayed.[1][3]

  • Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.[1][3][2][4]

  • Reactivity with Water: It reacts violently with water and moisture to produce corrosive and toxic gases, including hydrogen chloride and hydrogen fluoride.[1][2][4][5]

  • Thermal Instability: When heated to decomposition, it emits highly toxic fumes of chlorine and fluorine-containing compounds.[1][3]

  • No Antidote: There is no known antidote for fluoroacetate (B1212596) intoxication, which can result from exposure.[1][3]

Q2: What are the recommended quenching agents for this compound?

A2: The choice of quenching agent depends on the reaction solvent and the desired workup procedure. Common quenching agents for acyl chlorides, adaptable for this compound with extreme caution, include:

  • Aqueous basic solutions: A dilute solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often preferred. These solutions neutralize the this compound to fluoroacetic acid and also neutralize the hydrogen chloride byproduct.

  • Alcohols: Anhydrous alcohols, such as methanol (B129727) or ethanol, can be used to convert the this compound into the corresponding fluoroacetate ester.[6][7] This is a less vigorous reaction than with water.

  • Water: While water can be used, the reaction is often violent and highly exothermic, releasing corrosive HCl gas.[1][4][7][8] Therefore, slow, controlled addition to a large excess of ice-cold water is mandatory if this method is chosen.

Q3: Why are slow addition and cooling crucial during the quenching process?

A3: The reaction of this compound with nucleophiles like water, alcohols, or bases is highly exothermic. Slow, dropwise addition of the reaction mixture to the quenching solution, which is cooled in an ice bath, is a critical safety measure to control the reaction rate and dissipate the generated heat.[6][9][10] This prevents a runaway reaction, excessive gas evolution, and splashing of the corrosive and toxic materials.

Q4: What personal protective equipment (PPE) is mandatory when working with this compound?

A4: Due to its high toxicity and corrosivity, a stringent PPE protocol is required:

  • Body Protection: A chemical-resistant lab coat and apron.

  • Hand Protection: Acid-resistant gloves (e.g., nitrile or neoprene).

  • Eye and Face Protection: Chemical splash goggles and a full-face shield.[6]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood.[6] In case of potential exposure above permissible limits, a supplied-air respirator may be necessary.

Q5: How should I dispose of the waste generated after quenching this compound?

A5: All waste, including the quenched solution and any contaminated materials (gloves, pipette tips, etc.), must be collected in a properly labeled hazardous waste container.[11][6] The waste should be neutralized before disposal. The final pH should be checked and adjusted to be within the acceptable range (typically 6-8) for your institution's waste disposal protocol. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Data Presentation: Comparison of Quenching Agents

Quenching AgentReactionAdvantagesDisadvantages
Saturated aq. NaHCO₃ FCH₂COCl + 2NaHCO₃ → FCH₂COONa + NaCl + 2CO₂ + H₂ONeutralizes both the acyl chloride and the HCl byproduct.[12] The resulting salt is water-soluble.Produces significant CO₂ gas, which can cause foaming and pressure buildup if addition is not slow.[6]
Methanol (MeOH) FCH₂COCl + MeOH → FCH₂COOMe + HClLess vigorous reaction than with water. The resulting ester may be easier to separate from the product.[6][7]Produces HCl as a byproduct, which may need to be neutralized in a subsequent step.
Ice-cold Water FCH₂COCl + H₂O → FCH₂COOH + HClReadily available and inexpensive.Can react violently and is highly exothermic.[1][4][7] Generates corrosive HCl gas.

Experimental Protocol: Quenching with Saturated Sodium Bicarbonate Solution

This protocol is designed for a laboratory-scale reaction. Adjust volumes as needed, but always use a large excess of the quenching solution.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Large Erlenmeyer flask (at least 10 times the volume of the reaction mixture).

  • Stir bar.

  • Magnetic stir plate.

  • Ice bath.

  • Addition funnel.

  • Appropriate PPE (see FAQ Q4).

Procedure:

  • Preparation:

    • Don all required PPE.

    • Ensure a safety shower and eyewash station are accessible.[6]

    • In a chemical fume hood, place the large Erlenmeyer flask containing a stir bar in an ice bath on a magnetic stir plate.

    • Fill the flask with a volume of saturated aqueous NaHCO₃ solution that is at least 10 times the volume of the this compound to be quenched.

    • Begin vigorous stirring of the NaHCO₃ solution.

  • Quenching:

    • Transfer the reaction mixture containing this compound to an addition funnel.

    • Slowly and dropwise , add the reaction mixture from the addition funnel to the stirring, ice-cold NaHCO₃ solution.[6]

    • Critical: Maintain a slow addition rate to control the exothermic reaction and the evolution of CO₂ gas to prevent excessive foaming.[6]

  • Completion and Workup:

    • Once the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure all the this compound has reacted.

    • Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for another 30-60 minutes.

    • The reaction is now quenched. You can proceed with standard aqueous workup procedures (e.g., extraction with an organic solvent) to isolate your desired product.

    • Carefully check the pH of the aqueous layer before disposal to ensure it is neutral.

Visualization of the Quenching Workflow

QuenchingWorkflow start Start: Reaction Complete prep_ppe 1. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) start->prep_ppe prep_quench 2. Prepare Quenching Solution (e.g., sat. aq. NaHCO3) in an ice bath prep_ppe->prep_quench slow_addition 3. Slow, Dropwise Addition of Reaction Mixture to Quenching Solution prep_quench->slow_addition stir_cold 4. Stir in Ice Bath (30 min post-addition) slow_addition->stir_cold Control Exotherm & Gas Evolution stir_rt 5. Stir at Room Temp (30-60 min) stir_cold->stir_rt workup 6. Proceed with Aqueous Workup stir_rt->workup waste 7. Neutralize and Dispose of Waste Properly workup->waste end End waste->end

Caption: Workflow for safely quenching this compound.

References

Technical Support Center: Identifying and Characterizing Impurities in Fluoroacetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in fluoroacetylation reactions. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the most common types of impurities I should expect in my fluoroacetylation reaction?

When analyzing the output of a fluoroacetylation reaction, several classes of impurities are commonly observed. These can originate from the starting materials, side reactions, or subsequent degradation. A comprehensive impurity profile should consider the following:

  • Unreacted Starting Materials: The presence of the initial amine, alcohol, or thiol that was intended for acylation is a common impurity, indicating an incomplete reaction.

  • Excess Fluoroacetylating Agent and its Derivatives: Residual fluoroacetylating agents like fluoroacetyl chloride or fluoroacetic anhydride (B1165640) can be present. These can also hydrolyze in the presence of trace water to form fluoroacetic acid.

  • Over-acylated Products: Primary amines, for instance, can undergo di-fluoroacetylation, where the nitrogen is acylated twice, creating an undesired byproduct.

  • Solvent-Related Impurities: In some cases, the solvent itself might react with the fluoroacetylating agent.

  • Degradation Products: The desired product or starting materials might degrade under the specific reaction conditions, such as elevated temperatures or the presence of strong acids or bases.

For a thorough analysis, a multi-technique approach combining chromatographic and spectroscopic methods is recommended for impurity profiling.

Question 2: My reaction is showing low yield and multiple impurity peaks. How can I troubleshoot this?

Low yields and the formation of multiple impurities are common challenges in fluoroacetylation reactions. A systematic approach to troubleshooting is essential for optimizing the reaction outcome.

Below is a logical workflow to diagnose and address these issues:

G start Low Yield / High Impurity Profile check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions 2. Optimize Reaction Conditions (Temperature, Time, Concentration) check_reagents->optimize_conditions evaluate_base 3. Evaluate Base Choice and Addition (if applicable) optimize_conditions->evaluate_base solvent_check 4. Assess Solvent Purity and Suitability evaluate_base->solvent_check workup_procedure 5. Refine Work-up and Purification Protocol solvent_check->workup_procedure end Improved Yield and Purity workup_procedure->end

Caption: A logical workflow for troubleshooting low product yields.

Summary of Troubleshooting Steps:

Potential Issue Recommended Actions
Reagent Quality Use fresh, high-purity fluoroacetylating agents and starting materials. Moisture-sensitive reagents should be handled under anhydrous conditions.
Stoichiometry Ensure the molar ratios of reactants are appropriate. An excess of the fluoroacetylating agent may be necessary, but can also lead to byproducts.
Reaction Temperature Optimize the temperature. Lower temperatures may reduce byproduct formation, while higher temperatures may be needed to drive the reaction to completion.
Reaction Time Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid product degradation.
Base Selection If a base is used, a non-nucleophilic base is often preferred to prevent it from competing with the substrate.
Solvent Choice The solvent should be inert to the reaction conditions and of high purity. Ensure it is anhydrous.
Work-up and Purification The work-up procedure should effectively remove unreacted reagents and byproducts without degrading the desired product.
Question 3: I have an unidentifiable peak in my chromatogram. What is a systematic workflow to identify it?

The identification of an unknown impurity is a critical step in process development and quality control. A structured analytical workflow is the most effective approach.

The following diagram outlines a typical workflow for impurity identification:

G start Unknown Peak Detected in Initial Analysis (HPLC/GC) lcms_gcms LC-MS / GC-MS Analysis for Molecular Weight and Fragmentation start->lcms_gcms propose_structures Propose Potential Structures based on MW and Reaction Knowledge lcms_gcms->propose_structures isolation Isolate Impurity (e.g., Preparative HPLC) propose_structures->isolation spectroscopy Spectroscopic Analysis (NMR, IR) isolation->spectroscopy confirm Confirm Structure spectroscopy->confirm

Caption: Workflow for impurity analysis and identification.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Reaction Monitoring

This high-performance liquid chromatography (HPLC) method is suitable for monitoring the progress of a fluoroacetylation reaction and assessing the purity of the crude product.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B, 2-20 min: 10% to 90% B, 20-25 min: 90% B, 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as appropriate for the chromophore)
Injection Volume 10 µL

Sample Preparation:

  • Dilute a sample of the reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Protocol 2: General GC-MS Method for Volatile Impurities

This gas chromatography-mass spectrometry (GC-MS) method is designed for the detection of volatile and semi-volatile impurities, such as residual solvents and certain byproducts.

Instrumentation and Reagents:

  • GC-MS system

  • Appropriate capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Helium (carrier gas)

  • Dichloromethane (or another suitable solvent)

GC-MS Conditions:

ParameterValue
Inlet Temperature 250°C
Oven Program 50°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Flow 1.0 mL/min (constant flow)
Injection Volume 1 µL (with appropriate split ratio)
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Scan Range 40-550 amu

Sample Preparation:

  • Dilute the sample in a suitable volatile solvent.

  • Ensure the sample is free of non-volatile materials that could contaminate the GC system.

Technical Support Center: Scaling Up Fluoroacetylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up fluoroacetylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning fluoroacetylation reactions from the laboratory to the pilot plant.

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support a successful scale-up campaign.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of fluoroacetylation reactions in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
TS-001 Why has the reaction yield decreased significantly at the pilot scale compared to the lab scale? - Poor Temperature Control: Fluoroacetylation reactions are often exothermic. The decreased surface-area-to-volume ratio in larger reactors can lead to inefficient heat dissipation and localized "hot spots," causing side reactions and degradation of starting materials or products. - Inefficient Mixing: Inadequate mixing in a large reactor can result in localized high concentrations of reagents, leading to the formation of byproducts. - Reagent Addition Rate: Too rapid addition of the fluoroacetylating agent at a larger scale can exacerbate exotherms.- Improve Heat Transfer: Employ jacketed reactors with efficient stirring and a reliable cooling system. Consider using a continuous flow setup for highly exothermic reactions to achieve superior heat and mass transfer. - Optimize Agitation: Ensure vigorous and efficient stirring. The impeller type and stirring speed may need to be optimized for the larger vessel. Computational Fluid Dynamics (CFD) modeling can help predict and optimize mixing in the reactor. - Control Reagent Addition: Add the fluoroacetylating agent slowly and at a controlled rate to manage heat evolution. For very large reactors, consider multiple addition points.
TS-002 We are observing an increase in impurity formation at the pilot scale. What is the likely cause? - Longer Reaction Times: Larger scale reactions may have longer processing times, which can promote the formation of side products. - "Hot Spots": As mentioned in TS-001, localized overheating can lead to decomposition and impurity formation. - Material of Construction: The reactor material may have catalytic effects not observed in laboratory glassware.- Reaction Profiling: Monitor the reaction progress closely by taking samples at regular intervals to identify the formation of byproducts and optimize the reaction time. - Lower Reaction Temperature: If feasible, running the reaction at a lower temperature, even if it requires a longer reaction time, can minimize side reactions. - Evaluate Reactor Materials: Conduct small-scale experiments with coupons of the pilot plant's reactor material to check for any unexpected reactivity.
TS-003 The work-up and isolation of the product are proving difficult and inefficient at the pilot scale. What can we do? - Phase Separation Issues: Emulsion formation can be more prevalent in larger vessels during aqueous work-ups. - Extraction Inefficiency: The efficiency of liquid-liquid extraction can decrease upon scale-up. - Product Precipitation/Crystallization: Uncontrolled precipitation or crystallization can occur due to temperature gradients or changes in solvent composition during work-up.- Optimize Work-up Parameters: Adjust pH, temperature, and solvent ratios to improve phase separation. The use of demulsifying agents can be explored. - Improve Extraction Technique: Consider using continuous liquid-liquid extraction or a centrifugal contactor for more efficient separation. - Controlled Crystallization: Develop a robust crystallization protocol with controlled cooling rates and seeding strategies to ensure consistent product quality and ease of isolation.
TS-004 How can we safely handle hazardous fluoroacetylating agents and byproducts at the pilot scale? - Exposure Risks: Handling larger quantities of corrosive and toxic reagents like fluoroacetyl chloride or trifluoroacetic anhydride (B1165640) increases the risk of exposure. - Exothermic Reactions: Runaway reactions are a more significant hazard at a larger scale.[1] - Byproduct Handling: Gaseous byproducts (e.g., HCl) need to be safely scrubbed.- Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including acid-resistant gloves, gowns, and face shields. - Engineering Controls: Use closed-system transfers for reagents. Ensure the pilot plant is equipped with adequate ventilation and an appropriate scrubbing system for off-gases. - Hazard and Operability (HAZOP) Study: Conduct a thorough HAZOP study to identify potential hazards and implement appropriate control measures. - Emergency Procedures: Establish and train personnel on emergency procedures for spills, exposures, and runaway reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up a fluoroacetylation reaction?

A1: The most critical parameters are:

  • Heat Transfer: Due to the often exothermic nature of fluoroacetylation, efficient heat removal is crucial to control the reaction temperature and prevent side reactions. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat transfer less efficient.

  • Mixing: Achieving homogeneous mixing in a large reactor is essential to avoid localized concentration gradients, which can lead to poor yield and increased impurities. The type of agitator, its speed, and the vessel geometry are key factors.

  • Reagent Addition Rate: The rate of addition of the fluoroacetylating agent must be carefully controlled to manage the reaction exotherm.

  • Safety: Handling larger quantities of potentially hazardous materials requires robust safety protocols and engineering controls.

Q2: How can we predict the heat transfer performance in a pilot plant reactor based on lab data?

A2: Reaction calorimetry is a valuable tool to determine the heat of reaction and the heat transfer coefficient in the laboratory. This data can then be used in heat transfer models to predict the temperature profile in a larger reactor. The overall heat transfer coefficient (U) is a key parameter that accounts for the resistances to heat transfer from the process fluid to the cooling medium.

Q3: What are the common fluoroacetylating agents, and do they have different scale-up considerations?

A3: Common fluoroacetylating agents include:

  • This compound: Highly reactive and corrosive. Generates HCl as a byproduct, requiring a robust scrubbing system.

  • Trifluoroacetic anhydride (TFAA): A strong acylating agent, also corrosive. The byproduct, trifluoroacetic acid, needs to be neutralized.

  • Ethyl fluoroacetate: Less reactive and can be used in base-catalyzed reactions. Scale-up considerations include managing the reaction equilibrium and the removal of the alcohol byproduct.

The choice of agent will impact the reaction conditions, materials of construction, and safety procedures required for scale-up.

Q4: What is a HAZOP study, and why is it important for scaling up fluoroacetylation reactions?

A4: A Hazard and Operability (HAZOP) study is a systematic and structured examination of a planned or existing process or operation to identify and evaluate problems that may represent risks to personnel or equipment, or prevent efficient operation. For scaling up fluoroacetylation, which can involve hazardous chemicals and exothermic reactions, a HAZOP study is critical for ensuring the safety of the process at the pilot plant scale.

Quantitative Data Summary

The following table provides a representative comparison of reaction parameters for a hypothetical fluoroacetylation of an aromatic amine at the lab and pilot plant scales.

Parameter Lab Scale (1 L Reactor) Pilot Plant Scale (100 L Reactor) Key Considerations for Scale-Up
Reactant A (Aromatic Amine) 100 g (0.5 mol)10.0 kg (50 mol)Maintain molar ratios. Ensure purity of bulk material.
Fluoroacetylating Agent (e.g., this compound) 60 g (0.6 mol, 1.2 equiv)6.0 kg (60 mol, 1.2 equiv)Controlled addition is critical to manage exotherm.
Solvent (e.g., Dichloromethane) 500 mL50 LEnsure adequate solvent purity and volume for heat dissipation and mixing.
Base (e.g., Triethylamine) 76 g (0.75 mol, 1.5 equiv)7.6 kg (75 mol, 1.5 equiv)Addition rate may need to be adjusted.
Reaction Temperature 0 - 5 °C0 - 5 °CMaintaining this temperature range is a major challenge due to reduced heat transfer efficiency. Requires a powerful cooling system.
Addition Time of Fluoroacetylating Agent 30 minutes4 - 6 hoursSlower addition is necessary to control the exotherm in the larger vessel.
Stirrer Speed 300 rpm (magnetic stirrer)100 - 150 rpm (impeller)Different mixing dynamics. Impeller design and speed are crucial for homogeneity.
Reaction Time (after addition) 2 hours2 - 3 hoursMay be slightly longer to ensure complete conversion at a larger scale.
Typical Yield 90%80 - 85%A slight decrease in yield is common upon scale-up.
Heat Transfer Area / Volume Ratio ~4.8 m⁻¹~0.48 m⁻¹Illustrates the challenge of heat removal at a larger scale.

Experimental Protocols

Lab Scale Protocol: Fluoroacetylation of 4-Bromoaniline (B143363)

Materials:

  • 4-Bromoaniline (17.2 g, 100 mmol)

  • This compound (11.2 g, 120 mmol)

  • Triethylamine (B128534) (15.2 g, 150 mmol)

  • Dichloromethane (DCM), anhydrous (200 mL)

Procedure:

  • Charge a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 4-bromoaniline and DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred suspension.

  • Add this compound dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by slowly adding 100 mL of water.

  • Separate the organic layer. Wash the organic layer with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water.

Pilot Plant Scale-Up Protocol: Fluoroacetylation of 4-Bromoaniline

Equipment:

  • 100 L glass-lined reactor with a jacketed cooling system, a multi-blade impeller agitator, a temperature probe, and a port for a nitrogen inlet.

  • Addition vessel for this compound.

  • Scrubber system for HCl off-gas.

Materials:

  • 4-Bromoaniline (1.72 kg, 10.0 mol)

  • This compound (1.12 kg, 12.0 mol)

  • Triethylamine (1.52 kg, 15.0 mol)

  • Dichloromethane (DCM), anhydrous (20 L)

Procedure:

  • Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with 4-bromoaniline and DCM.

  • Start the agitator at a pre-determined speed (e.g., 120 rpm) to ensure good mixing.

  • Cool the reactor contents to 0 °C using the jacketed cooling system.

  • Slowly add triethylamine to the reactor over 30 minutes, maintaining the temperature below 5 °C.

  • Charge the this compound to the addition vessel.

  • Add the this compound to the reactor at a controlled rate over 4-6 hours. The addition rate should be adjusted based on the real-time temperature monitoring to ensure the temperature does not exceed 5 °C. The off-gas should be directed to the scrubber system.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by taking samples via a sample port and analyzing by HPLC.

  • Once the reaction is complete, quench by slowly adding 20 L of water, controlling the temperature.

  • Stop the agitator and allow the layers to separate.

  • Transfer the lower organic layer to a separate vessel.

  • Perform the aqueous washes as described in the lab protocol, scaling the volumes accordingly.

  • Transfer the dried organic layer to a suitable vessel for solvent removal.

  • Concentrate the solution under vacuum to obtain the crude product.

  • Purify the product by recrystallization in a suitable crystallization vessel.

Visualizations

Troubleshooting Workflow for Decreased Yield

Caption: A logical workflow for troubleshooting decreased yield in pilot-scale fluoroacetylation.

Scale-Up Logic for Fluoroacetylation

Scale_Up_Logic Lab_Scale Lab Scale Process Development (1L) Calorimetry Reaction Calorimetry (Heat Flow Data) Lab_Scale->Calorimetry Kinetics Kinetic Modeling Lab_Scale->Kinetics Pilot_Design Pilot Plant Process Design (100L) Calorimetry->Pilot_Design Kinetics->Pilot_Design CFD CFD Modeling (Mixing) CFD->Pilot_Design Pilot_Design->CFD HAZOP HAZOP Study Pilot_Design->HAZOP Pilot_Run Pilot Plant Batch HAZOP->Pilot_Run Analysis Data Analysis & Comparison Pilot_Run->Analysis Optimization Process Optimization Analysis->Optimization Production Ready for Production Scale Analysis->Production Meets Specs Optimization->Pilot_Run

Caption: The logical progression from laboratory development to pilot-scale production.

References

Validation & Comparative

A Comparative Analysis of Fluoroacetyl Chloride and Chloroacetyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired chemical transformations efficiently and selectively. Acyl chlorides are a class of highly reactive compounds widely employed as intermediates in the synthesis of esters, amides, and other carbonyl derivatives. Within this class, haloacetyl chlorides such as fluoroacetyl chloride and chloroacetyl chloride offer the additional functionality of a halogen atom, making them valuable building blocks for more complex molecules. This guide provides an objective comparison of the reactivity of this compound and chloroacetyl chloride, supported by established chemical principles and experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

Theoretical Comparison of Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon.[1][2] This electrophilicity is influenced by the electronic effects of the substituents on the acyl group. Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbonyl carbon and increasing its partial positive charge.[3]

However, fluorine is the most electronegative element, and therefore, its inductive effect is significantly stronger than that of chlorine. This leads to a greater polarization of the C-F bond compared to the C-Cl bond, and consequently, a more electron-deficient carbonyl carbon in this compound. This enhanced electrophilicity makes this compound a more potent target for nucleophiles.

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate.[3] A more electrophilic carbonyl carbon will lower the activation energy for the formation of this intermediate, thus accelerating the overall reaction rate.

Hypothetical Comparative Data

While specific experimental kinetic data directly comparing the two compounds is sparse, we can construct a hypothetical comparative table based on the established principles of chemical reactivity. The following table illustrates the expected relative reactivity based on the inductive effects of the halogen substituents.

ParameterThis compoundChloroacetyl ChlorideRationale
Relative Reactivity HigherLowerThe stronger electron-withdrawing inductive effect of fluorine increases the electrophilicity of the carbonyl carbon to a greater extent than chlorine.
Electrophilicity of Carbonyl Carbon More ElectrophilicLess ElectrophilicFluorine's higher electronegativity leads to a greater partial positive charge on the carbonyl carbon.
Rate of Nucleophilic Attack FasterSlowerA more electrophilic carbonyl carbon is more readily attacked by nucleophiles, leading to a faster reaction rate.
Reaction Conditions Milder conditions may be sufficientMay require more forcing conditionsDue to its higher reactivity, reactions with this compound may proceed under milder temperatures or with weaker nucleophiles compared to chloroacetyl chloride.

Experimental Protocols

The following is a general experimental protocol for a nucleophilic acyl substitution reaction (amidation) that can be adapted for both this compound and chloroacetyl chloride. Researchers should be aware that this compound is a potent poison and all manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]

General Protocol for Amidation:

Materials:

  • This compound or Chloroacetyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.1 equivalents)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary or secondary amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound or chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • The crude product can be further purified by recrystallization or column chromatography.

Note on Reactivity Differences: Due to the higher expected reactivity of this compound, the reaction time may be shorter, and the reaction may proceed to completion at a lower temperature compared to chloroacetyl chloride. Careful monitoring by TLC is recommended to optimize the reaction conditions for each substrate.

Mechanistic Visualization

The following diagram illustrates the general mechanism of nucleophilic acyl substitution for both this compound and chloroacetyl chloride, where 'X' represents either fluorine or chlorine.

Caption: General mechanism of nucleophilic acyl substitution.

Conclusion

References

A Comparative Guide: Fluoroacetyl Chloride vs. Acetic Anhydride for Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an acetylating agent is a critical decision that can significantly impact reaction efficiency, yield, and product purity. While acetic anhydride (B1165640) is a workhorse reagent for general acetylation, fluoroacetyl chloride presents a compelling alternative for specialized applications, particularly when the introduction of a fluoroacetyl moiety is desired. This guide provides an objective comparison of their performance, supported by mechanistic insights and representative experimental data.

At a Glance: Performance Comparison

The primary distinction lies in their reactivity and the specific chemical group they introduce. This compound is not merely an alternative for acetylation; it is the specific reagent for fluoroacetylation. The comparison below is based on their roles as acylating agents.

FeatureThis compoundAcetic Anhydride
Primary Function Fluoroacetylation (adds -C(O)CH₂F group)Acetylation (adds -C(O)CH₃ group)
Reactivity Very HighModerate
Reaction Conditions Often mild, catalyst may not be required.[1]Frequently requires an acid or base catalyst and/or heat.[2][3]
Primary Byproduct Hydrogen Chloride (HCl)Acetic Acid (CH₃COOH)
Byproduct Handling Highly corrosive gas; requires a base to neutralize.[3][4]A weaker acid that is easier to handle and remove.[4]
Handling & Safety Highly toxic, corrosive, and moisture-sensitive.[5][6]Corrosive and flammable, but generally considered safer and more stable.[7][8]
Selectivity Lower selectivity is possible due to high reactivity.[8]Generally offers higher selectivity.[9]

Mechanistic Differences: Reactivity and Leaving Groups

The difference in reactivity between an acyl chloride and an anhydride is fundamental to their application. Both reactions proceed via a nucleophilic acyl substitution mechanism, but the nature of the leaving group dictates the reaction's favorability.

  • This compound: The carbonyl carbon is highly electrophilic, a characteristic enhanced by the inductive electron-withdrawing effect of both the chlorine and fluorine atoms. Nucleophilic attack results in the expulsion of a chloride ion (Cl⁻), which is an excellent leaving group. This high reactivity allows reactions to proceed rapidly under mild conditions.[1][10]

  • Acetic Anhydride: The leaving group is the acetate (B1210297) ion (CH₃COO⁻), which is more basic and therefore a less effective leaving group than chloride.[8] Consequently, reactions with acetic anhydride are generally slower and often require catalysts, such as pyridine (B92270) or a strong acid like H₂SO₄, to activate the carbonyl group and facilitate the reaction.[3][11]

G cluster_0 This compound Pathway cluster_1 Acetic Anhydride Pathway FAC This compound Int1 Tetrahedral Intermediate FAC->Int1 NuH Nucleophile (R-OH / R-NH2) NuH->Int1 Attack Prod1 Fluoroacetylated Product Int1->Prod1 Collapse HCl Byproduct: HCl Int1->HCl Expels Cl⁻ AA Acetic Anhydride Int2 Tetrahedral Intermediate AA->Int2 NuH2 Nucleophile (R-OH / R-NH2) NuH2->Int2 Attack Cat Catalyst Cat->AA Activation Prod2 Acetylated Product Int2->Prod2 Collapse AcOH Byproduct: Acetic Acid Int2->AcOH Expels Acetate

Caption: Comparative reaction mechanisms for acylation.

Supporting Experimental Data

While direct, side-by-side comparisons under identical conditions are sparse in the literature, representative yields from different studies illustrate their typical performance.

SubstrateAcetylating AgentCatalyst/BaseConditionsYieldCitation
Aniline (B41778)This compoundEt₃NCH₂Cl₂, 0°C21 ± 6% (Radiochemical Yield)[1]
2-PhenylethanolThis compoundDMAPCH₂Cl₂, 0°C13 ± 6% (Radiochemical Yield)[1]
Benzyl AlcoholAcetyl ChlorideZnCl₂Solvent-free, RT94%[12]
Benzyl AlcoholAcetic AnhydrideZnCl₂Solvent-free, RT92%[12]
Salicylic (B10762653) AcidAcetic AnhydrideH₂SO₄ (conc.)60-80°C, 15 minGood Yield (unspecified)[3]

Note: The yields for this compound are radiochemical yields for ¹⁸F labeling, which involve specialized microscale synthesis and purification, and may not be directly comparable to bulk chemical synthesis yields.

Experimental Protocols

Protocol 1: Fluoroacetylation of an Amine with this compound

This protocol is adapted from a method for radiolabeling biomarkers.[1]

Objective: To synthesize N-phenyl-2-fluoroacetamide from aniline.

Materials:

Procedure:

  • Dissolve aniline and triethylamine in ice-cold anhydrous dichloromethane in a reaction vessel under a nitrogen atmosphere.

  • Bubble gaseous this compound through the stirred solution using a gentle stream of nitrogen.

  • Monitor the reaction progress using an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using column chromatography or HPLC to obtain the pure N-phenyl-2-fluoroacetamide.

G start Start: Prepare Aniline & Et3N in CH2Cl2 (0°C) bubble Bubble this compound (gas) into solution start->bubble monitor Monitor Reaction (TLC/LC-MS) bubble->monitor workup Quench with Water & Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End: Isolate Pure Product purify->end

Caption: Experimental workflow for fluoroacetylation.

Protocol 2: Acetylation of an Alcohol with Acetic Anhydride

This protocol is a classic laboratory procedure for the synthesis of acetylsalicylic acid (aspirin).[3]

Objective: To synthesize acetylsalicylic acid from salicylic acid.

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (distilled)

  • Water bath

  • Ice bath

Procedure:

  • To a clean, dry flask, add salicylic acid (1.4 g).

  • Carefully add acetic anhydride (5 mL), followed by 5 drops of concentrated sulfuric acid.

  • Swirl the flask gently to mix the reagents.

  • Heat the flask in a water bath at 60-80°C for 15 minutes with occasional stirring.

  • Remove the flask from the heat and, while still warm, cautiously add 2 mL of distilled water to decompose the excess acetic anhydride.

  • Once the reaction subsides, add 20 mL of cold distilled water to the flask.

  • Cool the flask in an ice bath to induce crystallization, scratching the inside with a glass rod if necessary.

  • Collect the solid product by vacuum filtration, wash with cold water, and allow it to air dry.

Key Advantages and Strategic Considerations

This compound:

  • Primary Advantage: Its sole purpose is to introduce the fluoroacetyl group. This is crucial in medicinal chemistry, where fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

  • Reactivity: The high reactivity enables reactions under mild conditions, preserving sensitive functional groups elsewhere in complex molecules.[1]

  • Drawbacks: The reagent is highly toxic and its byproduct, HCl, is a corrosive gas that must be neutralized, complicating handling and workup procedures.[4][5]

Acetic Anhydride:

  • Primary Advantage: It is the preferred reagent for general-purpose acetylation (e.g., protecting hydroxyl or amino groups).[3] Its byproduct, acetic acid, is less hazardous and more easily removed than HCl.[4]

  • Handling and Cost: It is safer to handle, more stable for storage, and generally less expensive than specialty acyl chlorides.[4][8]

  • Selectivity: Its moderate reactivity often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired acetylated compound.[9]

  • Drawbacks: It often requires catalytic activation and higher temperatures, which may not be suitable for thermally sensitive substrates.

Conclusion

The choice between this compound and acetic anhydride is dictated entirely by the synthetic goal. For the strategic incorporation of a fluoroacetyl moiety to modulate the biological properties of a molecule, This compound is the essential, highly reactive tool. For routine acetylation, such as the protection of functional groups, acetic anhydride remains the superior choice due to its greater safety, ease of handling, higher selectivity, and cost-effectiveness. The decision is therefore not about which is a "better" acetylating agent overall, but which is the correct reagent for the specific chemical transformation required.

References

GC-MS analysis for the identification of fluoroacetylated products.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of compounds with active hydrogen groups by Gas Chromatography-Mass Spectrometry (GC-MS) often necessitates a derivatization step. Fluoroacetylation is a powerful technique that enhances the volatility and detectability of analytes such as amines, phenols, and carboxylic acids. This guide provides an objective comparison of common fluoroacetylation methods with other derivatization techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your analytical needs.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent is critical and depends on the analyte's functional groups, the required sensitivity, and the available instrumentation. Fluoroacylated derivatives are particularly advantageous due to their high volatility and excellent electron-capturing properties, leading to high sensitivity, especially in electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.

Table 1: Comparison of Derivatization Agents for Phenolic Compounds
Derivatization ReagentAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesPotential Disadvantages
Pentafluorobenzoyl chloride (PFBCl) Alkylphenolsng/L levels[1]-High sensitivity with NCI-MS[1]Byproducts may require removal
BSTFA/MSTFA (Silylation) Phenol, Cresols0.07 - 0.09 µg/L[2]0.23 - 0.30 µg/L[2]Versatile, high reaction yields[2]Derivatives can be moisture-sensitive
Acetic Anhydride (Acetylation) Phenols--Stable derivativesMay require catalyst and heating
MTBSTFA (Silylation) Phenolic compounds0.317 - 0.410 µg/mL[3]0.085 - 1.53 µg/mL[3]Forms stable t-butyldimethylsilyl derivatives-
Table 2: Comparison of Derivatization Agents for Amines
Derivatization ReagentAnalyte(s)Limit of Detection (LOD)Key AdvantagesPotential Disadvantages
Pentafluoropropionic Anhydride (PFPA) Biogenic amines-Forms stable derivatives suitable for GC-MSReaction conditions may need optimization
Heptafluorobutyric Anhydride (HFBA) Aromatic amines-Highly volatile derivatives, good for ECDAcidic byproducts may need removal
Dansyl Chloride Primary & Secondary Amines0.54–3.6 µg/L (LC-MS)[4]Forms stable, fluorescent derivatives[4]Primarily for LC-based methods
Isobutyl Chloroformate Biogenic amines-Rapid reaction at room temperature[5]-
Table 3: Comparison of Derivatization Agents for Carboxylic Acids
Derivatization ReagentAnalyte(s)Limit of Detection (LOD)Key AdvantagesPotential Disadvantages
Pentafluorobenzyl Bromide (PFBBr) Dicarboxylic acids-Sensitive analysis with NCI-MS-
BF3/Methanol (Esterification) Dicarboxylic acids≤ 4 ng/m³[6]Good reproducibility-
BSTFA (Silylation) Dicarboxylic acids≤ 2 ng/m³[6]Higher sensitivity and reproducibility than esterification for some acids[6]Moisture-sensitive derivatives
3-Nitrophenylhydrazine (3-NPH) (LC-MS) Carboxylic acids-Derivatization efficiency close to 100%[7]Primarily for LC-MS

Experimental Workflow

The general workflow for the GC-MS analysis of samples requiring derivatization involves several key stages, from sample preparation to data interpretation.

GCMS_Workflow GC-MS Analysis Workflow for Derivatized Samples cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Analytes Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Addition of Derivatization Reagent & Reaction Drying->Derivatization Workup Sample Work-up (e.g., Quenching, Extraction) Derivatization->Workup Injection Injection into GC-MS Workup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Reporting Quantification->Report

A generalized workflow for GC-MS analysis involving derivatization.

Detailed Experimental Protocols

Protocol 1: Fluoroacetylation with Trifluoroacetic Anhydride (TFAA)

This protocol is suitable for the derivatization of primary and secondary amines, as well as hydroxyl groups.

Materials:

  • Sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Pyridine (B92270) (optional, as a catalyst)

  • Reaction vials with caps

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen.

  • Add 50-100 µL of anhydrous solvent to the dried extract to redissolve the analytes.

  • Add 50-100 µL of TFAA to the reaction vial. For less reactive compounds, 10-20 µL of pyridine can be added as a catalyst.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes. Reaction time and temperature may need to be optimized for specific analytes.

  • Cool the vial to room temperature.

  • The excess reagent and solvent can be evaporated under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.

Protocol 2: Fluoroalkylation with Pentafluorobenzyl Bromide (PFBBr)

This protocol is commonly used for the derivatization of carboxylic acids, phenols, and thiols.

Materials:

  • Sample extract

  • Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone)

  • Base catalyst (e.g., anhydrous potassium carbonate, diisopropylethylamine)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Reaction vials with caps

  • Heating block or water bath

Procedure:

  • Dry the sample extract completely under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of anhydrous solvent.

  • Add a small amount of base catalyst (e.g., a few milligrams of potassium carbonate).

  • Add 50-100 µL of PFBBr solution to the vial.

  • Cap the vial tightly and vortex.

  • Heat the reaction mixture at 60-80°C for 1-2 hours.

  • After cooling, the excess base can be removed by centrifugation.

  • The supernatant containing the derivatized analytes can be directly injected or further purified if necessary.

Protocol 3: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

Silylation is a common alternative for derivatizing compounds with active hydrogens.

Materials:

  • Dried sample extract

  • BSTFA (with or without 1% TMCS as a catalyst)

  • Anhydrous pyridine or other suitable solvent

  • Reaction vials with caps

  • Heating block

Procedure:

  • Ensure the sample extract is completely dry, as silylating reagents are highly moisture-sensitive.

  • Add 50 µL of anhydrous pyridine to the dried extract in a reaction vial.

  • Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature before opening.

  • The derivatized sample can be directly injected into the GC-MS system.

Protocol 4: Acetylation with Acetic Anhydride

Acetylation is another alternative for derivatizing amines and phenols.

Materials:

  • Dried sample extract

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Reaction vials with caps

  • Heating block

Procedure:

  • Dry the sample extract thoroughly.

  • Add 100 µL of pyridine to the vial.

  • Add 100 µL of acetic anhydride.

  • Cap the vial tightly and vortex.

  • Heat the mixture at 60-70°C for 15-30 minutes.

  • Cool to room temperature.

  • The reaction mixture can be injected directly, or the excess reagents can be removed by evaporation and the residue reconstituted in a suitable solvent.

References

A Comparative Guide to HPLC Methods for Quantifying the Purity of Fluoroacetylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of fluoroacetylated compounds is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this analytical challenge. This guide provides a comparative overview of various HPLC methods, offering insights into their principles, experimental protocols, and ideal applications to help you select the most effective strategy for your specific needs.

Fluoroacetylation, the introduction of a fluoroacetyl group, can significantly alter the physicochemical properties of a molecule, impacting its polarity, hydrophobicity, and potential for chiral centers. Consequently, a one-size-fits-all HPLC method is rarely sufficient. The choice between Reversed-Phase (RP-HPLC), Hydrophilic Interaction Chromatography (HILIC), and Chiral HPLC depends heavily on the specific characteristics of the fluoroacetylated compound and the impurities that need to be resolved.

Method Comparison at a Glance

The following table summarizes the key characteristics and applications of the primary HPLC methods used for the purity analysis of fluoroacetylated compounds.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Chromatography (HILIC)Chiral HPLC
Principle Separation based on hydrophobicity. Analytes partition between a nonpolar stationary phase and a polar mobile phase.Separation based on polarity. Analytes partition between a polar stationary phase and a less polar, water-miscible organic mobile phase.Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP).
Primary Application Broadly applicable for non-polar to moderately polar fluoroacetylated compounds.Ideal for highly polar or hydrophilic fluoroacetylated compounds that are poorly retained in RP-HPLC.Exclusively for the separation and quantification of enantiomeric forms of chiral fluoroacetylated compounds.
Typical Stationary Phase C18, C8, Phenyl-Hexyl, BiphenylBare silica, Amide, Diol, CyanoPolysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), protein-based, cyclodextrin-based.
Typical Mobile Phase Water/Acetonitrile or Water/Methanol gradients with additives like TFA or formic acid.High organic content (>70% Acetonitrile) with a small amount of aqueous buffer.Normal phase (e.g., Hexane/Ethanol) or reversed-phase modifiers depending on the CSP.
Key Advantages Robust, reproducible, wide range of column chemistries available, generally good peak shapes.[1][2][3]Excellent retention of polar compounds, complementary selectivity to RP-HPLC, compatible with mass spectrometry.[4][5]The only method for resolving enantiomers, crucial for pharmaceutical development and regulatory requirements.[6][7][8][9][10]
Potential Challenges Poor retention of very polar fluoroacetylated compounds. Trifluoroacetic acid (TFA) in the mobile phase can cause ion suppression in mass spectrometry.[11][12]Longer column equilibration times, potential for peak shape issues with certain compounds.Method development can be empirical and time-consuming, requiring screening of multiple columns and mobile phases.[6][7]

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are representative methodologies for each HPLC technique, which can be adapted for specific fluoroacetylated compounds.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is the most common starting point for purity analysis of small molecules and peptides.[1][3][13]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the fluoroacetylated compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Hydrophilic Interaction Chromatography (HILIC) Protocol

HILIC is particularly useful for polar fluoroacetylated compounds.[5]

  • Column: Amide, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Acetate, pH 5.8.

  • Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate, pH 5.8.

  • Gradient: 0% to 50% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm and Mass Spectrometry (MS).

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the fluoroacetylated compound in 70% Acetonitrile to a concentration of 1 mg/mL.

Chiral HPLC Protocol

This method is essential when the fluoroacetylated compound has stereoisomers.[6][7][9]

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% Diethylamine for basic compounds or 0.1% Trifluoroacetic Acid for acidic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic mixture of the fluoroacetylated compound in the mobile phase to a concentration of 1 mg/mL.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the typical workflows for each HPLC method.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample Injector Autosampler Sample->Injector MobilePhaseA Prepare Aq. Mobile Phase A Pump Gradient Pump MobilePhaseA->Pump MobilePhaseB Prepare Org. Mobile Phase B MobilePhaseB->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

RP-HPLC Workflow for Purity Analysis.

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in High Organic Injector Autosampler Sample->Injector MobilePhaseA Prepare High Organic Mobile Phase A Pump Gradient Pump MobilePhaseA->Pump MobilePhaseB Prepare High Aqueous Mobile Phase B MobilePhaseB->Pump Pump->Injector Column HILIC Column (e.g., Amide) Injector->Column Detector UV-MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

HILIC Workflow for Polar Compound Purity Analysis.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Racemic Sample Injector Autosampler Sample->Injector MobilePhase Prepare Isocratic Mobile Phase Pump Isocratic Pump MobilePhase->Pump Pump->Injector Column Chiral Stationary Phase (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration EnantioPurity Calculate Enantiomeric Excess Integration->EnantioPurity

Chiral HPLC Workflow for Enantiomeric Purity.

References

Validating the structure of a novel compound synthesized using fluoroacetyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds using fluoroacetyl chloride introduces a unique set of challenges and opportunities in drug discovery. The incorporation of the fluoroacetyl moiety can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Rigorous structural validation is therefore a critical step to ensure the integrity of downstream biological and toxicological studies. This guide provides a comparative overview of essential analytical techniques for the structural elucidation of these novel compounds, complete with experimental protocols and data presentation standards.

Comparative Analysis of Structural Validation Techniques

The unambiguous determination of a novel compound's structure requires a multi-pronged analytical approach. While several techniques can provide structural information, a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is considered the gold standard. The following table summarizes the strengths and applications of key analytical methods.

Analytical TechniqueInformation ProvidedPrimary Application in Fluoroacetylated Compound ValidationComparison with Alternatives
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and elemental composition.Determination of the molecular formula.Superior to standard MS for unambiguous formula assignment due to high mass accuracy.
¹H NMR Spectroscopy Information about the number, connectivity, and chemical environment of hydrogen atoms.Elucidation of the proton framework of the molecule.Provides fundamental structural information not available from MS.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Identification of all unique carbon environments.Complements ¹H NMR for a complete picture of the carbon backbone.
¹⁹F NMR Spectroscopy Direct observation of the fluorine atom(s).Confirmation of the presence and chemical environment of the fluoroacetyl group.Essential for fluorinated compounds, providing unique structural insights.
2D NMR (COSY, HSQC, HMBC) Correlations between different nuclei (H-H, C-H).Establishing the connectivity of atoms and assembling the molecular structure.Crucial for complex molecules where 1D NMR spectra are insufficient for complete assignment.
Infrared (IR) Spectroscopy Presence of specific functional groups.Identification of the carbonyl group in the fluoroacetyl moiety.A rapid and simple method for functional group identification, but provides less detailed structural information than NMR.
X-ray Crystallography Absolute three-dimensional structure.Unambiguous determination of the solid-state structure, including stereochemistry.The definitive method for structural determination, but requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to reliable structural validation. Below are standardized methodologies for the key techniques discussed.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1-2 mg of the purified novel compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties. Ensure a mass accuracy of <5 ppm.

  • Data Analysis: Process the raw data to obtain the monoisotopic mass. Use the measured accurate mass to calculate the elemental composition using appropriate software.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D NMR Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • 2D NMR Data Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.

  • Data Analysis: Process and analyze all spectra using appropriate NMR software to assign all proton, carbon, and fluorine signals and establish the complete molecular structure.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex information. The following visualizations, created using the DOT language, depict a hypothetical signaling pathway potentially modulated by a fluoroacetylated compound and a typical experimental workflow for its structural validation.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Receptor Receptor Novel_Compound Novel Fluoroacetylated Compound Fluoroacetate Fluoroacetate Novel_Compound->Fluoroacetate Metabolism Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Lethal Synthesis Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Citrate Synthase Citrate_Synthase Citrate Synthase Aconitase_Mitochondrial Aconitase (Mitochondrial) Fluorocitrate->Aconitase_Mitochondrial Inhibition Aconitase_Cytosolic Aconitase (Cytosolic) Citrate->Aconitase_Cytosolic Citrate->Aconitase_Mitochondrial Isocitrate Isocitrate Aconitase_Cytosolic->Isocitrate TCA_Cycle TCA Cycle Aconitase_Mitochondrial->TCA_Cycle experimental_workflow Start Start: Purified Novel Compound HRMS High-Resolution Mass Spectrometry Start->HRMS NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Start->NMR_1D Elemental_Comp Elemental Composition HRMS->Elemental_Comp Preliminary_Structure Preliminary Structure NMR_1D->Preliminary_Structure Structure_Elucidation Structure Elucidation Elemental_Comp->Structure_Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC) Preliminary_Structure->NMR_2D NMR_2D->Structure_Elucidation Final_Structure Final Structure Confirmed Structure_Elucidation->Final_Structure End End: Validated Structure Final_Structure->End

A Comparative Guide to Quantitative NMR (qNMR) for Determining Fluoroacetylation Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated molecules, accurate determination of reaction yield is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹⁹F qNMR, with traditional chromatographic methods for determining the yield of fluoroacetylation reactions. This document outlines detailed experimental protocols and presents supporting data to assist in selecting the most appropriate analytical method for your research and development needs.

Introduction to Analytical Techniques

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule. For fluoroacetylation reactions, ¹⁹F qNMR is particularly advantageous due to the high natural abundance and sensitivity of the fluorine-19 nucleus, as well as its wide chemical shift range, which minimizes signal overlap. By comparing the integral of a product's ¹⁹F signal to that of a known amount of an internal standard, the reaction yield can be determined with high accuracy without the need for a calibration curve of the specific product.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for reaction monitoring and purity analysis. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Quantification is typically achieved by creating a calibration curve from the analysis of known concentrations of a purified reference standard of the analyte. While highly sensitive, this method is dependent on the availability of a pure standard of the fluoroacetylated product.

Gas Chromatography (GC) is another separation technique suitable for volatile and thermally stable compounds. Similar to HPLC, quantification by GC generally relies on a calibration curve generated from a pure reference standard.

Comparative Performance Data

The following table summarizes the key performance parameters for the quantitative analysis of a model fluoroacetylation reaction yield using ¹⁹F qNMR and HPLC. The data presented is illustrative and based on typical performance characteristics.

Parameter ¹⁹F qNMR HPLC with UV Detection
Principle Molar concentration determined by signal integration relative to an internal standard.Separation followed by detection; quantification based on peak area relative to a calibration curve.
Calibration Not required for each analyte; uses a single internal standard.[1]Requires a calibration curve with a purified standard of the analyte.
Selectivity Excellent for ¹⁹F due to wide chemical shift range, minimizing signal overlap.Dependent on chromatographic separation; co-elution can be an issue.
Accuracy High, as it is a primary ratio method.[2]High, but dependent on the purity of the reference standard.
Precision (%RSD) Typically < 2%.[3]Typically < 2%.
Analysis Time Rapid (typically 5-15 minutes per sample).[4]Longer (typically 15-30 minutes per sample, plus calibration time).
Sample Preparation Simple dissolution of the reaction mixture with an internal standard.May require filtration and dilution; mobile phase preparation is necessary.
Illustrative Yield 92%91%

Experimental Protocols

This protocol outlines the determination of the in-situ yield of a fluoroacetylation reaction using ¹⁹F qNMR with an internal standard.

Materials:

  • Crude reaction mixture containing the fluoroacetylated product.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard (IS) of known purity (e.g., α,α,α-Trifluorotoluene).

  • NMR tubes.

  • Micropipettes and analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 10.0 mg of α,α,α-Trifluorotoluene) into a vial.

    • Dissolve the internal standard in a known volume of deuterated solvent (e.g., 1.0 mL of CDCl₃).

    • Accurately transfer a known amount of the crude reaction mixture (e.g., 20.0 mg) into the vial containing the internal standard solution.

    • Ensure the mixture is completely dissolved and homogenous.

    • Transfer an appropriate volume (e.g., 0.6 mL) of the final solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer.

    • Key Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 20-30 seconds for accurate quantification).[3]

      • Number of Scans (NS): Sufficient to obtain a signal-to-noise ratio (S/N) of >250 for the signals to be integrated.

      • Spectral Width: Ensure the spectral width is large enough to encompass all ¹⁹F signals of interest without fold-over.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved ¹⁹F signal of the fluoroacetylated product and the ¹⁹F signal of the internal standard (e.g., the CF₃ signal of trifluorotoluene at approximately -63 ppm).

    • Calculate the reaction yield using the following formula:

    Yield (%) = ( (I_product / N_product) / (I_IS / N_IS) ) * ( (m_IS * P_IS) / MW_IS ) * ( MW_product / (m_SM / MW_SM) ) * 100

    Where:

    • I = Integral value of the signal

    • N = Number of fluorine atoms giving rise to the signal

    • m = mass

    • P = Purity of the internal standard

    • MW = Molecular Weight

    • product = Fluoroacetylated product

    • IS = Internal Standard

    • SM = Starting Material (limiting reagent)

This protocol provides a general workflow for determining the yield of a fluoroacetylation reaction using HPLC.

Materials:

  • Crude reaction mixture.

  • Purified reference standard of the fluoroacetylated product.

  • HPLC grade solvents for mobile phase and sample dilution.

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • HPLC column appropriate for the separation.

Procedure:

  • Standard Preparation and Calibration:

    • Prepare a stock solution of the purified fluoroacetylated product of a known concentration.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Inject each standard into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Sample Preparation:

    • Quench a known amount of the reaction mixture.

    • Dilute the quenched reaction mixture with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the peak corresponding to the fluoroacetylated product by comparing its retention time with that of the reference standard.

    • Record the peak area of the product.

  • Yield Calculation:

    • Determine the concentration of the product in the injected sample using the calibration curve.

    • Calculate the total amount of product in the reaction mixture based on the dilution factor.

    • Calculate the reaction yield based on the initial amount of the limiting starting material.

Visualization of Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Crude Reaction Mixture prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Acquire 19F NMR Spectrum prep4->acq1 proc1 Phase and Baseline Correction acq1->proc1 proc2 Integrate Product & IS Signals proc1->proc2 proc3 Calculate Yield proc2->proc3

Caption: Workflow for qNMR Yield Determination.

Method_Comparison cluster_qnmr ¹⁹F qNMR cluster_hplc HPLC qnmr_adv Advantages: - No calibration curve needed - Rapid analysis - High accuracy (primary method) - Less solvent waste qnmr_disadv Disadvantages: - Lower sensitivity than HPLC - Requires access to NMR spectrometer hplc_adv Advantages: - High sensitivity - Widely available instrumentation hplc_disadv Disadvantages: - Requires purified reference standard - Longer analysis time - Potential for co-elution - More solvent consumption Choice Method Selection Choice->qnmr_adv For rapid, accurate yield without a product standard Choice->hplc_adv For high sensitivity analysis with an available standard

Caption: Comparison of qNMR and HPLC Methods.

Conclusion

For the determination of fluoroacetylation reaction yields, ¹⁹F qNMR offers a significant advantage as a rapid, accurate, and direct method that does not necessitate the synthesis and purification of a reference standard for the product.[1] This is particularly beneficial in early-stage drug discovery and process development where pure standards may not be readily available. While HPLC provides excellent sensitivity, its reliance on calibration curves makes it more time-consuming and dependent on the availability of pure standards. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the availability of instrumentation and reference materials, and the desired speed of analysis.

References

A Researcher's Guide to Acylating Agents: A Cost-Benefit Analysis of Fluoroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that significantly impacts reaction efficiency, cost, and safety.[1] Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis.[2][3] Fluoroacetyl chloride, a highly reactive agent, offers unique capabilities but also presents distinct challenges compared to more conventional alternatives. This guide provides an objective comparison to aid in the rational selection of the optimal reagent for your synthetic needs.

Performance and Cost: A Comparative Overview

The choice of an acylating agent involves a crucial balance between reactivity, cost, safety, and the nature of the desired transformation.[1] Acyl chlorides are generally among the most reactive acylating agents due to the strong electron-withdrawing effects of the oxygen and chlorine atoms, which make the carbonyl carbon highly susceptible to nucleophilic attack.[3] The general order of reactivity is typically Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[2]

The following table summarizes key parameters for this compound and other common acylating agents.

Acylating AgentRelative ReactivityTypical Yields (%)Indicative Price (Relative)Key AdvantagesKey Disadvantages
This compound Very High80-95%[4]Very HighIntroduces the fluoroacetyl moiety, useful for creating PET biomarkers and other specialized molecules.[4]Highly toxic, corrosive, and water-reactive.[5][6][7] High cost and requires stringent handling protocols.[8]
Acetyl Chloride High90-98%[9]LowLow cost, high reactivity, and readily available.[1] Often more efficient than acetic anhydride (B1165640).[9]Highly volatile, corrosive, and reacts violently with water.[1] Byproduct (HCl) is corrosive.
Acetic Anhydride Moderate85-99%[2]LowLow cost, less volatile, and reacts less violently with water compared to acetyl chloride.[1]Less reactive than acyl chlorides, may require catalysts or harsher conditions.[1]
Trifluoroacetic Anhydride (TFAA) Very High90-99%Very HighExcellent reactivity for difficult acylations; byproducts are volatile, simplifying purification.High cost; can be too reactive, leading to potential side reactions with sensitive substrates.
Benzoyl Chloride Moderate-High85-95%ModerateReadily available; introduces the benzoyl group, a common moiety in pharmaceuticals. Less volatile than acetyl chloride.[1]Corrosive and a lachrymator.[1]

Safety and Handling: The Case of this compound

The significant handling challenges of this compound are a major factor in its cost-benefit analysis. It is a highly toxic and corrosive substance that requires strict safety protocols.[8][10]

  • Toxicity: It is highly toxic if inhaled and can cause severe skin burns and eye damage.[5][7] Effects can be delayed, and there is no known antidote for fluoroacetate (B1212596) intoxication.[5][10]

  • Reactivity: It reacts with water or moisture in the air to form corrosive hydrochloric acid.[6][7] It may also react vigorously or explosively with certain ethers in the presence of metal salts.[6][10][11] When heated to decomposition, it emits highly toxic fumes of chlorine and fluorine.[5][10]

  • Handling: Always handle in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, clothing, and eye/face protection.[7][8] Keep containers tightly sealed and protect from moisture.[7] In case of a spill, absorb with sand or another non-combustible material.[6][10]

Experimental Protocols

The following is a generalized protocol for the acylation of a primary amine, which can be adapted for various acylating agents.

Protocol: N-Acylation of Aniline

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (e.g., aniline, 1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Agent Addition: Slowly add the acylating agent (1.1 mmol) dropwise to the cooled solution. For highly reactive agents like this compound, this should be done with extreme caution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress with Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the solvent.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product can then be purified, typically by column chromatography.

Decision-Making Frameworks

The selection of an acylating agent is a multifactorial decision. The following diagrams illustrate the logical process and a typical experimental workflow for comparing agents.

Acylating_Agent_Choice cluster_inputs Decision Inputs cluster_pathway Evaluation Pathway cluster_recommendations Agent Recommendation Substrate Substrate Sensitivity Is_Substrate_Sensitive Sensitive Substrate? Substrate->Is_Substrate_Sensitive Goal Synthetic Goal (e.g., introduce FCH₂CO group) Is_Goal_Specific Specific Moiety Required? Goal->Is_Goal_Specific Budget Cost & Scale Is_Cost_Critical Is Cost the Primary Driver? Budget->Is_Cost_Critical Is_Goal_Specific->Is_Substrate_Sensitive No Fluoroacetyl Use this compound Is_Goal_Specific->Fluoroacetyl Yes (Fluoroacetyl) Specialty Consider Other Specialty Agents Is_Goal_Specific->Specialty Yes (Other) Is_Substrate_Sensitive->Is_Cost_Critical No Anhydride Use Acetic Anhydride Is_Substrate_Sensitive->Anhydride Yes Standard_Chloride Use Acetyl/Benzoyl Chloride Is_Cost_Critical->Standard_Chloride No Is_Cost_Critical->Anhydride Yes

Caption: A logical workflow for selecting the appropriate acylating agent.

Experimental_Comparison_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis A Define Substrate & Standard Conditions B Select Acylating Agents (e.g., FAC, AcCl, Ac₂O) A->B C Run Parallel Reactions B->C D Monitor Progress (TLC/LC-MS) C->D E Standardized Work-up & Purification D->E F Determine Yield & Purity (NMR/HPLC) E->F G Assess Cost per Gram of Product F->G H Evaluate Safety & Waste Disposal Factors F->H I Final Selection G->I H->I

Caption: A systematic workflow for the comparative evaluation of acylating agents.

Conclusion

This compound is a highly specialized and powerful acylating agent, indispensable for syntheses where the introduction of a fluoroacetyl group is paramount, such as in the development of certain PET imaging agents.[4] However, its high cost and significant safety hazards necessitate a careful cost-benefit analysis. For routine acylations, particularly on a larger scale, lower-cost and safer alternatives like acetyl chloride and acetic anhydride remain the reagents of choice.[1] The final decision must be a careful balance of the specific synthetic goal, substrate compatibility, project budget, and, critically, the available safety infrastructure.

References

A Comparative Guide to the Efficacy of Fluoroacetyl Chloride and Difluoroacetyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical and biological properties. Among the various fluorinated building blocks, fluoroacetyl chloride and dithis compound serve as key reagents for the introduction of the fluoroacetyl and difluoroacetyl groups, respectively. This guide provides an objective comparison of their synthetic efficacy, supported by established reactivity principles and illustrative experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

General Reactivity Profile

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. The presence of electron-withdrawing fluorine atoms significantly influences this reactivity.

  • This compound (FCH₂COCl): The single fluorine atom exerts a strong electron-withdrawing inductive effect (-I), increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack compared to non-fluorinated acetyl chloride.

  • Dithis compound (F₂CHCOCl): With two fluorine atoms, the inductive effect is more pronounced. This heightened electron withdrawal further enhances the electrophilicity of the carbonyl carbon, suggesting a generally higher reactivity for dithis compound compared to its monofluorinated counterpart.

While acyl fluorides are typically less reactive than acyl chlorides due to the stronger carbon-fluorine bond, the compounds discussed here are acyl chlorides, and their reactivity is modulated by the fluorine atoms on the alpha-carbon, not the leaving group.[1]

Performance Comparison in Amide Synthesis

Direct, side-by-side comparative studies of this compound and dithis compound under identical conditions are not extensively documented in peer-reviewed literature. However, based on fundamental chemical principles, we can project their relative performance in a common application: the acylation of a primary amine, such as aniline (B41778).

The data presented below is a qualitative and extrapolated comparison based on the known reactivity of similar acyl chlorides in amine acylation.[2][3] The reaction of aniline with chloroacetyl chloride in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF proceeds in high yield at room temperature.[2] It is anticipated that the fluorinated analogues would react under similar or even milder conditions due to their increased electrophilicity.

ParameterThis compoundDithis compoundJustification
Reaction Rate FastVery FastThe greater inductive effect of two fluorine atoms in dithis compound makes the carbonyl carbon more electrophilic, leading to a faster rate of nucleophilic attack.
Reaction Conditions Mild (e.g., Room Temp.)Mild (e.g., 0 °C to Room Temp.)Both are highly reactive. The higher reactivity of dithis compound may necessitate cooling to control the reaction rate and minimize side products.
Typical Yield High (expected >90%)High (expected >90%)Both reagents are expected to provide high yields of the corresponding amide product under optimized conditions.
Substrate Scope BroadBroadBoth are effective for acylating a wide range of primary and secondary amines.
Handling Moisture sensitiveMoisture sensitiveAs with all acyl chlorides, rigorous exclusion of moisture is necessary to prevent hydrolysis to the corresponding carboxylic acid.

Experimental Protocols

The following are general experimental protocols for the acylation of a primary amine using this compound or dithis compound. These can be adapted for specific substrates.

Synthesis of N-Phenyl-2-fluoroacetamide (Illustrative Protocol)

Materials:

  • Aniline

  • This compound

  • Triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add this compound (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain N-phenyl-2-fluoroacetamide.

Synthesis of N-Phenyl-2,2-difluoroacetamide (Illustrative Protocol)

The protocol is identical to the one described for this compound, with the substitution of dithis compound as the acylating agent. Due to its potentially higher reactivity, careful control of the addition rate and temperature is crucial.

Mandatory Visualizations

General Reaction Pathway for Amide Synthesis

G cluster_reactants Reactants cluster_intermediate Reaction cluster_products Products Amine Primary/Secondary Amine (R-NHR') Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Fluoro/Dithis compound (FₙCH₃₋ₙCOCl) AcylChloride->Tetrahedral_Intermediate Amide N-substituted Fluoro/Difluoroacetamide Tetrahedral_Intermediate->Amide Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl Salt Amine Salt (Base-H⁺Cl⁻) HCl->Salt Base Base (e.g., TEA, DBU) Base->Salt

Caption: General mechanism for the acylation of amines with fluoro/dithis compound.

Experimental Workflow for Amide Synthesis

G start Start dissolve Dissolve Amine and Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Fluoro/Difluoroacetyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with NaHCO₃(aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Caption: A typical experimental workflow for the synthesis of amides from amines and fluoro/dithis compound.

Conclusion

Both this compound and dithis compound are highly effective reagents for the introduction of fluoroacetyl and difluoroacetyl groups, respectively. The choice between them will depend on the specific requirements of the synthesis. Dithis compound is predicted to be the more reactive of the two due to the enhanced electrophilicity of its carbonyl carbon. This may be advantageous for reactions with less nucleophilic substrates but may also require more careful control of reaction conditions to avoid side reactions. For most standard applications with primary and secondary amines, both reagents are expected to provide high yields of the desired amide products under mild conditions. Researchers should consider the electronic properties of their specific nucleophile and the desired reactivity profile when selecting between these two valuable synthetic building blocks.

References

A Comparative Guide to Analytical Methods for Detecting Trace Fluoroacetic Acid Following Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection of trace amounts of fluoroacetic acid (FAA) released from parent compounds upon hydrolysis. The objective is to offer a comparative overview of the performance of various techniques, supported by experimental data, to aid in method selection for research and development applications.

Overview of Analytical Techniques

The determination of fluoroacetic acid, a small and highly polar molecule, presents unique analytical challenges. Several chromatographic and electrophoretic techniques have been successfully employed for its quantification at trace levels. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ion Chromatography-Mass Spectrometry (IC-MS), and Capillary Electrophoresis (CE).

A critical consideration for GC-based methods is the low volatility of FAA, which necessitates a derivatization step to convert it into a more volatile form.[1] In contrast, LC-MS/MS, IC-MS, and CE can often analyze FAA directly in its ionic form, simplifying sample preparation.[2][3][4]

Quantitative Performance Comparison

The selection of an appropriate analytical method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance metrics of the most common techniques used for FAA analysis.

Analytical Method Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Reported Recovery (%) Derivatization Required? Key Advantages Key Disadvantages
GC-MS (with Derivatization) 0.1 - 1 µg/L[5][6]0.42 - 1.2 µg/L[4][5]70 - 120[7][8]YesHigh sensitivity and selectivity, robust and widely available.Derivatization adds complexity and potential for sample loss or contamination.[7]
LC-MS/MS (Direct Injection) 0.4 µg/L[9]2 µg/L[9]80 - 110[10]NoHigh throughput, minimal sample preparation, high selectivity.[3]Potential for matrix effects (ion suppression/enhancement).[11]
IC-MS Sub-ppb (ng/L) levels[2][12]Not explicitly stated, but sub-ppb capable[2]Excellent (within 10% of expected)[2]NoExcellent for ionic species, minimizes matrix effects.[2]May require specialized ion chromatography system.
CE-C⁴D 0.34 ppm (mg/L)[4]1.2 ppm (mg/L)[4]Not explicitly statedNoRapid analysis, low sample volume, suitable for charged analytes.[4][13]Lower sensitivity compared to MS-based methods.[4]
CE-MS/MS Not explicitly stated, but suitable for trace residue analysis[14]Not explicitly statedNot explicitly statedNoHigh separation efficiency and selectivity, suitable for complex matrices.[14]Requires specialized interface and instrumentation.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the analysis of fluoroacetic acid from a hydrolysis reaction.

General_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Hydrolysis Hydrolysis Neutralization_Dilution Neutralization / Dilution Hydrolysis->Neutralization_Dilution Post-reaction SPE Solid Phase Extraction (Optional) Neutralization_Dilution->SPE If cleanup needed Instrumental_Analysis Instrumental Analysis (GC-MS, LC-MS/MS, IC-MS, CE) Neutralization_Dilution->Instrumental_Analysis Direct Injection (LC/IC/CE) Derivatization Derivatization (for GC-MS) SPE->Derivatization For GC-MS SPE->Instrumental_Analysis Direct Injection (LC/IC/CE) Derivatization->Instrumental_Analysis Quantification Quantification Instrumental_Analysis->Quantification

Fig. 1: General workflow for FAA analysis post-hydrolysis.

GCMS_Workflow Hydrolyzed_Sample Hydrolyzed Sample Extraction Liquid-Liquid or Solid Phase Extraction Hydrolyzed_Sample->Extraction Derivatization Derivatization (e.g., Esterification or Pentafluorobenzylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis

Fig. 2: Detailed workflow for GC-MS analysis of FAA.

LCMS_Workflow Hydrolyzed_Sample Hydrolyzed Sample Filtration Filtration Hydrolyzed_Sample->Filtration Direct_Injection Direct Injection Filtration->Direct_Injection LCMSMS_Analysis LC-MS/MS Analysis Direct_Injection->LCMSMS_Analysis Data_Analysis Data Analysis LCMSMS_Analysis->Data_Analysis

Fig. 3: Workflow for direct LC-MS/MS analysis of FAA.

Detailed Experimental Protocols

The following are representative protocols for the analysis of FAA. Note that optimization may be required based on the specific sample matrix and instrumentation.

Protocol 1: GC-MS Analysis with Pentafluorobenzylation Derivatization

This method is based on the principles of extractive derivatization and offers high sensitivity.[5][15]

  • Sample Preparation (Post-Hydrolysis):

    • Take a known volume of the aqueous hydrolysate.

    • Adjust the pH to approximately 6.5.

    • Add an internal standard (e.g., a labeled analogue of FAA).

  • Triphasal Extractive Derivatization: [5]

    • To the aqueous sample, add toluene (B28343) containing pentafluorobenzyl bromide (PFB-Br) as the derivatizing reagent.

    • Add a polymer-bound phase-transfer catalyst (e.g., tri-n-butylmethylphosphonium bromide).

    • Heat the mixture at 60°C for a specified time (e.g., 1 hour) to facilitate the derivatization of FAA to its PFB ester.

  • Extraction:

    • After cooling, separate the organic layer (toluene).

    • The PFB derivative of FAA will be in the organic phase.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column (e.g., DB-5ms).

    • Injector: Splitless injection at a suitable temperature (e.g., 250°C).

    • Oven Program: A temperature gradient program to separate the analyte from other components.

    • MS Detector: Electron impact (EI) ionization. Monitor in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The PFB derivative of FAA will yield characteristic ions, including m/z 181 ([C₆F₅CH₂]⁺).[5]

Protocol 2: Direct Aqueous Injection LC-MS/MS

This method is advantageous for its simplicity and high throughput.[3][9]

  • Sample Preparation (Post-Hydrolysis):

    • Take a known volume of the aqueous hydrolysate.

    • Add an internal standard (e.g., ¹³C-labeled FAA).

    • Filter the sample through a 0.22 µm filter to remove particulates.[3]

  • LC-MS/MS Analysis:

    • LC System: A UPLC or HPLC system.

    • Column: A reversed-phase column suitable for polar analytes (e.g., a C8 or a specialized polar-modified column).[3][16]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[17]

    • MS/MS Detector: Electrospray ionization (ESI) in negative mode.[3][9]

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for FAA (e.g., m/z 77 -> 33) and its labeled internal standard.

Protocol 3: Ion Chromatography-Mass Spectrometry (IC-MS)

This method is highly selective for ionic analytes and can mitigate matrix effects.[2][18]

  • Sample Preparation (Post-Hydrolysis):

    • Dilute the hydrolysate with deionized water to an appropriate concentration.

    • Filtration may be necessary if particulates are present.

  • IC-MS Analysis:

    • IC System: An ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex IonPac AS24).[2]

    • Eluent: An appropriate eluent, often generated electrolytically in reagent-free IC systems.

    • Suppressor: An anion suppressor to reduce background conductivity.

    • MS Detector: A single quadrupole or tandem mass spectrometer with an ESI source operating in negative ion mode.

    • Detection: Monitor the mass-to-charge ratio (m/z) for the deprotonated FAA molecule (m/z 77) in selected ion monitoring (SIM) mode.[2]

Protocol 4: Capillary Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (CE-C⁴D)

This method is useful for rapid analysis without the need for a mass spectrometer.[4][13]

  • Sample Preparation (Post-Hydrolysis):

    • Dilute the hydrolysate with the background electrolyte.

    • Filter the sample if necessary.

  • CE-C⁴D Analysis:

    • Capillary: A fused silica (B1680970) capillary.[4]

    • Background Electrolyte (BGE): A buffer solution that provides good separation and conductivity, for example, a mixture of histidine and gluconic acid.[7]

    • Voltage: Apply a high voltage (e.g., 30 kV) in reverse polarity.[4]

    • Detection: Use a capacitively coupled contactless conductivity detector to monitor the change in conductivity as the FAA ion migrates past the detector.

Method Selection Considerations

  • For Highest Sensitivity: GC-MS with derivatization is often the most sensitive technique, capable of reaching very low detection limits.[5][6]

  • For High Throughput and Simplicity: Direct injection LC-MS/MS is the preferred method due to its minimal sample preparation and rapid analysis times.[3][9]

  • For Samples with High Ionic Strength: IC-MS is particularly well-suited for samples with high salt concentrations that may arise from chemical hydrolysis, as it effectively separates the analyte from matrix ions.[2]

  • For Rapid Screening without MS: CE-C⁴D offers a fast and cost-effective alternative for screening purposes, although with lower sensitivity than MS-based methods.[4]

  • For Complex Matrices: CE-MS/MS provides excellent separation efficiency and can be advantageous for analyzing FAA in complex biological or environmental matrices.[14]

Ultimately, the choice of method will be dictated by the specific requirements of the study, including the expected concentration of FAA, the complexity of the sample matrix, the available instrumentation, and the desired sample throughput.

References

Safety Operating Guide

Proper Disposal of Fluoroacetyl Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of fluoroacetyl chloride, a highly toxic and corrosive chemical. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous material in a laboratory setting. Adherence to these guidelines is critical to mitigate risks of exposure and environmental contamination.

Immediate Safety and Handling Precautions

This compound is a corrosive liquid that reacts with water and moisture in the air to produce toxic gases, including hydrogen chloride and fluoroacetic acid.[1] Inhalation of even small quantities can be fatal, and contact with skin and eyes causes severe burns.[1][2] When heated to decomposition, it emits highly toxic fumes of chlorine and fluorine-containing compounds.[1][3][4]

Always handle this compound in a certified chemical fume hood. Personal protective equipment (PPE) is mandatory and includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat and closed-toe shoes.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves a controlled neutralization reaction, followed by the collection and proper disposal of the resulting waste. The neutralization product, sodium fluoroacetate (B1212596), is also highly toxic and must be handled with extreme care.

Step 1: Prepare the Neutralization Solution

  • In a chemical fume hood, prepare a 5% aqueous solution of sodium bicarbonate. For every 1 gram of this compound to be neutralized, prepare at least 100 mL of the sodium bicarbonate solution.

  • Place the beaker containing the sodium bicarbonate solution in an ice bath to manage the heat generated during the exothermic reaction.

  • Add a magnetic stir bar to the beaker and begin stirring.

Step 2: Controlled Neutralization

  • Slowly and carefully, add the this compound dropwise to the stirring sodium bicarbonate solution. The reaction will produce carbon dioxide gas, so a slow addition rate is crucial to prevent excessive foaming and splashing.

  • Continue stirring the solution for at least one hour after the addition is complete to ensure the reaction has gone to completion.

Step 3: pH Verification

  • After the reaction is complete, test the pH of the solution using a pH meter or pH paper. The final pH should be between 6.0 and 8.0.

  • If the solution is still acidic, add more sodium bicarbonate solution until the target pH is reached.

Step 4: Waste Collection and Labeling

  • Transfer the neutralized solution, which now contains sodium fluoroacetate, into a clearly labeled, sealed, and leak-proof waste container.

  • The label must include:

    • "Hazardous Waste"

    • "Contains Sodium Fluoroacetate"

    • The concentration of sodium fluoroacetate.

    • The date of generation.

    • Your name and contact information.

Step 5: Final Disposal

  • Store the hazardous waste container in a designated and secure secondary containment area until it can be collected by a licensed hazardous waste disposal company.

  • Do not pour the neutralized solution down the drain. Sodium fluoroacetate is biodegradable by soil and water microorganisms but requires specialized disposal to prevent environmental contamination and harm to wildlife.[5] High-temperature incineration is a common and effective method for its ultimate disposal.[2]

Quantitative Data Summary

ParameterValue/InstructionCitation
Neutralizing Agent 5% Sodium Bicarbonate Solution
Ratio of Neutralizer to Waste ≥ 100 mL per 1 g of this compound
Reaction Temperature Controlled with an ice bath
Reaction Time ≥ 1 hour post-addition
Final pH of Waste 6.0 - 8.0
Final Waste Product Aqueous Sodium Fluoroacetate[5]

Disposal Workflow Diagram

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fluoroacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fluoroacetyl Chloride

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this highly hazardous chemical.

This compound is a highly toxic and corrosive chemical that requires stringent safety measures.[1][2] It reacts with moisture to form hydrochloric acid and can cause severe skin burns and eye damage upon contact.[2][3] Inhalation is a primary route of exposure and can be fatal; the effects of exposure may be delayed for up to 20 hours.[1][2] Adherence to the following protocols is critical for ensuring personnel safety.

Hazard Identification and Personal Protective Equipment (PPE)

Given the severe hazards associated with this compound, the selection and use of appropriate PPE are non-negotiable. The following tables summarize the key hazards and the mandatory PPE for handling this substance.

Table 1: Summary of Hazards

Hazard Type Description
Physical Hazards Reacts with water or moisture to form hydrochloric acid.[2][3] Combustible liquid with a slight fire hazard when exposed to heat or flame.[4] May react vigorously or explosively with ethers in the presence of metal salts.[1][5]
Health Hazards H302+H332: Harmful if swallowed or if inhaled.[3] H314: Causes severe skin burns and eye damage.[3] Highly toxic by inhalation and corrosive to skin and eyes.[1][2]
Delayed Effects Symptoms may not appear for up to 20 hours after exposure and can include convulsions, heart failure, and respiratory depression.[1][2]

| Combustion Products | Generates toxic fumes in a fire, including hydrogen chloride, phosgene, and hydrogen fluoride.[4] |

Table 2: Required Personal Protective Equipment (PPE)

Body Part PPE Specification Rationale
Respiratory A NIOSH-approved full-face respirator with an appropriate acid gas/organic vapor cartridge (Type AB-P filter or equivalent) is required for all handling procedures.[4][6][7] For emergency situations, a positive-pressure, self-contained breathing apparatus (SCBA) is mandatory.[1] Protects against inhalation of highly toxic and corrosive vapors.[1][2]
Eyes/Face Tightly-sealing chemical safety goggles and a full-face shield.[6][7] Provides protection from splashes that can cause severe eye damage.[3][6]
Hands Chemical-resistant gloves (e.g., Butyl rubber or Viton™). Gloves must be inspected before each use.[6] Prevents skin contact which causes severe burns.[3]
Body A fire/flame-resistant and chemical-impermeable lab coat or apron.[6] For tasks with a higher risk of splashes or for responding to spills, a fully-encapsulating, chemical-resistant suit is required.[1][4] Protects against skin exposure and contamination of personal clothing.

| Footwear | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills. |

Operational and Disposal Plans

The following protocols provide step-by-step guidance for the safe handling, storage, and disposal of this compound.

Experimental Protocol: Safe Handling and Storage
  • Preparation: Before handling, ensure that an eyewash station and a safety shower are unobstructed and in close proximity to the work area.[7]

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a tested and adequate face velocity.[6][7]

  • Personal Protective Equipment: Don the required PPE as detailed in Table 2 before entering the work area.

  • Handling:

    • Avoid all personal contact, including inhalation.[4]

    • Use non-sparking tools to prevent ignition.[5][6]

    • Keep containers securely sealed when not in use.[4]

    • Protect the compound from moisture, as it reacts to form hydrogen chloride.[3]

  • Storage:

    • Store containers in a tightly closed state in a dry, cool, and well-ventilated area designated for corrosive materials.[6][7]

    • Store away from incompatible materials such as alcohols, bases, amines, and metals.[7]

  • Hygiene: Always wash hands thoroughly with soap and water after handling.[4] Do not eat, drink, or smoke in the laboratory.[4] Contaminated work clothes should be laundered separately.[4]

Experimental Protocol: Emergency Spill Response

Minor Spill (inside a chemical fume hood):

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][2][4]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Wipe the area clean. Decontaminate and launder all protective clothing before reuse.[4]

Major Spill (outside a chemical fume hood):

  • Evacuation and Alert: Immediately alert personnel in the vicinity. Evacuate the area and move upwind of the spill.[4] Isolate the spill area for at least 50 meters (150 feet) in all directions.[1][8]

  • Emergency Services: Notify your institution's emergency response team and local emergency services.[4]

  • PPE: Do not attempt to clean up a major spill without wearing a full-body, chemical-resistant suit and an SCBA.[1][4]

  • Containment: If safe to do so, stop the leak.[4] Prevent the spillage from entering drains or waterways by creating a dike with sand or earth far ahead of the spill.[1][4]

  • Vapor Reduction: Use a water spray to reduce vapors, but be extremely cautious as this compound can react violently with water.[1][2] Do not apply water directly to the container.[1][2]

  • Cleanup: Once the emergency response team arrives, they will proceed with containment and collection for disposal.

Experimental Protocol: First Aid for Exposure

There is no known antidote for fluoroacetate (B1212596) intoxication; immediate and supportive medical care is critical.[1][2]

  • Inhalation:

    • Move the victim to fresh air immediately.[1][2]

    • If breathing is difficult or has stopped, provide artificial respiration using a barrier device; do not use mouth-to-mouth resuscitation.[4][6] Administer 100% humidified oxygen if available.[1][2]

    • Seek immediate emergency medical attention.[1][2]

  • Skin Contact:

    • Immediately remove all contaminated clothing, including footwear.[1][4]

    • Flush the affected skin and hair with large amounts of running water and soap for at least 15 minutes.[1][4]

    • Seek immediate emergency medical attention.[1][4]

  • Eye Contact:

    • Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[1][4]

    • Remove contact lenses if present and easy to do so.[4]

    • Transport to a hospital or doctor without delay.[4]

  • Ingestion:

    • Do NOT induce vomiting.[1][7]

    • If the person is conscious, rinse their mouth with water.[4][7]

    • Seek immediate emergency medical attention.[4]

Disposal Plan
  • Waste Collection: All waste materials, including absorbed spill cleanup materials and contaminated PPE, must be collected in sealed, clearly labeled containers for hazardous waste.[4]

  • Disposal Procedure: Dispose of contents and containers in accordance with all local, state, and federal regulations for hazardous waste.[5] Do not mix with other waste.[9]

Quantitative Exposure Data

The following data provides established guidelines for exposure response.

Table 3: Protective Action Criteria (PAC)

Guideline Concentration Definition
PAC-1 0.91 mg/m³ The airborne concentration above which it is predicted that the general population could experience mild, transient adverse health effects.
PAC-2 10 mg/m³ The airborne concentration above which it is predicted that the general population could experience irreversible or other serious health effects that could impair the ability to take protective action.
PAC-3 60 mg/m³ The airborne concentration above which it is predicted that the general population could experience life-threatening health effects or death.

Data Source: DOE, 2024[8]

Emergency Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill, guiding users through the necessary steps from discovery to resolution.

SpillResponseWorkflow This compound Spill Response Workflow start Spill Discovered spill_location Is spill contained within a fume hood? start->spill_location minor_spill Minor Spill Protocol spill_location->minor_spill Yes major_spill Major Spill Protocol spill_location->major_spill No contain_spill Contain spill with non-combustible absorbent minor_spill->contain_spill alert_evacuate ALERT PERSONNEL & EVACUATE AREA major_spill->alert_evacuate call_emergency Call Emergency Response alert_evacuate->call_emergency don_ppe Don appropriate PPE (Full suit & SCBA) call_emergency->don_ppe don_ppe->contain_spill collect_waste Collect waste into labeled container contain_spill->collect_waste decontaminate Decontaminate area and equipment collect_waste->decontaminate end_process Cleanup Complete decontaminate->end_process

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.